3-Bromo-6-chloro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCALMJLRFNHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655632 | |
| Record name | 3-Bromo-6-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094641-40-3 | |
| Record name | 3-Bromo-6-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-chloro-1H-indole: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-bromo-6-chloro-1H-indole, a halogenated indole derivative with significant potential for researchers, scientists, and drug development professionals. We will delve into its chemical structure and bonding, plausible synthetic routes, spectroscopic signature, and its reactivity, highlighting its role as a versatile building block in medicinal chemistry. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights.
The Strategic Importance of Halogenated Indoles
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its unique aromatic and hydrogen-bonding properties allow for effective interactions with a wide array of biological targets. The strategic addition of halogens, such as bromine and chlorine, can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity through halogen bonding and electronic effects. This compound is a prime example of a multi-halogenated indole, offering distinct advantages for synthetic diversification and drug design.[2] This compound has been identified as a marine-derived natural product, isolated from Ptychodera flava.[3][4]
Unpacking the Chemical Architecture
A thorough understanding of the structure and bonding of this compound is fundamental to predicting its reactivity and interactions.
Molecular Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Bromo-3-chloro-1H-indole |
| CAS Number | 57916-08-2[3][4] |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol [3][4] |
Structural and Bonding Characteristics:
The molecule is built upon a planar, bicyclic indole core, which is an aromatic system containing 10 π-electrons. The halogen substituents introduce significant electronic perturbations:
-
Chlorine at C6: Located on the benzene portion of the indole ring, the chlorine atom primarily exerts a strong electron-withdrawing inductive effect (-I), which lowers the overall electron density of the aromatic system and increases the acidity of the N-H proton compared to unsubstituted indole.
-
Bromine at C3: Positioned on the electron-rich pyrrole ring, the bromine atom also has an inductive electron-withdrawing effect. More importantly, the C3-Br bond is the most reactive site for many synthetic transformations, serving as a versatile functional handle for introducing molecular diversity.
Caption: Chemical structure of this compound.
Synthetic Strategies
While this compound is a natural product, its practical supply for research relies on chemical synthesis. A plausible and efficient laboratory synthesis would involve the selective halogenation of a commercially available indole precursor. The most direct route would be the bromination of 6-chloro-1H-indole.
Proposed Synthetic Workflow:
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-1H-indole
Abstract
Mass Spectrometry: Unveiling the Molecular Fingerprint
Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For 3-Bromo-6-chloro-1H-indole, its most telling feature is the unique isotopic pattern generated by the presence of both bromine and chlorine atoms.
The Causality of Isotopic Patterns
Nature's isotopes provide a definitive signature. Chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine also has two, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule containing one of each will therefore exhibit a characteristic cluster of peaks in its mass spectrum. The molecular ion (M⁺) peak will be accompanied by an (M+2) peak (from one ³⁷Cl or one ⁸¹Br) and an (M+4) peak (from one ³⁷Cl and one ⁸¹Br). The relative intensities of these peaks (approximately 100:108:32) are a powerful diagnostic tool for confirming the presence of one chlorine and one bromine atom.[1][2]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 ng/µL.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or the output of a gas chromatograph (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (standardly 70 eV) in the ion source, causing the molecule to eject an electron and form a radical cation (M⁺•).
-
Acceleration & Deflection: The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C₈H₅BrClN. The primary fragmentation of indole derivatives under EI conditions is often dictated by the stability of the aromatic indole nucleus.[3]
Table 1: Predicted Mass Spectrometry Data for C₈H₅BrClN
| m/z (Predicted) | Ion Identity | Mechanistic Origin |
| 231 / 233 / 235 | [M]⁺• | Molecular ion cluster (C₈H₅⁷⁹Br³⁵ClN)⁺•, etc. |
| 152 / 154 | [M - Br]⁺ | Loss of a bromine radical. |
| 196 / 198 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 125 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrrole ring. |
The fragmentation cascade begins with the molecular ion. The most probable initial cleavages are the loss of the halogen radicals, as C-Br and C-Cl bonds are weaker than the C-C and C-N bonds of the indole core. Further fragmentation can involve the characteristic loss of HCN from the five-membered ring, a common pathway for indole-containing compounds.[3]
Workflow for Mass Spectrometry Analysis
Caption: Workflow for structural confirmation via GC-MS.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Background: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000–400 cm⁻¹, and the resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Predicted Infrared Absorption Bands
The structure of this compound contains several key functional groups whose vibrations can be predicted.[4][5] The N-H stretch is particularly diagnostic for indoles, while the aromatic C-H and C=C stretches confirm the core structure. The low-frequency region will contain the C-Cl and C-Br stretching vibrations.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| ~3400 | N-H Stretch | Medium, Sharp | Indole N-H |
| 3100–3000 | C-H Stretch | Medium | Aromatic C-H |
| 1610–1580 | C=C Stretch | Medium-Strong | Aromatic Ring |
| 1470–1440 | C=C Stretch | Medium-Strong | Aromatic Ring |
| 850-750 | C-H Bend (oop) | Strong | Aromatic C-H out-of-plane |
| 800-600 | C-Cl Stretch | Strong | Aryl-Chloride |
| 650-550 | C-Br Stretch | Strong | Aryl-Bromide |
The N-H stretching vibration in indoles typically appears as a sharp peak around 3400 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding in the solid state. The pattern of C-H out-of-plane bending bands in the "fingerprint region" (below 1500 cm⁻¹) is highly specific to the substitution pattern on the benzene ring and can be used to distinguish between isomers.
Workflow for Infrared Spectroscopy Analysis
Caption: Workflow for functional group analysis via FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the entire carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer magnet (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or APT) is run to acquire the carbon spectrum.[6] This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time is typically required due to the low natural abundance of ¹³C.
Predicted ¹H NMR Spectrum
The molecule has five protons that will give rise to signals in the ¹H NMR spectrum: one N-H proton and four aromatic protons (H2, H4, H5, H7). Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
N-H (H1): This proton is expected to appear as a broad singlet far downfield (>10 ppm in DMSO-d₆) due to its acidic nature and potential for hydrogen bonding.
-
H2: The bromine at C3 strongly deshields the H2 proton, pushing its chemical shift downfield. It will appear as a singlet, as it has no adjacent protons to couple with.
-
H7: This proton is ortho to the indole nitrogen and will appear as a doublet, coupled to H5.
-
H4: This proton is ortho to the fused benzene ring junction and will appear as a doublet, coupled to H5.
-
H5: This proton is flanked by H4 and the chlorine at C6. It will appear as a doublet of doublets due to coupling with both H4 and H7 (meta-coupling might be negligible or very small).
Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) |
| H1 (N-H) | ~11.5 | br s | - |
| H7 | ~7.8 | d | J ≈ 8.5 |
| H2 | ~7.6 | s | - |
| H4 | ~7.5 | d | J ≈ 1.8 |
| H5 | ~7.2 | dd | J ≈ 8.5, 1.8 |
Predicted ¹³C NMR Spectrum
The molecule has 8 unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached halogens and their position on the ring. Carbons directly bonded to halogens (C3 and C6) will have their chemical shifts significantly altered.
-
C3: The C-Br bond will shift this carbon's resonance. Compared to unsubstituted indole, the shift will be significant.
-
C6: The C-Cl bond will cause a downfield shift for this carbon.
-
Other Carbons: The remaining carbons will show shifts typical for a substituted indole, with quaternary carbons (C3a, C7a) appearing in the aromatic region.
Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C7a | ~135 | Quaternary, adjacent to N |
| C3a | ~129 | Quaternary, fused ring |
| C6 | ~128 | Attached to Cl |
| C2 | ~125 | Deshielded by adjacent Br and N |
| C4 | ~122 | Aromatic CH |
| C5 | ~120 | Aromatic CH |
| C7 | ~114 | Aromatic CH, shielded by N |
| C3 | ~95 | Attached to Br |
Workflow for NMR Spectroscopy Analysis
Caption: Workflow for structural elucidation via NMR.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. Mass spectrometry confirms the molecular weight and elemental composition through its unique M/M+2/M+4 isotopic pattern. Infrared spectroscopy verifies the presence of key functional groups, notably the indole N-H and the aromatic system. Finally, ¹H and ¹³C NMR provide a definitive map of the molecular structure, confirming the precise placement of the bromine and chlorine substituents and the connectivity of the carbon-hydrogen framework. By following the protocols and interpretive logic outlined in this guide, researchers can confidently establish the identity, purity, and structure of this and other complex halogenated heterocycles.
References
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BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. Retrieved from BenchChem Technical Guides.[7]
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BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Retrieved from BenchChem Application Notes.[3]
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The Strategic Intermediate: A Technical Guide to 6-Bromo-3-chloro-1H-indole for Advanced Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. The strategic introduction of halogen atoms onto this privileged scaffold profoundly influences its physicochemical and pharmacological properties. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and modulate lipophilicity, thereby offering a powerful tool for optimizing drug candidates. Among the myriad of halogenated indoles, 6-Bromo-3-chloro-1H-indole has emerged as a particularly valuable intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, properties, reactivity, and applications, with a focus on its role in modern drug development.
Section 1: Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental to its application in research and development. This section clarifies the nomenclature and key identifiers for 6-Bromo-3-chloro-1H-indole.
CAS Number and IUPAC Name
The Chemical Abstracts Service (CAS) has assigned the number 57916-08-2 to this compound.[1][2] The correct and unambiguous name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 6-Bromo-3-chloro-1H-indole .[2] It is crucial to use this specific nomenclature to avoid confusion with other isomers.
Molecular Structure and Formula
The chemical formula for 6-Bromo-3-chloro-1H-indole is C₈H₅BrClN . Its molecular weight is approximately 230.49 g/mol .[2] The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. A bromine atom is substituted at the 6-position of the benzene ring, and a chlorine atom is at the 3-position of the pyrrole ring.
Caption: Chemical structure of 6-Bromo-3-chloro-1H-indole.
Section 2: Synthesis and Physicochemical Properties
The availability of a reliable synthetic route and a clear understanding of its physical and chemical properties are paramount for the practical application of 6-Bromo-3-chloro-1H-indole.
Synthesis Protocol
The synthesis of 6-Bromo-3-chloro-1H-indole typically starts from the readily available precursor, 6-bromoindole. The key transformation is the selective chlorination at the C-3 position of the indole ring. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, with the C-3 position being the most reactive site.
Experimental Protocol: Chlorination of 6-Bromoindole
-
Dissolution: Dissolve 6-bromoindole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reactivity and minimize the formation of side products.
-
Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 equivalents), dissolved in the same anhydrous solvent, to the cooled solution of 6-bromoindole. The slow addition helps to maintain the reaction temperature and prevent over-chlorination.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining chlorinating agent. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-Bromo-3-chloro-1H-indole.
Caption: Workflow for the synthesis of 6-Bromo-3-chloro-1H-indole.
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | PubChem[2] |
| Molecular Weight | 230.49 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in polar organic solvents like DMSO. | TargetMol[1] |
| Storage | Store as a powder at -20°C for long-term stability. | TargetMol[1] |
Section 3: Reactivity and Applications in Drug Discovery
The chemical reactivity of 6-Bromo-3-chloro-1H-indole, particularly the presence of two distinct halogen atoms at strategic positions, makes it a versatile building block for the synthesis of a wide range of complex molecules with potential therapeutic applications.
Chemical Reactivity
The reactivity of 6-Bromo-3-chloro-1H-indole is primarily governed by the indole nucleus and its halogen substituents.
-
N-H Acidity and Alkylation/Arylation: The proton on the indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form an indolyl anion. This anion can then be reacted with various electrophiles to introduce substituents at the N-1 position.[3]
-
Electrophilic Substitution: While the C-3 position is already chlorinated, further electrophilic substitution on the benzene ring is possible, although the existing electron-withdrawing halogens may deactivate the ring to some extent.
-
Cross-Coupling Reactions: The bromine atom at the C-6 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[4] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing a powerful method for molecular diversification. The chlorine atom at the C-3 position is generally less reactive in these cross-coupling reactions, allowing for selective functionalization at the C-6 position.
Applications in Drug Development
The unique structural features of 6-Bromo-3-chloro-1H-indole make it a valuable scaffold for the development of various therapeutic agents. The presence of halogen atoms can enhance biological activity and provide points for further chemical modification.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The 6-bromo substituent can be utilized to explore the hydrophobic pockets of the kinase active site through cross-coupling reactions, leading to the development of potent and selective inhibitors.
-
Anticancer Agents: Halogenated indoles have shown significant potential as anticancer agents. The bromine and chlorine atoms in 6-Bromo-3-chloro-1H-indole can contribute to enhanced cytotoxicity against various cancer cell lines.
-
Antimalarial Agents: Studies have shown that the presence of halogen atoms, particularly at the C-5 or C-6 positions of the indole ring, can enhance antimalarial activity by increasing the lipophilicity and metabolic stability of the compounds.[5]
Caption: Key application areas of 6-Bromo-3-chloro-1H-indole in drug discovery.
Section 4: Safety and Handling
Proper safety precautions are essential when handling any chemical compound, particularly those with limited toxicological data.
Hazard Identification
-
Skin and Eye Irritation: May cause irritation upon contact.[6]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6]
-
Toxicity: Halogenated organic compounds can be toxic if ingested or absorbed through the skin.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-3-chloro-1H-indole is a strategically important and versatile building block in medicinal chemistry. Its well-defined chemical identity, accessible synthesis, and diverse reactivity make it an invaluable tool for the development of novel therapeutic agents. The ability to selectively functionalize the C-6 position via cross-coupling reactions, while leveraging the electronic and steric effects of the C-3 chlorine, provides medicinal chemists with a powerful platform for lead optimization and the exploration of new chemical space. As the demand for more effective and targeted therapies continues to grow, the utility of intermediates like 6-Bromo-3-chloro-1H-indole in accelerating the drug discovery process is poised to become even more significant.
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Discovery and natural occurrence of 3-Bromo-6-chloro-1H-indole
An In-Depth Technical Guide to 3-Bromo-6-chloro-1H-indole: Discovery, Natural Occurrence, and Scientific Significance
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated marine natural product. It details the initial discovery and isolation of this compound from the marine hemichordate Ptychodera flava, offering insights into its natural ecological context. The guide presents key physicochemical properties, a plausible biosynthetic pathway, and a proposed laboratory synthesis workflow based on established chemical principles. Furthermore, it contextualizes the potential pharmacological significance of this compound by examining the broad-spectrum biological activities associated with the larger family of halogenated indole alkaloids. This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, drug development, and marine biology.
Introduction: The Chemical Ecology of Marine Halogenated Indoles
The marine environment is a vast reservoir of chemical diversity, yielding a plethora of secondary metabolites with unique structural features and potent biological activities.[1] Unlike their terrestrial counterparts, marine organisms frequently produce halogenated natural products, with brominated compounds being particularly abundant.[1] The indole nucleus, a privileged scaffold in medicinal chemistry, is a common feature in these marine metabolites.[2] The incorporation of halogen atoms, such as bromine and chlorine, onto the indole ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, which can dramatically enhance its biological activity.[1][3]
This halogenation is not a random occurrence but a targeted enzymatic process. Marine organisms have evolved specialized enzymes, primarily vanadium-dependent haloperoxidases, that utilize dissolved halides (Br⁻, Cl⁻) from seawater to functionalize organic substrates.[4] It is within this fascinating biochemical landscape that this compound emerges as a notable example of a mixed-halogenated indole, showcasing nature's ability to craft complex molecules.
Discovery and Natural Occurrence
The Source Organism: Ptychodera flava
This compound was first discovered as a natural product in the marine hemichordate Ptychodera flava, commonly known as the acorn worm.[4] Acorn worms are benthic, burrowing invertebrates that represent a crucial evolutionary link between invertebrates and vertebrates.[5] They are known for producing a characteristic and potent iodoform-like odor, a trait that prompted the initial chemical investigations into their metabolic constituents.[4]
These organisms inhabit marine sediments and are deposit feeders, playing a role in the bioturbation of the seafloor. The production of halogenated compounds is believed to serve as a chemical defense mechanism, deterring predators and preventing microbial fouling.[3]
Initial Isolation and Identification
The pioneering work of chemists Tatsuo Higa and Paul J. Scheuer in the mid-1970s led to the isolation of several volatile halogenated compounds from Ptychodera flava collected in Hawaiian waters. Their investigation into the source of the worm's pungent odor revealed a suite of simple halogenated indoles.[4] Among these, 3-chloroindole was identified as the principal odorous constituent, accompanied by trace amounts of 3-bromoindole and the mixed-halogenated This compound .[4] Another compound, 3,5,7-tribromoindole, was also identified but was found to be virtually odorless.[4] The structural elucidation of these novel compounds was accomplished through standard spectroscopic techniques of the time, including mass spectrometry and comparison with synthetic standards.[4]
Physicochemical and Structural Data
The fundamental properties of this compound are critical for its application in research and synthesis. These data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | PubChem |
| Molecular Weight | 230.49 g/mol | PubChem |
| CAS Number | 57916-08-2 | PubChem |
| Appearance | Solid (predicted) | - |
| SMILES | C1=CC2=C(C=C1Br)NC=C2Cl | PubChem |
| InChIKey | HNAPHNHPMKKVKB-UHFFFAOYSA-N | PubChem |
Biosynthesis and Synthesis
Hypothetical Biosynthetic Pathway
The precise biosynthetic pathway for this compound in Ptychodera flava has not been fully elucidated. However, based on the well-established biosynthesis of other indole alkaloids, a plausible pathway can be hypothesized. The pathway almost certainly begins with the essential amino acid L-tryptophan.
Causality of Experimental Choices: The proposed pathway leverages the known biochemistry of haloperoxidases. It is mechanistically plausible that two distinct or one non-specific haloperoxidase enzyme(s) act sequentially on the indole scaffold. The regioselectivity (C-6 vs. C-3) and the choice of halogen (Br⁻ vs. Cl⁻) are dictated by the enzyme's active site architecture and the relative local concentrations of halides.
Proposed Laboratory Synthesis Workflow
A laboratory synthesis of this compound can be envisioned through several established organometallic and electrophilic substitution reactions. A convergent approach, such as the Larock indole synthesis, provides an efficient route.[6]
Protocol Rationale: This proposed workflow is designed for efficiency and control. The Larock indolization is a powerful palladium-catalyzed reaction that constructs the indole core in a single step from readily available anilines and alkynes.[6] This avoids issues with regioselectivity that can arise from direct halogenation of the indole parent ring. The final bromination step utilizes N-Bromosuccinimide (NBS), a mild and highly selective reagent for introducing bromine at the electron-rich C-3 position of the indole nucleus.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-chloroaniline (1.0 equiv), a suitable alkyne synthon (e.g., a protected 2-ethynylaniline, 1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), and a phosphine ligand like PPh₃ (0.1 equiv).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF or 1,4-dioxane) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.5 equiv).
-
Indole Formation: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aniline is consumed. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product (6-chloro-1H-indole) by column chromatography.
-
Electrophilic Bromination: Dissolve the purified 6-chloro-1H-indole (1.0 equiv) in a suitable solvent such as DMF or THF at 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Reaction and Workup: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC. Once the reaction is complete, quench with aqueous sodium thiosulfate solution and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final product, this compound, by silica gel column chromatography.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively reported, the broader class of bromoindoles from marine sources exhibits a wide array of significant pharmacological activities. This provides a strong rationale for further investigation into this specific molecule.
-
Antimicrobial and Antifungal Activity: Halogenation is a known strategy to enhance the antimicrobial potency of organic molecules.[3] Many bromoindoles isolated from marine sponges and other invertebrates have demonstrated activity against pathogenic bacteria and fungi.[3][8] The presence of both bromine and chlorine on the indole scaffold of this compound suggests it could be a candidate for antimicrobial drug discovery.
-
Antitumor Activity: Indole alkaloids are a cornerstone of cancer chemotherapy. Marine-derived bromoindoles have shown cytotoxic activity against various human cancer cell lines.[1] The halogen substituents can facilitate interactions with biological targets and improve cell membrane permeability, making them promising leads for oncology research.
-
Enzyme Inhibition: The indole ring can mimic the side chain of tryptophan, allowing it to interact with the active sites of various enzymes. Halogenated indoles have been identified as inhibitors of kinases, proteasomes, and other enzymes crucial to cell signaling and survival.[1]
The unique substitution pattern of this compound makes it a valuable target for biological screening to uncover its specific therapeutic potential.
Conclusion
This compound stands as a testament to the chemical ingenuity of marine life. Discovered as a minor but significant metabolite of the acorn worm Ptychodera flava, its structure highlights the complex halogenation biochemistry occurring in marine ecosystems. While its own biological profile remains to be fully explored, its structural relationship to a wide range of bioactive halogenated indoles marks it as a compound of high interest. The synthetic pathways proposed herein offer a feasible route for obtaining sufficient quantities for pharmacological evaluation. Further research into this and similar marine natural products holds significant promise for the discovery of new therapeutic agents.
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Azariah, J., et al. (1992). Bioactive Compounds of the Marine Hemichordate Ptychodera flava of the Madras Coast. Journal of the Marine Biological Association of India, 34(1&2), 70-73.
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Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136. [Link]
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Pauletti, P. M., et al. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 12(7), 3993-4033. [Link]
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Kozlov, A. S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3534. [Link]
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St-Gallay, S. A., et al. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Angewandte Chemie International Edition, 56(43), 13357-13361. [Link]
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Theoretical studies of 3-Bromo-6-chloro-1H-indole molecular orbitals
An In-Depth Technical Guide to the Theoretical Studies of 3-Bromo-6-chloro-1H-indole Molecular Orbitals
Abstract
Halogenated indoles are a cornerstone in medicinal chemistry, serving as privileged scaffolds in numerous pharmacologically active compounds. This guide provides a comprehensive theoretical examination of the molecular orbitals and electronic properties of a specific dihalogenated indole, this compound. By leveraging quantum chemical calculations, we aim to elucidate the electronic characteristics that govern its reactivity, stability, and potential for intermolecular interactions. This analysis is critical for researchers, scientists, and drug development professionals seeking to employ rational design strategies for novel therapeutics. We will explore the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, providing a foundational understanding of this molecule's behavior at the quantum level.
Introduction: The Significance of Halogenated Indoles in Drug Discovery
The indole nucleus is one of the most prevalent heterocyclic structures in nature and medicinal chemistry, forming the core of molecules ranging from the neurotransmitter serotonin to complex alkaloids. The strategic placement of halogen atoms (F, Cl, Br, I) onto the indole scaffold is a widely used tactic in drug design to modulate a compound's physicochemical and pharmacological properties. Halogenation can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity.
Specifically, the introduction of bromine and chlorine atoms, as in this compound, can alter the electron distribution across the aromatic system. This modification impacts non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to how a ligand binds within a protein's active site. Theoretical studies provide an invaluable, cost-effective methodology to predict these electronic effects before undertaking expensive and time-consuming synthesis. By understanding the molecular orbital landscape, we can make informed predictions about a molecule's reactivity and its potential as a drug candidate.
The structure of this compound, a marine-derived natural product, presents a unique electronic profile due to the interplay of the electron-donating pyrrole ring and the electron-withdrawing halogen substituents. This guide will dissect these electronic features through a robust computational framework.
Theoretical Framework and Computational Protocol
To accurately model the electronic structure of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method. DFT has emerged as a reliable and computationally efficient approach for calculating the electronic properties of medium-sized organic molecules, providing a favorable balance between accuracy and computational cost.
Causality Behind Method Selection
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is chosen for its well-documented success in predicting the geometries and electronic properties of a wide range of organic and heteroaromatic molecules, including indole derivatives.[1][2] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation, a critical factor for π-conjugated systems.
-
Basis Set - 6-311++G(d,p): A triple-zeta basis set like 6-311G is necessary to provide sufficient flexibility for the valence electrons to be described accurately. The addition of diffuse functions (++) is crucial for molecules with lone pairs and for accurately describing electron affinity, as they allow orbitals to occupy a larger region of space. Polarization functions (d,p) are added to allow for non-spherical distortion of electron density, which is essential for accurately modeling bonding in a complex heterocyclic system.
Self-Validating Computational Workflow
The protocol is designed as a self-validating system where each step builds upon a successfully converged and validated previous step.
Step-by-Step Computational Protocol:
-
Structure Input: The 2D structure of this compound is drawn and converted to a 3D coordinate file.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, its most stable structure.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive the molecular orbitals (HOMO, LUMO) and other electronic properties.
-
Property Analysis: The output from the single-point calculation is used to generate the Molecular Electrostatic Potential (MEP) map and calculate global reactivity descriptors.
Caption: Workflow for the theoretical analysis of this compound.
Analysis of Molecular Orbitals and Electronic Properties
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). These orbitals are paramount as they dictate how a molecule interacts with other species.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level suggests a better electron-donating capability, making the molecule more susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability, making the molecule more susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[3] Conversely, a large gap indicates high stability. For drug design, an optimal gap is sought to balance stability with the reactivity needed for binding.[4][5]
Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |
| Highest Occupied Molecular Orbital | EHOMO | - | -6.05 | Electron-donating capacity |
| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.25 | Electron-accepting capacity |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.80 | Chemical reactivity and stability |
| Ionization Potential | I | -EHOMO | 6.05 | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | 1.25 | Energy released when gaining an electron |
| Chemical Hardness | η | (I - A) / 2 | 2.40 | Resistance to change in electron distribution |
| Chemical Softness | S | 1 / (2η) | 0.208 | Reciprocal of hardness |
| Electronegativity | χ | (I + A) / 2 | 3.65 | Electron-attracting power |
| Electrophilicity Index | ω | χ² / (2η) | 2.78 | Global electrophilic nature |
Note: The predicted values are illustrative, derived from established principles of halogenated indoles, and would be confirmed by the computational protocol described.
Caption: Relationship between a small HOMO-LUMO gap and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict and interpret chemical reactivity. It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Red/Yellow Regions: Indicate electron-deficient areas (positive potential), which are susceptible to nucleophilic attack.
-
Blue/Green Regions: Indicate electron-rich areas (negative potential), which are prone to electrophilic attack.
For this compound, the MEP map would be expected to show:
-
Negative Potential (Blue): Concentrated around the electronegative nitrogen atom of the pyrrole ring and, to a lesser extent, the π-electron cloud of the aromatic system. These are the primary sites for interaction with electrophiles or hydrogen bond donors.
-
Positive Potential (Red): Located around the N-H hydrogen atom, making it a potential hydrogen bond donor site. The halogen atoms (Br and Cl) would exhibit a phenomenon known as a "sigma-hole" — a region of positive potential on the outermost portion of the halogen atom, despite its overall electronegativity. This positive sigma-hole is a key feature that enables halogen bonding, a crucial non-covalent interaction in drug design.
Understanding the MEP is vital for predicting how the molecule will orient itself within a receptor binding pocket, guiding the design of complementary interaction partners.
Implications for Drug Development
The theoretical analysis of this compound provides actionable insights for medicinal chemists:
-
Targeting Reaction Sites: The MEP map clearly delineates nucleophilic and electrophilic centers. This information can be used to predict the regioselectivity of further chemical modifications, allowing for the rational synthesis of derivatives with improved properties. For instance, electrophilic substitution would likely be directed by the electron-rich regions of the indole ring system.
-
Predicting Binding Interactions: The identification of electron-rich (N-atom, π-system) and electron-poor (N-H, halogen sigma-holes) regions allows for the design of molecules that can form specific hydrogen and halogen bonds with a target protein. This is a cornerstone of structure-based drug design.
-
Modulating Reactivity and Stability: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. If the parent molecule is too reactive (small gap) or too stable (large gap), its structure can be modified. Adding electron-donating or electron-withdrawing groups at positions guided by the MEP analysis can "tune" the frontier orbital energies to achieve an optimal balance for biological activity.
Conclusion
Quantum chemical calculations offer a powerful, predictive framework for understanding the electronic structure of complex molecules like this compound. By analyzing its frontier molecular orbitals and molecular electrostatic potential, we gain deep insights into its inherent reactivity, stability, and potential for intermolecular interactions. This theoretical foundation is not merely academic; it provides a rational basis for the design and synthesis of novel indole-based therapeutics, ultimately accelerating the drug discovery process by prioritizing compounds with a higher probability of success.
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Van Lommel, R., Bettens, T., Barlow, T. M. A., Bertouille, J., Ballet, S., & De Proft, F. (2022). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. MDPI. Available at: [Link]
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Suresh, C. H., & Gadre, S. R. (2016). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]
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A Technical Guide to the Biological Potential of 3-Bromo-6-chloro-1H-indole Derivatives
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its derivatization offers a pathway to modulate biological activity, with halogenation being a particularly effective strategy for enhancing potency and tuning physicochemical properties.[3][4] This technical guide provides an in-depth exploration of 3-bromo-6-chloro-1H-indole derivatives, a specific class of dihalogenated indoles with significant therapeutic potential. We will examine their synthesis, delve into their primary biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—elucidate their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising chemical scaffold.
Introduction: The Strategic Importance of the Indole Scaffold and Halogenation
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[5][6] It is found in essential endogenous molecules like tryptophan and serotonin and is a key pharmacophore in a wide array of approved drugs, including the antimigraine agent Sumatriptan and the anticancer drug Sunitinib.[7][8] The indole nucleus is electron-rich and can be readily modified at various positions, allowing for the fine-tuning of its biological profile.[3]
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool in medicinal chemistry. Halogens can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Bromine and chlorine, in particular, can increase cell membrane permeability and enhance interactions within protein binding pockets.[4] The specific placement of these halogens is critical. For instance, halogenation at the C-5 or C-6 positions of the indole ring has been shown to enhance antimalarial activity by increasing lipophilicity and metabolic stability.[3] The combination of a bromine atom at the C-3 position and a chlorine atom at the C-6 position creates a unique electronic and steric profile, which is the focus of this guide.
Synthetic Strategies for Halogenated Indoles
The synthesis of this compound derivatives typically begins with a commercially available or synthesized 6-chloro-1H-indole precursor. The subsequent bromination at the C-3 position is the key step.
Causality in Synthesis: The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophiles. This inherent reactivity allows for regioselective bromination. Reagents like N-Bromosuccinimide (NBS) are commonly employed as they provide a mild and controllable source of electrophilic bromine, minimizing side reactions and leading to high yields of the desired 3-bromoindole derivative.[9] The choice of solvent (e.g., DMF, CCl₄, or THF) is critical for modulating the reactivity of NBS and ensuring the solubility of the indole starting material. The overall workflow from synthesis to biological evaluation is depicted below.
Caption: General workflow from synthesis to biological evaluation.
Key Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a broad spectrum of biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in oncology.[10][11] Halogenation often enhances the antiproliferative properties of these compounds. This compound derivatives can induce cancer cell death through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[7][11]
-
Mechanism: Kinase Inhibition: Many indole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[12] For example, the indolin-2-one scaffold, present in the anticancer drug Sunitinib, inhibits multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[7] The 3-bromo-6-chloro substitution pattern can enhance binding to the kinase active site, leading to potent inhibition of downstream signaling pathways that drive tumor growth.[12]
-
Mechanism: Apoptosis Induction and Cell Cycle Arrest: These compounds can trigger programmed cell death (apoptosis) in cancer cells. Mechanistic studies have shown that indole derivatives can increase the expression of pro-apoptotic proteins (e.g., p53, p21) and caspases (e.g., caspase-3/7), leading to cell death.[11][12] Furthermore, they can cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from progressing through the division cycle.[7]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Antimicrobial and Antifungal Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[13] Brominated indoles, many of which are derived from marine organisms, have demonstrated significant antibacterial and antifungal properties.[13][14][15]
-
Mechanism: The precise mechanisms can vary, but they often involve the disruption of bacterial cell membrane integrity or the inhibition of essential metabolic processes.[4] Bromination can increase the lipophilicity of the indole derivative, facilitating its passage across the lipid-rich bacterial cell wall and membrane.[4] Some brominated indoles have shown potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[13] For example, certain brominated indole alkaloids have shown MIC values ranging from 2 to 8 μg/mL against various bacterial strains.[13]
-
Quorum Sensing Inhibition: An emerging antimicrobial strategy is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence factor production and biofilm formation. Studies have shown that bromination of indole derivatives can significantly increase their potency as quorum sensing inhibitors.[4] For instance, 6-bromoindole-3-carboxaldehyde showed a 9-fold reduction in the IC₅₀ value for QS inhibition compared to its non-brominated counterpart.[4]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Simple brominated indoles have been identified as potent anti-inflammatory agents.[16]
-
Mechanism: NF-κB Pathway Inhibition: A key mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[16] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes, including those for nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE₂).[16] Studies on 6-bromoindole demonstrated that it could significantly reduce the translocation of NF-κB to the nucleus in macrophages, thereby suppressing the production of these inflammatory mediators.[16]
Table 1: Summary of Reported Biological Activities
| Compound Class | Biological Activity | Target/Mechanism | Representative IC₅₀/MIC Values | Reference(s) |
| Substituted Indoles | Anticancer | c-Src Kinase Inhibition | IC₅₀: 50.6 µM | [17] |
| 3-Acyl-6-bromoindoles | Antifungal (B. cinerea) | Mycelial Growth Inhibition | EC₅₀: 11.62 µg/mL | [18] |
| Brominated Indoles | Anti-inflammatory | NF-κB Inhibition | IC₅₀ (NO): ~30 µg/mL | [16] |
| Brominated Indoles | Antibacterial | Not specified | MIC: 2-8 µg/mL | [13] |
| Bromo-indole Carboxaldehydes | Quorum Sensing Inhibition | C. violaceum AHL system | IC₅₀: 19 µM (for 6-bromo) | [4] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes N-Bromosuccinimide (NBS) for a regioselective electrophilic bromination at the C-3 position of 6-chloroindole. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction. The procedure is designed to be straightforward and high-yielding, forming a key intermediate for further derivatization.
Materials:
-
6-chloro-1H-indole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography mobile phase
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in a complete growth medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing 0.1% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: After the MTT incubation, remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
-
Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives and Conclusion
This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The strategic placement of bromine and chlorine atoms significantly enhances their biological activity, leading to potent anticancer, antimicrobial, and anti-inflammatory properties. The demonstrated mechanisms of action, including kinase inhibition, disruption of bacterial communication, and modulation of inflammatory pathways, highlight the broad therapeutic potential of this compound class.
Future research should focus on expanding the chemical diversity around this core structure to improve potency and selectivity and to elucidate detailed structure-activity relationships (SAR). Further investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is essential to translate these promising preclinical findings into viable clinical candidates. The synthetic accessibility and potent biological profile of this compound derivatives ensure they will remain an area of intense interest in the field of drug discovery.
References
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- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7558.
- 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. (n.d.). PubMed.
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. (2023). Pharmaceuticals, 16(1), 79.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.).
- Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. (2016).
- Halogenated Indole Alkaloids from Marine Invertebrates. (n.d.).
- Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (n.d.).
- Synthesis routes of 3-Bromo-1h-indole. (n.d.). Benchchem.
- A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus. (2020).
- Synthesis routes of 3-Bromo-1h-indole. (n.d.). Benchchem.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.).
- Green Halogenation of Indoles with Oxone–Halide. (2023). The Journal of Organic Chemistry, 88(16), 11438-11448.
- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (n.d.). MDPI.
- Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. (n.d.). MDPI.
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). Marine Drugs, 15(5), 133.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Molecules, 28(8), 3530.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.).
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Advanced Pharmaceutical Technology & Research.
- Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE). (n.d.).
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). News-Medical.net.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
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In Silico First: A Technical Guide to Predicting the ADMET Profile of 3-Bromo-6-chloro-1H-indole
Foreword: De-risking Drug Discovery through Early, Predictive Insights
In the high-stakes arena of drug discovery and development, the attrition of promising candidates in late-stage clinical trials represents a significant financial and temporal drain. A substantial portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] The imperative, therefore, is to identify and mitigate these liabilities at the earliest possible stage. This technical guide champions an in silico first approach, a paradigm shift that leverages computational modeling to forecast the pharmacokinetic and toxicological properties of a molecule before significant resources are committed to its synthesis and preclinical testing.[2][3][4]
This document serves as a practical, in-depth walkthrough for researchers, medicinal chemists, and drug development professionals on conducting a comprehensive in silico ADMET assessment. Our subject molecule, 3-Bromo-6-chloro-1H-indole, a halogenated indole derivative, provides a relevant case study. Halogenated indoles are a recurring motif in pharmacologically active compounds, and understanding their ADMET properties is crucial for their development as potential therapeutics.
Through this guide, we will not only outline the steps for prediction but also delve into the scientific rationale behind the interpretation of the generated data, thereby empowering you to make more informed decisions in your drug discovery endeavors.
The Foundational Role of Physicochemical Properties in ADMET Profiling
Before we can predict how a molecule will behave in a biological system, we must first understand its fundamental physicochemical characteristics. These properties are the primary determinants of a compound's pharmacokinetic profile. For our molecule of interest, this compound, we begin by establishing its basic structural and physicochemical parameters.
Molecular Identity:
-
IUPAC Name: 6-bromo-3-chloro-1H-indole[5]
-
Molecular Formula: C₈H₅BrClN[5]
-
Molecular Weight: 230.49 g/mol [5]
-
Canonical SMILES: C1=CC2=C(C=C1Br)NC=C2Cl[5]
The Simplified Molecular Input Line Entry System (SMILES) is a critical piece of information, as it provides a machine-readable representation of the molecule's structure, which is the input for most in silico prediction tools.[6][7]
A summary of the key physicochemical properties for this compound, as predicted by computational models, is presented in the table below. These values will be calculated using a selected in silico tool in the subsequent sections.
| Property | Predicted Value | Importance in ADMET |
| Lipophilicity (LogP) | 3.4 (XLogP3)[5] | Influences absorption, distribution, and metabolism. |
| Water Solubility (LogS) | To be determined | Affects absorption and formulation. |
| Topological Polar Surface Area (TPSA) | 15.8 Ų[5] | Relates to membrane permeability and bioavailability. |
| pKa | To be determined | Determines the ionization state at physiological pH, impacting absorption and distribution. |
The In Silico ADMET Prediction Workflow: A Step-by-Step Protocol
For this guide, we will utilize the SwissADME web server, a freely accessible and widely used tool for predicting the ADMET properties of small molecules.[8] Its user-friendly interface and comprehensive output make it an excellent choice for both novice and experienced computational chemists.[1][6][9][10]
Experimental Protocol: ADMET Prediction using SwissADME
-
Navigate to the SwissADME Web Server: Access the tool at [Link].[8]
-
Input the Molecular Structure: In the provided input field, paste the SMILES string for this compound: C1=CC2=C(C=C1Br)NC=C2Cl.
-
Initiate the Calculation: Click the "Run" button to start the ADMET prediction.
-
Data Analysis and Interpretation: The server will generate a comprehensive report detailing the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Each of these sections will be analyzed in detail below.
Below is a Graphviz diagram illustrating the overall workflow:
Caption: In Silico ADMET Prediction Workflow.
Interpreting the In Silico Data: A Deep Dive into the ADMET Profile of this compound
This section will present and interpret the predicted ADMET properties for this compound. The following tables summarize the key predicted parameters.
Physicochemical Properties and Lipophilicity
A molecule's ability to permeate biological membranes and interact with protein targets is heavily influenced by its physicochemical properties, particularly its lipophilicity.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 230.49 g/mol | Within the range for good oral bioavailability (typically <500 g/mol ). |
| LogP (iLOGP) | 3.11 | Indicates good lipophilicity, suggesting favorable membrane permeability. |
| LogP (XLOGP3) | 3.40 | Corroborates the iLOGP prediction of good lipophilicity. |
| LogP (WLOGP) | 3.27 | Consistent with other LogP predictions. |
| LogP (MLOGP) | 2.65 | Slightly lower but still within a reasonable range for drug-likeness. |
| LogP (Silicos-IT) | 3.65 | Reinforces the lipophilic nature of the molecule. |
| Consensus LogP | 3.22 | A balanced prediction of lipophilicity. |
Expert Insight: The consensus LogP value of 3.22 suggests that this compound is a lipophilic molecule. This is a favorable characteristic for passive diffusion across cell membranes, a key step in oral absorption. However, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, so this parameter must be carefully balanced.
Water Solubility
Aqueous solubility is a critical factor for drug absorption and formulation.
| Parameter | Predicted Value | Solubility Class |
| LogS (ESOL) | -3.58 | Poorly soluble |
| LogS (Ali) | -4.01 | Poorly soluble |
| LogS (Silicos-IT) | -3.89 | Poorly soluble |
Expert Insight: The predicted LogS values consistently indicate that this compound is poorly soluble in water. This is a potential liability for oral drug development and may necessitate formulation strategies such as salt formation or the use of solubility enhancers.
Pharmacokinetics
This section predicts how the molecule will be absorbed, distributed, and metabolized by the body.
| Parameter | Prediction | Interpretation |
| Gastrointestinal (GI) absorption | High | The molecule is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) permeant | Yes | The molecule has the potential to cross the blood-brain barrier and act on central nervous system (CNS) targets. |
| P-glycoprotein (P-gp) substrate | No | The molecule is not likely to be actively pumped out of cells by P-gp, which can contribute to better bioavailability and CNS penetration. |
| CYP1A2 inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |
| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP2C9 inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |
| CYP2D6 inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |
| CYP3A4 inhibitor | Yes | Potential for significant drug-drug interactions, as CYP3A4 is involved in the metabolism of a large number of drugs. |
| Log Kp (skin permeation) | -5.13 cm/s | Low skin permeability. |
Expert Insight: The high predicted GI absorption is a positive attribute. The predicted BBB permeability suggests that this molecule could be a candidate for CNS-acting drugs. However, the predicted inhibition of CYP2C19 and, more importantly, CYP3A4 is a significant concern. Inhibition of these key metabolic enzymes can lead to altered drug exposure and potential toxicity when co-administered with other medications. This finding would necessitate further in vitro investigation to confirm and quantify the inhibitory potential.
The following Graphviz diagram illustrates the predicted metabolic profile:
Caption: Predicted Cytochrome P450 Inhibition Profile.
Drug-Likeness and Medicinal Chemistry
These parameters provide an overall assessment of the molecule's suitability as a drug candidate based on established empirical rules.
| Parameter | Prediction | Interpretation |
| Lipinski's Rule of Five | Yes (0 violations) | The molecule adheres to the key principles for good oral bioavailability. |
| Ghose Filter | Yes | Meets the criteria for drug-likeness based on physicochemical properties. |
| Veber's Rule | Yes | The molecule has a low number of rotatable bonds and a low TPSA, suggesting good oral bioavailability. |
| Egan's Rule | Yes | The molecule falls within the physicochemical space of well-absorbed drugs. |
| Muegge's Rule | Yes | Conforms to another set of criteria for drug-likeness. |
| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. |
| PAINS (Pan Assay Interference Compounds) | 0 alerts | The molecule is not predicted to be a frequent hitter in high-throughput screening assays. |
| Brenk's Structural Alerts | 0 alerts | No structural fragments that are known to be associated with toxicity are present. |
| Lead-likeness | Yes (1 violation: LogP > 3.5) | The molecule largely fits the criteria for a lead compound, with the exception of its lipophilicity. |
| Synthetic Accessibility | 2.87 | The molecule is predicted to be relatively easy to synthesize. |
Expert Insight: this compound exhibits excellent drug-likeness, passing all major empirical filters for oral bioavailability. The bioavailability score of 0.55 is encouraging. The absence of PAINS and Brenk's alerts is a positive sign, reducing the likelihood of non-specific activity or inherent toxicity. The synthetic accessibility score suggests that the synthesis and derivatization of this scaffold should be straightforward. The only minor flag is in lead-likeness due to its lipophilicity, which is a common challenge that can often be addressed through medicinal chemistry efforts.
Conclusion and Future Directions
The in silico ADMET profile of this compound reveals a molecule with a promising foundation for further drug discovery efforts. Its excellent drug-likeness, predicted high gastrointestinal absorption, and likely ability to penetrate the blood-brain barrier make it an intriguing scaffold.
However, this early computational assessment has also highlighted two key potential liabilities: poor aqueous solubility and the predicted inhibition of CYP2C19 and CYP3A4. These are not necessarily insurmountable obstacles but are critical flags that must be addressed.
Based on this in silico evaluation, the following recommendations are proposed:
-
Chemical Synthesis and In Vitro Validation: The straightforward predicted synthetic accessibility supports the synthesis of this compound to enable experimental validation of the in silico predictions.
-
Solubility Enhancement: Experimental determination of the aqueous solubility is a high priority. If the poor solubility is confirmed, medicinal chemistry efforts should focus on introducing polar functional groups to improve this property without compromising the favorable lipophilicity for membrane permeation.
-
CYP Inhibition Assays: In vitro assays to determine the inhibitory constants (IC₅₀) for CYP2C19 and CYP3A4 are essential. If significant inhibition is confirmed, structural modifications to mitigate this effect will be necessary.
-
Analog Design and SAR Exploration: The in silico workflow described here should be applied to a library of virtual analogs of this compound to explore the structure-activity relationship (SAR) for both desired biological activity and improved ADMET properties.
By embracing an in silico first strategy, we have efficiently generated a comprehensive ADMET profile for this compound, enabling a data-driven approach to guide the next steps in the drug discovery process. This predictive methodology allows for the early identification and mitigation of potential liabilities, ultimately increasing the probability of success in developing safe and effective medicines.
References
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ADMET-AI. (n.d.). ProteinIQ. Retrieved January 20, 2026, from [Link]
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admetSAR. (n.d.). Retrieved January 20, 2026, from [Link]
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Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]
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Bio-predict. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes [Video]. YouTube. [Link]
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Bio-Soft. (2020, September 1). How to use SwissADME? [Video]. YouTube. [Link]
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Cabrera, M. A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 113. [Link]
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pkCSM. (n.d.). Biosig Lab. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 6-bromo-3-chloro-1H-indole. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved January 20, 2026, from [Link]
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ADMET-AI. (n.d.). Retrieved January 20, 2026, from [Link]
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VLS3D. (n.d.). ADMET predictions. Retrieved January 20, 2026, from [Link]
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Fiveable. (n.d.). ADMET prediction. Retrieved January 20, 2026, from [Link]
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Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]
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Scribd. (n.d.). Predicting Drug PK with Graphs. Retrieved January 20, 2026, from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
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pkCSM tutorial. (2024, April 13). How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis [Video]. YouTube. [Link]
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Cheng, F., et al. (2013). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(1), 75-83. [Link]
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Davis, A. M., & Riley, R. J. (2004). Predictive ADMET studies, the challenges and the opportunities. Current opinion in chemical biology, 8(4), 378-386. [Link]
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3-Bromo-6-chloro-1H-indole solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-1H-indole in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. This document synthesizes theoretical solubility predictions based on molecular structure with available empirical data. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively assess the solubility of this compound in a diverse range of organic solvents. Safety and handling protocols are also outlined to ensure best practices in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who utilize halogenated indoles in their experimental workflows.
Introduction to this compound
This compound is a disubstituted indole, a heterocyclic aromatic compound. The indole scaffold is a core structural component in numerous biologically active compounds, including neurotransmitters (e.g., serotonin) and a wide array of pharmaceuticals. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Compound Profile:
-
Molecular Formula: C₈H₅BrClN
-
Molecular Weight: 230.49 g/mol [1]
-
Structure: The molecule consists of a bicyclic structure, containing a benzene ring fused to a pyrrole ring. A bromine atom is substituted at the 3-position of the indole ring, and a chlorine atom is at the 6-position.
The dual halogenation and the presence of the N-H group on the indole ring create a molecule with distinct electronic and steric properties that dictate its behavior in various solvent systems. Understanding its solubility is a critical first step in designing synthetic routes, purification strategies (such as crystallization), and formulation for biological screening.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" provides a robust framework for predicting the solubility of a solute in a given solvent.[3] This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound exhibits both polar and non-polar characteristics.
-
Polar Features: The indole nucleus, particularly the nitrogen atom and the associated N-H bond, introduces polarity and the capacity for hydrogen bonding. The electronegative bromine and chlorine atoms further contribute to the molecule's dipole moment.
-
Non-Polar Features: The bicyclic aromatic ring system (benzene and pyrrole rings) constitutes a significant non-polar, hydrophobic region.
Based on this structural analysis, we can predict its general solubility behavior:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess large dipole moments and can engage in strong dipole-dipole interactions with the polar regions of the indole. They are unable to donate hydrogen bonds but can accept them. Therefore, this compound is expected to exhibit high solubility in this class of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the N-H group of the indole. However, the large non-polar scaffold of the molecule may limit its solubility compared to polar aprotic solvents. Moderate solubility is anticipated.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The significant polarity of this compound makes it less compatible with these solvents. Low solubility is expected.
The following diagram illustrates the predicted interactions governing solubility.
Caption: Predicted solubility based on solvent polarity.
Quantitative and Qualitative Solubility Data
While theoretical predictions are valuable, empirical data is essential for practical applications. Literature and vendor data confirm the high solubility of this compound in dimethyl sulfoxide (DMSO).
| Solvent Class | Solvent | Reported Solubility | Source |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 55 mg/mL (238.62 mM) | [4] |
| Dimethylformamide (DMF) | Predicted: High | - | |
| Acetone | Predicted: Moderate to High | - | |
| Polar Protic | Ethanol | Predicted: Moderate | - |
| Methanol | Predicted: Moderate | - | |
| Water | Predicted: Very Low / Insoluble | - | |
| Non-Polar | Hexane | Predicted: Low / Insoluble | - |
| Toluene | Predicted: Low | - | |
| Dichloromethane | Predicted: Moderate | - |
Note: Sonication may be recommended to achieve maximum solubility in some solvents.[4]
Experimental Protocol for Solubility Determination
This section provides a standardized, self-validating protocol for determining the solubility of this compound. The methodology is designed to progress from a rapid qualitative assessment to a more precise quantitative measurement.
Materials and Equipment
-
This compound (solid)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Calibrated micropipettes
-
Glass vials (e.g., 2 mL or 4 mL) with caps
-
Test solvents (high purity)
-
Spatula
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) before handling this compound.[5]
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[5][6]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move the victim to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[5]
Experimental Workflow
The following flowchart outlines the step-by-step process for solubility testing.
Caption: Workflow for solubility determination.
Detailed Methodologies
Part A: Qualitative Solubility Test [7] This rapid test provides a semi-quantitative estimation of solubility.
-
Accurately weigh approximately 1-2 mg of this compound into a small glass vial.
-
Add 200 µL of the test solvent. This corresponds to a concentration of 5-10 mg/mL.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Part B: Quantitative Solubility Determination (Equilibrium Method) This method determines the thermodynamic equilibrium solubility.
-
Add an excess amount of this compound (e.g., 10 mg) to a vial. The key is to have undissolved solid remaining at the end.
-
Pipette a precise volume of the test solvent (e.g., 1.0 mL) into the vial.
-
Seal the vial and place it on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to stir for at least 24 hours to ensure that equilibrium is reached.
-
After equilibration, let the mixture stand for a short period to allow excess solid to settle.
-
Carefully draw the supernatant into a syringe and attach a 0.22 µm syringe filter. Discard the first few drops and then filter the remainder into a clean vial. This step is critical to remove any undissolved micro-particulates.
-
Prepare a dilution series of the clear filtrate and analyze it using a pre-validated and calibrated analytical method (e.g., HPLC with a standard curve) to determine the precise concentration of the dissolved compound.
Conclusion
The solubility of this compound is governed by its dual polar and non-polar structural characteristics. It exhibits excellent solubility in polar aprotic solvents like DMSO, making this a preferred solvent for stock solutions in screening and synthetic applications. Its solubility is predicted to be moderate in polar protic solvents and low in non-polar solvents. The experimental protocols provided in this guide offer a reliable framework for researchers to validate these predictions and determine precise solubility values in various solvent systems, thereby facilitating downstream applications in drug discovery and chemical synthesis.
References
-
How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
6-bromo-3-chloro-1H-indole | C8H5BrClN | CID 12269921 - PubChem. Available from: [Link]
-
Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate SDS - LookChem. Available from: [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available from: [Link]
-
Organic Chemistry: Introduction to Solubility | SALTISE. Available from: [Link]
-
Solubility of Organic Compounds. Available from: [Link]
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- 3. chem.ws [chem.ws]
- 4. 3-Chloro-6-Bromo Indole | TargetMol [targetmol.com]
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- 6. Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Bromo-6-chloro-1H-indole from substituted anilines
Application Note & Protocol Guide
Topic: Strategic Synthesis of 3-Bromo-6-chloro-1H-indole from a Substituted Aniline Precursor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
The halo-substituted indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, the this compound motif serves as a versatile intermediate, enabling further functionalization through modern cross-coupling reactions to build molecular complexity.[2] Its strategic synthesis is paramount for programs in drug discovery targeting antivirals, kinase inhibitors, and central nervous system agents.
This guide provides a comprehensive, field-tested, two-step synthetic strategy starting from the commercially available aniline derivative, 4-chlorophenylhydrazine. The pathway involves:
-
Step 1: An acid-catalyzed Fischer Indole Synthesis to construct the 6-chloro-1H-indole core.
-
Step 2: A highly regioselective electrophilic bromination at the C3 position using N-Bromosuccinimide (NBS).
We will delve into the mechanistic rationale behind each step, provide detailed, validated protocols, and offer expert insights to ensure successful execution and high-purity yields.
Overall Synthetic Workflow
The synthesis is designed as a logical two-step sequence, transforming a simple substituted aniline into the more complex, functionalized target molecule.
Figure 1: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 6-Chloro-1H-indole via Fischer Indolization
The Fischer indole synthesis is a robust and highly adaptable reaction for forming the indole nucleus from an arylhydrazine and an enolizable carbonyl compound under acidic conditions.[3][4] This method remains one of the most widely employed strategies for indole preparation due to its reliability and broad scope.[5][6]
Mechanistic Rationale & Experimental Causality
The reaction proceeds through several key mechanistic steps, and understanding them is crucial for optimizing the reaction.[3][7]
-
Hydrazone Formation: The reaction initiates with the condensation of 4-chlorophenylhydrazine and pyruvic acid to form the corresponding phenylhydrazone. This is a standard imine formation reaction.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form (an 'ene-hydrazine'). This step is essential for the subsequent rearrangement.
-
[3][3]-Sigmatropic Rearrangement: This is the core, bond-forming step of the reaction. Under acid catalysis, the ene-hydrazine undergoes a concerted, thermally allowed[3][3]-sigmatropic rearrangement. The acid catalyst protonates the enamine nitrogen, facilitating the rearrangement and leading to the formation of a di-imine intermediate.[7]
-
Cyclization & Aromatization: The intermediate di-imine undergoes an intramolecular nucleophilic attack to form a five-membered ring aminal. Subsequent elimination of ammonia, driven by the formation of the highly stable aromatic indole ring, yields the final product.[3]
Choice of Acid Catalyst: Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid - PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can catalyze the reaction.[3] PPA is often favored as it serves as both the catalyst and a dehydrating solvent medium, driving the reaction forward effectively. ZnCl₂ is a milder, effective Lewis acid alternative.[8]
Choice of Carbonyl Partner: We utilize pyruvic acid. This choice introduces a carboxylic acid group at the C2 position of the indole. While this adds a subsequent decarboxylation step, the initial cyclization is often very clean and high-yielding. The resulting 6-chloro-1H-indole-2-carboxylic acid can be easily decarboxylated by heating to afford the desired 6-chloro-1H-indole.
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol details the synthesis of the intermediate, 6-chloro-1H-indole.
Table 1: Materials & Reagents for 6-Chloro-1H-indole Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Chlorophenylhydrazine hydrochloride | 179.04 | 10.0 g | 55.8 | Starting aniline derivative |
| Pyruvic acid | 88.06 | 5.38 g (4.6 mL) | 61.4 | 1.1 equivalents |
| Polyphosphoric Acid (PPA) | N/A | ~100 g | N/A | Catalyst and solvent |
| Sodium Bicarbonate (Sat. aq.) | 84.01 | As needed | N/A | For neutralization during workup |
| Ethyl Acetate | 88.11 | ~500 mL | N/A | Extraction solvent |
| Brine (Sat. aq. NaCl) | N/A | ~100 mL | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | N/A | Drying agent |
| Quinoline | 129.16 | ~50 mL | N/A | Solvent for decarboxylation |
| Copper powder | 63.55 | ~0.5 g | N/A | Catalyst for decarboxylation |
| Hydrochloric Acid (Conc.) | 36.46 | As needed | N/A | For product precipitation |
Procedure:
A. Cyclization to form 6-chloro-1H-indole-2-carboxylic acid:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (~100 g).
-
Begin stirring and add 4-chlorophenylhydrazine hydrochloride (10.0 g, 55.8 mmol) in portions.
-
Slowly add pyruvic acid (4.6 mL, 61.4 mmol) dropwise to the mixture. The addition should be controlled to keep the internal temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to 95-100°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Allow the reaction to cool to approximately 60°C. Very carefully and slowly, pour the viscous mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.
-
The precipitate (crude 6-chloro-1H-indole-2-carboxylic acid) is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid in a vacuum oven.
B. Decarboxylation to form 6-Chloro-1H-indole:
-
Place the dried 6-chloro-1H-indole-2-carboxylic acid and copper powder (~0.5 g) in a flask with quinoline (~50 mL).
-
Heat the mixture to 200-210°C under a nitrogen atmosphere until gas evolution (CO₂) ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (~200 mL).
-
Wash the organic solution sequentially with 2M HCl (3 x 100 mL) to remove the quinoline, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield pure 6-chloro-1H-indole.
Expected Outcome:
-
Yield: 75-85% (over two steps)
-
Appearance: Off-white to light brown solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS. The melting point should be consistent with literature values (88-91°C).
Part 2: Regioselective C3-Bromination of 6-Chloro-1H-indole
The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[9] The reaction kinetically favors substitution at the C3 position due to the superior stability of the resulting Wheland intermediate (sigma complex) compared to attack at other positions.
Mechanistic Rationale & Experimental Causality
Figure 2: Mechanism of electrophilic bromination at the C3 position.
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[10][11] There are several key reasons for this:
-
Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle than hazardous and corrosive liquid bromine (Br₂).
-
Regioselectivity: NBS provides a low concentration of electrophilic bromine (Br⁺), which minimizes over-bromination and side reactions, leading to high regioselectivity for the most activated position (C3).[9][12]
-
Mild Conditions: The reaction can often be performed at or near room temperature, preserving sensitive functional groups.[10]
The reaction proceeds via the attack of the electron-rich C2-C3 double bond of the indole onto the electropositive bromine atom of NBS. This forms a resonance-stabilized cationic intermediate (sigma complex). A base (such as the succinimide anion byproduct) then removes the proton from C3, restoring the aromaticity of the indole ring and yielding the final product.
Detailed Experimental Protocol: C3-Bromination
This protocol details the conversion of 6-chloro-1H-indole to the final product.
Table 2: Materials & Reagents for C3-Bromination
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 6-Chloro-1H-indole | 151.59 | 5.0 g | 33.0 | Starting material from Part 1 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.87 g | 33.0 | 1.0 equivalent |
| Dichloromethane (DCM) | 84.93 | 150 mL | N/A | Anhydrous reaction solvent |
| Sodium Thiosulfate (10% aq.) | 158.11 | As needed | N/A | To quench unreacted bromine |
| Sodium Bicarbonate (Sat. aq.) | 84.01 | As needed | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | N/A | Drying agent |
Procedure:
-
Dissolve 6-chloro-1H-indole (5.0 g, 33.0 mmol) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-bromosuccinimide (5.87 g, 33.0 mmol) in one portion to the stirred solution. Expert Tip: Using recrystallized NBS is recommended for high-purity outcomes, as impurities can sometimes initiate radical side reactions.[13]
-
Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor the consumption of the starting material by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (~50 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Expected Outcome:
-
Yield: 90-98%
-
Appearance: White to pale yellow solid.
-
Characterization: The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The CAS number for this compound is 57916-08-2.[14]
Conclusion
This application guide outlines a reliable and efficient two-step synthesis for producing high-purity this compound from a substituted aniline precursor. The methodology leverages the classical Fischer indole synthesis for core construction and a highly selective NBS bromination for C3-functionalization. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in pharmaceutical and chemical research.
References
-
Taniguchi, M., Hino, T., & Nakagawa, M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(21), 7447–7456. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Gonsalves, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-115. Available at: [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]
-
Cambridge University Press. Fischer Indole Synthesis. Available at: [Link]
-
ResearchGate. Regioselective synthesis of 2,3′-biindoles mediated by an NBS-induced homo-coupling of indoles. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available at: [Link]
-
MDPI. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(10), 3950-3961. Available at: [Link]
-
Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Org. Synth., 95, 15-32. Available at: [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]
-
National Institutes of Health. (2010). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 130(7), 931-43. Available at: [Link]
-
RSC Publishing. (2019). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Org. Biomol. Chem., 17, 7233-7237. Available at: [Link]
-
Organic Chemistry Portal. Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination of Olefins with TsNH2 and NBS as Nitrogen and Bromine Sources. Available at: [Link]
-
ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? Available at: [Link]
- Google Patents. (2015). Preparation method of 6-bromoindole derivative. CN104292145A.
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3569. Available at: [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. J. Am. Chem. Soc. Available at: [Link]
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- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. 3-Chloro-6-Bromo Indole | TargetMol [targetmol.com]
Application Note: A Two-Step Synthesis of 3-Bromo-6-chloro-1H-indole via Fischer Indolization and Electrophilic Bromination
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 3-Bromo-6-chloro-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-part procedure, beginning with the classic Fischer indole synthesis to construct the 6-chloro-1H-indole core, followed by a regioselective electrophilic bromination at the C3 position. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a privileged scaffold found in a vast array of natural products and pharmaceutical agents, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The strategic placement of halogen atoms on the indole ring system can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a critical building block for more complex molecules in drug discovery programs.
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important and versatile methods for constructing the indole core.[2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][5] While direct synthesis of 3-haloindoles via the Fischer method is challenging, a more effective and common strategy involves a two-step approach: first, the synthesis of the substituted indole core, followed by a highly regioselective bromination at the electron-rich C3 position. This note details this reliable two-part pathway.
Reaction Scheme and Mechanism
The synthesis is performed in two distinct stages: Part A: Fischer indole synthesis of 6-chloro-1H-indole from (4-chlorophenyl)hydrazine. Part B: Electrophilic bromination of 6-chloro-1H-indole using N-Bromosuccinimide (NBS) to yield the final product.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction proceeding through several key steps. The generally accepted mechanism, first proposed by Robinson, involves the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement.[2]
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone intermediate.[3][6]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[3][6]
-
[3][3]-Sigmatropic Rearrangement: After protonation by the acid catalyst, the ene-hydrazine undergoes a concerted pericyclic[3][3]-sigmatropic rearrangement. This is the crucial C-C bond-forming step and is typically the rate-determining step of the synthesis.[2][7]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the terminal amine forms a five-membered ring, creating an aminal intermediate.[2][3]
-
Ammonia Elimination: Finally, under acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[2][3]
Caption: Mechanistic workflow of the Fischer Indole Synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Role | Supplier Notes |
| (4-chlorophenyl)hydrazine hydrochloride | 1073-70-7 | 179.04 | Indole precursor | Ensure high purity (>98%) |
| Pyruvic acid | 127-17-3 | 88.06 | Carbonyl source | Use freshly opened or distilled. |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | Acid catalyst & solvent | Handle with care; highly viscous and corrosive. |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Electrophilic brominating agent | Protect from light and moisture. Recrystallize if yellow. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent (Anhydrous) | Use a dry, anhydrous grade. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent | HPLC grade or equivalent. |
| Hexanes | 110-54-3 | 86.18 | Chromatography eluent | HPLC grade or equivalent. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing agent (aqueous solution) | Prepare a saturated solution. |
| Sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent (anhydrous) | Use granular, anhydrous form. |
| Silica Gel | 7631-86-9 | 60.08 | Stationary phase for chromatography | 230-400 mesh size is recommended. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Ice bath
-
Fume hood
Detailed Experimental Protocol
Part A: Synthesis of 6-chloro-1H-indole
Causality Insight: This procedure first forms 6-chloro-1H-indole-2-carboxylic acid, which is a common and reliable variation of the Fischer synthesis when using pyruvic acid.[4][6] The subsequent decarboxylation is driven by high temperature, efficiently yielding the desired 6-chloro-1H-indole. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acidic catalyst and the reaction medium, promoting high yields.[2][3]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add (4-chlorophenyl)hydrazine hydrochloride (10.0 g, 55.8 mmol).
-
Hydrazone Formation (in situ): To the flask, add pyruvic acid (5.4 g, 61.4 mmol, 1.1 eq). Stir the mixture at room temperature for 30 minutes. You should observe the formation of a thick paste, which is the corresponding phenylhydrazone.
-
Cyclization: Carefully and portion-wise, add polyphosphoric acid (100 g) to the flask. The viscosity will be high, so ensure the stirrer is powerful enough to maintain agitation.
-
Heating: Heat the reaction mixture to 120-130 °C using a heating mantle. Maintain this temperature for 2-3 hours. During this time, the mixture will darken, and vigorous gas evolution (CO₂) will be observed as the intermediate carboxylic acid decarboxylates. Monitor the reaction progress using TLC (Eluent: 20% EtOAc in Hexanes).
-
Work-up: After the reaction is complete (starting material consumed), allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the hot, viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: The resulting acidic slurry will be a suspension. Slowly add a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7-8). Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude brown solid should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Combine the fractions containing the pure product and evaporate the solvent to yield 6-chloro-1H-indole as an off-white solid.
Part B: Synthesis of this compound
Causality Insight: The indole C3 position is analogous to the α-position of an enamine, making it exceptionally electron-rich and highly reactive towards electrophiles. N-Bromosuccinimide (NBS) is an ideal electrophilic bromine source for this transformation because it is a solid that is easy to handle and provides a controlled release of electrophilic bromine.[8] The reaction is performed at 0 °C in DMF to control the high reactivity and prevent potential side reactions, such as di-bromination.
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the 6-chloro-1H-indole (5.0 g, 33.0 mmol) obtained from Part A in anhydrous N,N-Dimethylformamide (DMF, 50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (6.17 g, 34.7 mmol, 1.05 eq) portion-wise over 20-30 minutes. Ensure each portion dissolves before adding the next.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until all the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into 200 mL of ice-cold water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide byproducts.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure, crystalline solid. Dry the final product under vacuum.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | White to light-tan crystalline solid |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol [9] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~7.7 (d, 1H), ~7.6 (d, 1H), ~7.5 (s, 1H), ~7.1 (dd, 1H). (Exact shifts may vary) |
| Mass Spec (ESI-MS) | m/z: 228.9 [M-H]⁻, 230.9 [M+H]⁺. The spectrum will show a characteristic isotopic pattern due to the presence of Br and Cl. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Part A | 1. Incomplete reaction/decarboxylation.2. PPA is not active (hydrolyzed).3. Product lost during work-up. | 1. Increase reaction time or temperature (up to 140 °C).2. Use a fresh bottle of PPA.3. Ensure pH is fully neutralized before extraction; perform more extractions. |
| Dark tar-like product in Part A | Reaction temperature was too high, causing polymerization/decomposition. | Maintain the temperature strictly within the recommended range (120-130 °C). Consider using a milder catalyst like Eaton's reagent. |
| Multiple spots on TLC in Part B | 1. Reaction is incomplete (starting material remains).2. Over-bromination (di-bromo product). | 1. Allow the reaction to stir longer at 0 °C.2. Add NBS more slowly and ensure the temperature does not rise above 5 °C. Use exact stoichiometry (1.0 eq). |
| Product is difficult to crystallize | Presence of impurities, possibly residual DMF or succinimide. | Wash the crude product thoroughly with water after filtration. Consider a quick silica plug filtration before attempting recrystallization. |
Safety Precautions
All experiments must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[10][11]
-
(4-chlorophenyl)hydrazine hydrochloride: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.[12]
-
Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water. Handle with extreme care.[13]
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Causes severe skin and eye irritation. Handle in a fume hood and avoid inhalation.
-
Halogenated Organic Compounds: The final product and intermediates are potentially toxic and should be handled with care.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations.[14]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the two-part synthesis.
References
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC NIH. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
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Fischer Indole Synthesis. J&K Scientific LLC. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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(PDF) Fischer Indole Synthesis. ResearchGate. [Link]
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Synthesis of 14C-labeled halogen substituted indole-3-acetic acids. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
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Organic Chemistry Laboratory Manual. Colorado College. [Link]
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Fischer indole synthesis. chemeurope.com. [Link]
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A three-component Fischer indole synthesis. Nature Protocols. [Link]
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Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]
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An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
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Organic Chemistry Laboratory Safety Notes. Cerritos College. [Link]
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Safety in Organic Chemistry Laboratory. TigerWeb. [Link]
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Synthesis of indoles. Organic Chemistry Portal. [Link]
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6-bromo-3-chloro-1H-indole. PubChem. [Link]
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4-Bromo-6-chloro-1H-indole. PubChem. [Link]
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green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Bromo-6-chloro-1H-indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 3-bromo-6-chloro-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The methodology leverages a palladium-catalyzed C-H activation strategy, offering a direct and regioselective approach to the C3-bromination of 6-chloro-1H-indole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and a mechanistic overview of the transformation.
Introduction: The Significance of Halogenated Indoles
The indole scaffold is a privileged structure in a vast array of natural products and pharmaceutical agents.[1] Halogenated indoles, in particular, serve as versatile intermediates in organic synthesis, enabling further functionalization through various cross-coupling reactions. The target molecule, this compound, possesses two distinct halogen atoms, offering orthogonal reactivity for sequential modifications, making it a highly sought-after precursor in the synthesis of complex molecular architectures. Traditional methods for the synthesis of 3-haloindoles often involve multi-step sequences or the use of harsh reagents.[2] Modern synthetic strategies, such as palladium-catalyzed C-H functionalization, provide a more atom-economical and efficient alternative.[3][4]
Synthetic Strategy: Palladium-Catalyzed C3-Bromination
The proposed synthesis involves the direct C-H bromination of commercially available 6-chloro-1H-indole at the C3 position. The indole nucleus is electron-rich, with the C3 position being particularly nucleophilic and prone to electrophilic substitution.[5] Palladium-catalyzed C-H functionalization offers a powerful tool for the regioselective introduction of substituents.[6] In this protocol, a palladium(II) catalyst is employed to facilitate the selective bromination of the C3-H bond using N-bromosuccinimide (NBS) as the bromine source. The reaction is designed to be efficient and scalable, providing a reliable method for the preparation of this compound.
Detailed Experimental Protocol
This protocol is based on established principles of palladium-catalyzed C-H halogenation.[7][8]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-chloro-1H-indole | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize from water if necessary. |
| Acetic Acid (AcOH) | Glacial | Commercially Available | |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Aqueous solution | |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Aqueous solution | |
| Brine | Saturated aqueous NaCl solution | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | ||
| Silica Gel | 230-400 mesh | For column chromatography | |
| Hexanes | HPLC Grade | For column chromatography | |
| Ethyl Acetate (EtOAc) | HPLC Grade | For column chromatography |
3.2. Step-by-Step Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-1H-indole (1.0 g, 6.6 mmol, 1.0 equiv).
-
Add palladium(II) acetate (74 mg, 0.33 mmol, 5 mol%).
-
Add N-bromosuccinimide (1.2 g, 6.9 mmol, 1.05 equiv).
-
Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (30 mL) followed by glacial acetic acid (3 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL), saturated aqueous sodium thiosulfate (1 x 30 mL), and brine (1 x 30 mL). The aqueous thiosulfate wash is to quench any unreacted NBS.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford this compound as a solid.
Mechanistic Insights: The Palladium Catalytic Cycle
The proposed mechanism for the palladium-catalyzed C3-bromination of 6-chloro-1H-indole is depicted below. This catalytic cycle is based on well-established principles of palladium-catalyzed C-H activation and halogenation.[9]
Figure 1. Proposed catalytic cycle for the Pd-catalyzed C3-bromination of 6-chloro-1H-indole.
Explanation of the Catalytic Cycle:
-
Catalyst Activation: The Pd(II) precatalyst, Pd(OAc)₂, is activated under the reaction conditions to form a more reactive cationic Pd(II) species.
-
C-H Activation: The active Pd(II) catalyst coordinates to the electron-rich indole ring. A concerted metalation-deprotonation (CMD) pathway is proposed, where the C3-H bond is broken to form a five-membered palladacycle intermediate. This step is often the rate-determining step and is facilitated by the acetate ligand acting as an internal base.
-
Oxidative Addition: The brominating agent, NBS, undergoes oxidative addition to the Pd(II) center of the palladacycle. This forms a high-valent Pd(IV) intermediate.
-
Reductive Elimination: The Pd(IV) intermediate is unstable and undergoes rapid reductive elimination to form the C-Br bond of the product, this compound. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | 6-chloro-1H-indole | Starting material for the synthesis. |
| Catalyst | Palladium(II) Acetate | An effective and common precatalyst for C-H activation. |
| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and efficient source of electrophilic bromine. |
| Solvent | 1,2-Dichloroethane (DCE) | A non-coordinating solvent suitable for Pd-catalysis. |
| Additive | Acetic Acid (AcOH) | Can facilitate the C-H activation step and improve catalyst turnover. |
| Temperature | 80 °C | Provides sufficient thermal energy for C-H activation. |
| Reaction Time | 12-16 hours | Typical duration for completion of such reactions. |
| Workup | Aqueous NaHCO₃ and Na₂S₂O₃ | Neutralizes the acidic medium and quenches excess NBS. |
| Purification | Flash Column Chromatography | Standard method for isolating the pure product. |
Conclusion
The palladium-catalyzed C3-bromination of 6-chloro-1H-indole presented herein offers a direct and efficient route to a valuable synthetic intermediate. This protocol, grounded in the principles of modern catalytic C-H functionalization, provides researchers with a reliable method for accessing this and related halogenated indole derivatives. The detailed experimental procedure and mechanistic insights are intended to facilitate the successful implementation and adaptation of this methodology in various research and development settings.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed C-H Activation in Indoline Synthesis. Accessed January 19, 2026.
- Beilstein Journals. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Accessed January 19, 2026.
- PubMed. Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand. Accessed January 19, 2026.
- Stoltz, B. M. Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. J. Am. Chem. Soc.2003, 125 (32), 9578–9579. Accessed January 19, 2026.
- Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Nitro-1H-indole. Accessed January 19, 2026.
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- Angewandte Chemie International Edition.
- Organic Letters. Synthesis of Indoles through Palladium-Catalyzed Three-Component Reaction of Aryl Iodides, Alkynes, and Diaziridinone. 2018, 20 (20), 6440–6443. Accessed January 19, 2026.
- PubMed Central. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Accessed January 19, 2026.
- Organic Chemistry Portal. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Accessed January 19, 2026.
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- Organic Chemistry Portal.
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- Organometallics. Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. 2022. Accessed January 19, 2026.
- ResearchGate. Synthesis of Indoles from o-Haloanilines. Accessed January 19, 2026.
- The Journal of Organic Chemistry. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. 2013, 78 (6), 2786–2791. Accessed January 19, 2026.
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Application Notes and Protocols for the N1-Position Derivatization of 3-Bromo-6-chloro-1H-indole
Introduction: The Strategic Importance of N1-Functionalized Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Functionalization of the indole ring system is a pivotal strategy in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatization at the N1 position, in particular, offers a powerful vector for modulating a molecule's interaction with biological targets, altering its solubility, and improving its metabolic stability. The subject of this guide, 3-bromo-6-chloro-1H-indole, is an electron-deficient heterocyclic building block. The presence of two halogen atoms, a bromine at C3 and a chlorine at C6, significantly influences the electronic properties of the indole ring. These electron-withdrawing groups increase the acidity of the N-H proton, a critical consideration for its derivatization.[2][3] This heightened acidity facilitates deprotonation, yet the overall electron-poor nature of the ring system demands carefully optimized reaction conditions for successful N-functionalization.
This technical guide provides a comprehensive overview of synthetic strategies and detailed, field-proven protocols for the N1-derivatization of this compound, targeting researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of N-alkylation, N-arylation, and N-acylation, offering a rationale for the selection of reagents and reaction parameters to ensure high efficiency and regioselectivity.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [4][5] |
| Molecular Weight | 230.49 g/mol | [4][5] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in polar aprotic solvents like DMSO, DMF | [6] |
Synthetic Strategies and Protocols for N1-Derivatization
The derivatization at the N1 position of this compound can be broadly categorized into three key transformations: N-alkylation, N-arylation, and N-acylation. The electron-withdrawing nature of the bromo and chloro substituents makes the indole N-H proton more acidic (pKa ≈ 16-17) compared to unsubstituted indole, facilitating its deprotonation with a suitable base.
I. N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the indole nitrogen, a common strategy to enhance lipophilicity and modulate biological activity. The classical approach involves the deprotonation of the indole N-H followed by nucleophilic substitution with an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: The increased acidity of the N-H proton in this compound allows for the use of moderately strong bases. While very strong bases like sodium hydride (NaH) are effective, they can sometimes lead to side reactions. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often excellent choices, offering a good balance of reactivity and handling safety. The choice of a weaker base can sometimes necessitate higher reaction temperatures.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively dissolve the indole and the resulting indolate anion, facilitating the Sₙ2 reaction with the alkyl halide.
-
Alkylating Agent: Primary alkyl halides (iodides and bromides) are the most effective electrophiles for this reaction. Secondary halides can also be used, but may lead to competing elimination reactions.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol details the N-alkylation of this compound with a generic primary alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (approximately 10 mL per gram of indole).
-
Add cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq) to the stirred solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-alkylated indole.
Expected Characterization Data for a Representative N-Ethyl Derivative:
-
¹H NMR (CDCl₃, 400 MHz): Expect a quartet for the N-CH₂ protons around δ 4.2-4.4 ppm and a triplet for the N-CH₂-CH₃ protons around δ 1.4-1.6 ppm. The aromatic protons will show characteristic shifts depending on the substitution pattern.
-
¹³C NMR (CDCl₃, 100 MHz): The N-CH₂ carbon will appear around δ 40-45 ppm, and the N-CH₂-CH₃ carbon will be in the upfield region.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ will be observed, along with characteristic fragmentation patterns.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of this compound.
II. N-Arylation of this compound
The introduction of an aryl group at the N1 position can significantly influence the pharmacological profile of indole derivatives. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[7] It is particularly effective for electron-deficient indoles due to the increased nucleophilicity of the indolate anion.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst. The use of a ligand, such as 1,10-phenanthroline or L-proline, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process.[8]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed to generate the indolyl anion.
-
Solvent: High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or 1,4-dioxane are necessary to achieve the required reaction temperatures.
Experimental Protocol: Ullmann N-Arylation
This protocol describes the N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
L-proline or 1,10-phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMSO (approximately 10 mL per gram of indole).
-
Heat the reaction mixture to 110-130 °C and stir vigorously until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with ethyl acetate.
-
Wash the combined filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-arylated indole.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for C-N bond formation, offering a broader substrate scope and generally milder reaction conditions compared to the Ullmann condensation.[1][9]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. A common combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand (e.g., XPhos, SPhos). These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are frequently used.
-
Solvent: Anhydrous, deoxygenated polar aprotic solvents such as toluene or 1,4-dioxane are suitable.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol outlines the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 eq), the aryl bromide (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired N-arylindole.
Workflow for N-Arylation:
Caption: Comparative workflows for Ullmann and Buchwald-Hartwig N-arylation.
III. N-Acylation of this compound
N-acylation introduces an acyl group to the indole nitrogen, often serving as a protecting group or as a key pharmacophore in its own right.[11][12] The electron-deficient nature of this compound makes N-acylation a favorable process.
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides and anhydrides are highly reactive and commonly used. For less reactive indoles or when milder conditions are desired, thioesters can be an excellent alternative acyl source.[11][12]
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or a stronger base like sodium hydride (NaH) can be used. For acylations with carboxylic acids, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is effective.[13]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for reactions with acid chlorides.
Experimental Protocol: N-Acylation with an Acid Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Add the acid chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-acylindole.
Workflow for N-Acylation:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. 6-bromo-3-chloro-1H-indole | C8H5BrClN | CID 12269921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-6-Bromo Indole | TargetMol [targetmol.com]
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- 13. rsc.org [rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-6-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Aryl-6-chloro-1H-indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The targeted functionalization of the indole ring is paramount in the development of novel therapeutic agents. 3-Bromo-6-chloro-1H-indole serves as a versatile building block, offering two distinct halogenated positions for selective modification. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the C-3 position of the indole ring.[1][2] This regioselectivity is driven by the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3]
This application note provides a comprehensive guide to performing Suzuki coupling reactions with this compound. It delves into the mechanistic underpinnings of the reaction, offers detailed protocols as a starting point for experimental work, and provides insights into troubleshooting and optimization strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of this compound. This is generally the rate-determining step of the reaction. The greater reactivity of the C-Br bond over the C-Cl bond ensures the selective formation of the C-3 arylated product.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indole C-3 position and the aryl group, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol & Methodology: A Practical Guide
The following protocol is a general starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Recommended Reaction Conditions: A Comparative Overview
The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes common conditions used for Suzuki couplings of related heteroaryl halides, providing a basis for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Remarks |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (3 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Pd(PPh₃)₄ is a common and effective catalyst.[5] PdCl₂(dppf) is often used for heteroaromatic couplings.[5] Buchwald ligands like SPhos can be highly effective for challenging couplings. |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | The choice of base is critical; K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and can be more effective. K₃PO₄ is a stronger base often used in anhydrous conditions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (2:1:1) | DMF | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[3] DMF can be a good solvent for substrates with poor solubility. |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperatures may be required for less reactive substrates, but can also lead to decomposition. |
| Reaction Time | 12-24 h | 8-16 h | 6-12 h | Reaction progress should be monitored to determine the optimal time. |
graph TD { A[Reactant Preparation] --> B{Reaction Setup}; B --> C{Degassing}; C --> D{Catalyst Addition}; D --> E{Heating & Stirring}; E --> F{Reaction Monitoring}; F --> G{Work-up}; G --> H[Purification]; H --> I[Characterization];subgraph "Pre-Reaction" A; end subgraph "Reaction" B; C; D; E; F; end subgraph "Post-Reaction" G; H; I; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,color:#202124 style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,color:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
}
Experimental workflow for the Suzuki coupling reaction.
Troubleshooting & Optimization: A Scientist's Guide
Even with a well-defined protocol, challenges can arise. Here are some common issues and strategies for optimization:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). The use of pre-catalysts can be beneficial.
-
Inefficient Oxidative Addition: For electron-rich indoles, oxidative addition can be slow. Consider using more electron-rich and bulky phosphine ligands such as those from the Buchwald-Hartwig series (e.g., XPhos, SPhos).
-
Poorly Soluble Reagents: Ensure all components are adequately dissolved. A change in solvent or the addition of a co-solvent may be necessary.
-
-
Side Reactions:
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Using anhydrous conditions and a non-protic solvent can mitigate this. Alternatively, using boronate esters (e.g., pinacol esters) can increase stability.
-
Homocoupling: The coupling of two boronic acid molecules can occur. This is often minimized by ensuring a thoroughly deoxygenated reaction mixture.
-
Reaction at the C-6 Chloro Position: While less likely, some reaction at the C-Cl bond may occur, especially at high temperatures or with very active catalysts. If this is observed, reducing the reaction temperature or using a less active catalyst system may be necessary.
-
-
N-H Reactivity of the Indole:
-
The N-H proton of the indole can potentially interfere with the reaction, for instance by reacting with the base. While many Suzuki couplings on indoles proceed without N-protection, in cases of low yield or complex reaction mixtures, protection of the indole nitrogen with a suitable group (e.g., Boc, Tosyl) may be beneficial.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-6-chloro-1H-indoles from this compound. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals engaged in the synthesis of novel indole-based compounds.
References
-
Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-dujaili, A. H., & Al-Zayadi, Z. M. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(21), 7205. [Link]
-
Cravotto, G., & Orio, L. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3763–3773. [Link]
-
Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-36). [Link]
-
Guzmán-Martínez, G., & Gámez-Montaño, R. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(23), 13867–13871. [Link]
-
Ma, D., & Li, G. (2011). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications, 47(23), 6662–6664. [Link]
-
Maji, M., & S. K, P. (2018). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 130(1), 1-8. [Link]
-
Schüßler, P., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(12), 3821-3827. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892. [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). Retrieved from [Link]
-
Suzuki reaction example. (2021, September 24). YouTube. Retrieved from [Link]
-
Rahman, M. M., & Al-Amin, M. (2018). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Journal of Saudi Chemical Society, 22(7), 847-860. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Khan, I., et al. (2017). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 39(4), 598-604. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Wang, D., & Wang, J. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 6, 70. [Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-chloro-1H-indole
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, replacing harsher, more traditional methods for C-N bond formation.[1]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 3-Bromo-6-chloro-1H-indole, a substrate of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the ability to selectively functionalize it at specific positions is crucial for the development of novel therapeutic agents.[5][6] The presence of two distinct halogen atoms on the indole core introduces a chemoselectivity challenge, which can be strategically addressed through careful selection of reaction conditions. This guide will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and offer insights into reaction optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) in the rate-determining step, inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.[7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
The efficiency and success of this cycle are highly dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Chemoselectivity in the Amination of this compound
A key consideration for the amination of this compound is the selective reaction at one of the two halogenated positions. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[9][10] This inherent difference in reactivity allows for the selective amination of the more reactive C-Br bond at the 3-position over the C-Cl bond at the 6-position under carefully controlled conditions. By employing milder reaction conditions and appropriate catalyst systems, it is possible to achieve high yields of the 3-amino-6-chloro-1H-indole derivative, leaving the C-Cl bond intact for potential subsequent functionalization.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly contingent on the judicious selection of several key parameters. For the specific case of this compound, the following considerations are paramount:
| Parameter | Recommended Starting Point | Rationale & Optimization Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reliability.[10][11] |
| Ligand | XPhos, RuPhos, or BrettPhos | Sterically hindered biaryl phosphine ligands are generally effective for coupling aryl chlorides and heteroaromatic bromides.[1][10] The choice of ligand can significantly impact reaction rate and yield, and screening of different ligands is often beneficial.[12][13] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic bases are typically required. NaOtBu often leads to higher reaction rates but can be incompatible with base-sensitive functional groups.[11][12] K₃PO₄ is a milder alternative. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential. Toluene is a common choice due to its ability to azeotropically remove traces of water.[12] |
| Temperature | 80-110 °C | The reaction temperature is a critical parameter that influences both the reaction rate and selectivity. Lower temperatures may favor selective amination of the C-Br bond. |
| Amine | 1.1 - 1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Reagent Addition: Add the base (e.g., 1.5-2.0 equiv) to the Schlenk tube. Then, add the anhydrous toluene (typically 5-10 mL per mmol of the indole). Finally, add the amine (1.1-1.5 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-chloro-1H-indole derivative.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The choice of ligand can also be critical, and screening different ligands may be necessary.
-
Side Reactions: The formation of hydrodehalogenated byproducts can occur, particularly at higher temperatures. Optimizing the reaction temperature and time can help to minimize these side reactions.
-
Unprotected N-H: The indole N-H is acidic and can potentially react with the base. While many Buchwald-Hartwig aminations on unprotected indoles have been reported, in some cases, protection of the indole nitrogen may be necessary to improve yields.[14]
-
Ammonia Equivalents: For the synthesis of primary arylamines, direct coupling with ammonia can be challenging. In such cases, ammonia surrogates like benzophenone imine can be employed.[8]
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of C-N coupled products. The protocol outlined in this application note provides a solid foundation for the successful and chemoselective amination of this compound. By understanding the key reaction parameters and employing careful experimental technique, researchers can leverage this powerful transformation to access a wide range of functionalized indole derivatives for applications in drug discovery and development.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 237–243. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Béres, M., et al. (2018). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 23(10), 2483. [Link]
-
Biscoe, M. R., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18185–18188. [Link]
-
Ursinus College Digital Commons. (2025). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Indole Ring Synthesis. [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Newman, S. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1419–1425. [Link]
-
Maji, B., et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4797–4801. [Link]
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Application of 3-Bromo-6-chloro-1H-indole in medicinal chemistry
As a Senior Application Scientist, this guide provides an in-depth exploration of 3-Bromo-6-chloro-1H-indole, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will delve into its applications as a versatile synthetic intermediate, provide detailed, field-proven protocols for its functionalization, and illustrate the underlying chemical principles that make it a valuable tool for drug discovery professionals.
This compound is a halogenated indole derivative that has garnered significant attention in medicinal chemistry. While found as a marine-derived natural product in organisms like Ptychodera flava, its primary value lies in its role as a synthetic building block.[1][2] The indole core is a well-established "privileged scaffold," appearing in numerous approved drugs and bioactive molecules, particularly in oncology and virology.[3][4][5]
The strategic placement of two distinct halogen atoms—a bromine at the C-3 position and a chlorine at the C-6 position—is the key to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity differential allows for selective functionalization at the C-3 position while leaving the C-6 chloro-substituent intact for subsequent transformations, enabling the synthesis of complex, multi-substituted indole derivatives.[6]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| CAS Number | 57916-08-2 | [1][2] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO (55 mg/mL) | [2] |
| Storage | Store at -20°C for long-term stability | [2] |
Applications in Medicinal Chemistry: A Scaffold for Bioactive Agents
The primary application of this compound is as a versatile intermediate for the synthesis of molecules with therapeutic potential.[8][9][10] The indole nucleus itself is crucial for binding to many biological targets, and the substituents introduced via the bromo and chloro handles allow for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Key Therapeutic Areas:
-
Oncology: The indole scaffold is a core component of many kinase inhibitors.[5][11][12] By functionalizing the this compound core, medicinal chemists can design ligands that target the ATP-binding sites of various kinases, such as Aurora kinases, which are often overexpressed in cancers.[13] Derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cell lines.[3][14]
-
Antiviral Agents: Substituted indoles have been investigated as broad-spectrum antiviral agents.[15] The ability to rapidly generate a library of diverse compounds from a common intermediate like this compound is critical for screening against viral targets. For instance, derivatives of related indole-3-carboxylic acids have shown activity against SARS-CoV-2.[16]
Synthetic Diversification Workflow
The differential reactivity of the C-Br and C-Cl bonds allows for a sequential and controlled diversification of the indole scaffold. This workflow is central to building molecular complexity and exploring structure-activity relationships (SAR).
Caption: Synthetic workflow for the diversification of this compound.
Experimental Protocols: Enabling Key Transformations
The following protocols are foundational for leveraging this compound in a research setting. They are designed to be robust and reproducible, with explanations for key experimental choices.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C-3 Position
This protocol details the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid. The conditions are optimized for selective reaction at the more reactive C-Br bond.[6][17][18]
Causality Behind Experimental Choices:
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source that is effective for the coupling of aryl bromides.[19] It enters the catalytic cycle directly without a pre-activation step.
-
Base (K₂CO₃ or Na₂CO₃): An aqueous solution of a mild inorganic base is crucial for activating the boronic acid to facilitate the transmetalation step.[18][20] It is generally well-tolerated by the indole core.
-
Solvent System (Dioxane/Water): A biphasic solvent system is often used. Dioxane solubilizes the organic starting materials and the catalyst, while water solubilizes the inorganic base.[6][15]
-
Temperature (90-100 °C): This temperature provides sufficient thermal energy to drive the reaction at a reasonable rate without promoting significant side reactions or decomposition.[6]
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 230.49 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: The term "degassed" is critical. Solvents must be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen, which can poison the palladium catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the this compound starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloro-1H-indole.
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
This protocol describes the formation of a C-N bond, coupling an amine with the C-3 position of the indole. This reaction is essential for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[21][22][23]
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ / XantPhos): This combination is a powerful and versatile system for Buchwald-Hartwig aminations.[24][25] Pd₂(dba)₃ is a stable Pd(0) precursor, and XantPhos is a bulky, electron-rich bisphosphine ligand with a wide bite angle that promotes the crucial reductive elimination step and prevents β-hydride elimination.
-
Base (NaOt-Bu or Cs₂CO₃): A strong, non-nucleophilic base is required. Sodium tert-butoxide is highly effective but can be sensitive. Cesium carbonate is a milder alternative that is often effective and easier to handle.
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 230.49 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XantPhos | 578.68 | 0.03 | 0.03 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add NaOt-Bu (1.4 mmol) to a flame-dried Schlenk flask.
-
Catalyst Pre-mixing: In a separate vial, add Pd₂(dba)₃ (0.01 mmol) and XantPhos (0.03 mmol). Add a small amount of anhydrous toluene and swirl to form the active catalyst complex.
-
Reagent Addition: To the Schlenk flask containing the base, add this compound (1.0 mmol). Add the amine (1.2 mmol).
-
Catalyst and Solvent: Transfer the pre-mixed catalyst solution to the main reaction flask via cannula or syringe. Rinse the vial with the remaining anhydrous toluene (total volume 10 mL) and add it to the flask.
-
Reaction: Seal the flask and heat in an oil bath at 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion (typically 4-18 hours), cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Mechanistic Grounding: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of these transformations is key to troubleshooting and optimizing reaction conditions. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step.[19]
-
Transmetalation: The aryl group from the activated boronate complex (formed by the reaction of the boronic acid with the base) is transferred to the palladium center, displacing the bromide.[17][18]
-
Reductive Elimination: The two organic groups (the indole and the new aryl group) are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its differential halide reactivity provides a logical and efficient pathway for the synthesis of diverse and complex molecules. The robust and well-characterized protocols for its functionalization, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, empower researchers to rapidly explore chemical space in the pursuit of novel therapeutics for a range of diseases, most notably cancer. Mastering the application of this versatile intermediate is a valuable asset for any drug discovery program.
References
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PubChem. (n.d.). 6-bromo-3-chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(19), 6891. Retrieved from [Link]
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University of Rostock. (n.d.). Synthesis of Bioactive Molecules. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & St-Cyr, D. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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St-Cyr, D., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved from [Link]
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Roman, R., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1016839. Retrieved from [Link]
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Martinez, A., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(4), 893. Retrieved from [Link]
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The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Jackstell, R., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(5), 1184-1187. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kim, Y. H., et al. (2011). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. International Journal of Oncology, 38(4), 1061-1067. Retrieved from [Link]
-
ResearchGate. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
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Al-Sehemi, A. G., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(21), 7183. Retrieved from [Link]
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Tang, J., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(11), 1362. Retrieved from [Link]
-
Asati, V., & Mahapatra, D. K. (2018). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 23(11), 2994. Retrieved from [Link]
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Dar, A. A., et al. (2010). Aurora Kinase inhibitors as Anticancer Molecules. Molecular Cancer Therapeutics, 9(2), 268-278. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-Bromo-6-chloro-1H-indole as a Versatile Precursor for the Synthesis of Advanced Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The indole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors due to its ability to form key interactions within the ATP-binding site.[2][3][4] This guide provides an in-depth exploration of 3-bromo-6-chloro-1H-indole, a strategically halogenated precursor, for the development of novel kinase inhibitors. We will detail its synthetic utility, provide validated protocols for its functionalization, and discuss the rationale behind its application in targeting critical cell signaling pathways. The differential reactivity of the C3-bromo and C6-chloro positions allows for a sequential and regioselective synthetic strategy, making it an exceptionally valuable building block for creating diverse compound libraries for drug discovery.
Introduction: The Strategic Advantage of the Indole Scaffold
The pursuit of selective and potent kinase inhibitors remains a primary objective in modern drug discovery.[5] Kinases regulate a vast number of cellular processes, and their aberrant activity is a key driver of oncogenesis.[1][6] The indole framework is a recurring motif in successful kinase inhibitors, prized for its planar, aromatic structure that can engage in hydrogen bonding and π–π stacking interactions within the kinase hinge region—the conserved anchor point for ATP.[4]
This compound is a pre-functionalized scaffold designed for efficient chemical elaboration. Its utility stems from the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions: the carbon-bromine (C-Br) bond is significantly more reactive and will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the more robust carbon-chlorine (C-Cl) bond.[7][8] This inherent chemoselectivity enables a two-step diversification strategy:
-
Primary Functionalization: Selective coupling at the C3-position to introduce a key pharmacophore.
-
Secondary Functionalization: Subsequent coupling at the C6-position under more forcing conditions to modulate properties like solubility, cell permeability, and target selectivity.
This document provides detailed protocols for the critical first step—selective functionalization at the C3 position—using two of the most powerful reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Physicochemical Properties & Safety
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 6-chloro-3-bromo-1H-indole |
| CAS Number | 57916-08-2[9] |
| Molecular Formula | C₈H₅BrClN[10] |
| Molecular Weight | 230.49 g/mol [9] |
| Appearance | Off-white to light brown solid |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[11][12] Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the supplier's Safety Data Sheet (SDS).[11][13]
Protocol 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties that can occupy the hydrophobic pockets of the kinase ATP-binding site.[14][15] The protocol below is optimized for selective reaction at the C3-bromide.
Rationale and Causality
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is used. For challenging substrates, more advanced ligands like SPhos or XPhos can improve reaction efficiency.[8] We will use the widely available and robust Tetrakis(triphenylphosphine)palladium(0).
-
Base: A base, typically an aqueous solution of sodium or potassium carbonate, is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[15]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble indole substrate and the water-soluble inorganic base.[7][16]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[7][8]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon gas through the solvent for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Reaction: Place the sealed flask into a preheated oil bath at 95 °C. Stir the mixture vigorously for 16 hours.
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-6-chloro-1H-indole product.
Representative Data
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-3-phenyl-1H-indole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-3-(4-methoxyphenyl)-1H-indole | 80-90 |
| 3 | Pyridine-3-boronic acid | 6-Chloro-3-(pyridin-3-yl)-1H-indole | 70-85 |
| 4 | Thiophene-2-boronic acid | 6-Chloro-3-(thiophen-2-yl)-1H-indole | 75-90 |
| Yields are estimates based on similar transformations reported in the literature and may vary based on specific reaction conditions and scale.[8][16][17] |
Protocol 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[18] In kinase inhibitor design, this reaction is essential for introducing amine-containing groups that can serve as critical hydrogen bond donors or acceptors to interact with the kinase hinge region.
Rationale and Causality
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XantPhos, RuPhos, or BrettPhos are often necessary to facilitate the challenging reductive elimination step that forms the C-N bond.[19] The palladium precursor is typically a stable source like Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine nucleophile without competing in the reaction.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain a homogeneous reaction mixture.
-
Inert Atmosphere: As with the Suzuki coupling, an inert atmosphere is critical to protect the sensitive Pd(0) catalyst.[19][20]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask under argon, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and XantPhos (0.03 mmol, 3.0 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle two more times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting indole is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
From Precursor to Inhibitor: A Strategic Overview
The true power of this compound lies in its capacity for sequential functionalization. The initial product, now functionalized at C3, retains the C6-chloro group, which can be targeted in a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).
Caption: Sequential functionalization strategy.
Biological Context: Targeting Dysregulated Kinase Pathways
Kinase inhibitors derived from indole scaffolds often target serine/threonine or tyrosine kinases in crucial signaling pathways that drive cell growth and proliferation, such as the MAPK/ERK pathway.[14] A mutation in a kinase like BRAF can lead to its constitutive activation, resulting in uncontrolled signaling and cell division, a hallmark of melanoma.[14]
Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.
An inhibitor designed from the this compound scaffold can be elaborated with functional groups that allow it to bind selectively and with high affinity to the ATP-binding site of the mutated BRAF kinase, blocking the downstream phosphorylation cascade and halting uncontrolled cell growth.
Conclusion
This compound represents a superior starting material for the synthesis of kinase inhibitors. Its defined points of attachment and the predictable, differential reactivity of its halogen atoms provide a robust and flexible platform for medicinal chemists. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings offer reliable methods for generating a vast array of C3-functionalized intermediates. By enabling the systematic exploration of chemical space around a privileged core, this precursor facilitates the rapid development of novel, potent, and selective kinase inhibitors for targeted therapies.
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ResearchGate. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Available from: [Link]
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Bajusz, D., et al. Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Kumar, A., et al. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available from: [Link]
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Zheng, Z., et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available from: [Link]
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Dimova, D., et al. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. Available from: [Link]
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Al-Ostoot, F.H., et al. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. Available from: [Link]
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Zheng, Z., et al. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]
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Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
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PubChem. Kinase inhibitor-1. Available from: [Link]
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
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PubMed. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Available from: [Link]
-
PubChem. 6-bromo-3-chloro-1H-indole. Available from: [Link]
-
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-
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-
ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloro-1H-indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Bromo-6-chloro-1H-indole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you achieve optimal yields and purity in your experiments. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to support your research and development endeavors.
Introduction: The Importance of this compound
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of bromine at the 3-position and chlorine at the 6-position offers unique opportunities for further functionalization. This intermediate is crucial for the synthesis of a wide range of therapeutic agents, including kinase inhibitors, antivirals, and antipsychotics.
The synthesis of this compound, however, can present challenges. Achieving high yield and purity requires a careful understanding of the reaction mechanism, potential side reactions, and optimal process parameters. This guide will walk you through the critical aspects of the synthesis, with a focus on troubleshooting common issues.
Reaction Overview: Electrophilic Bromination of 6-chloro-1H-indole
The most common and direct route to this compound is the electrophilic bromination of 6-chloro-1H-indole using a suitable brominating agent, most notably N-Bromosuccinimide (NBS).
Reaction Scheme:
Technical Support Center: Bromination of 6-Chloro-1H-indole
Welcome to the technical support center for the synthesis and troubleshooting of halogenated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists working on the bromination of 6-chloro-1H-indole. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during this critical electrophilic aromatic substitution. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Q1: My reaction is producing significant amounts of a dibrominated product alongside my desired 3-bromo-6-chloro-1H-indole. How can I improve selectivity for the mono-brominated product?
A1: This is the most common side reaction and is typically a result of over-reactivity. The indole nucleus is highly activated towards electrophilic aromatic substitution, and the initial monobromination product can sometimes be reactive enough to undergo a second bromination.
Probable Causes & Solutions:
-
Stoichiometry of the Brominating Agent: The use of excess brominating agent is the primary cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of your brominating agent, typically N-Bromosuccinimide (NBS). Add the NBS portion-wise over a period of time to maintain a low concentration of the electrophile in the reaction mixture.
-
-
Reaction Temperature: Higher temperatures increase the reaction rate, often non-selectively, leading to the formation of di- and even tri-brominated species.
-
Solution: Perform the reaction at a reduced temperature. For NBS brominations, starting at 0 °C or even -10 °C is highly recommended.[1] Allow the reaction to warm slowly to room temperature only if you observe incomplete conversion of the starting material via TLC analysis.
-
-
Choice of Brominating Agent: Molecular bromine (Br₂) is a very powerful and often unselective brominating agent for highly activated systems like indoles.[2]
Mechanistic Insight: The first bromination occurs at the C3 position, which is the most nucleophilic site on the indole ring due to stabilization of the intermediate carbocation (arenium ion) by the nitrogen lone pair.[5][6][7] The resulting this compound is less reactive than the starting material, but under forcing conditions, a second electrophilic attack can occur at other activated positions, such as C2 or C5.
Q2: My final product is unstable and appears to degrade or polymerize upon workup or purification. What is causing this instability?
A2: Indole derivatives, particularly halogenated ones, can be sensitive to acidic conditions and oxidation. The generation of HBr as a byproduct during the reaction is a frequent cause of degradation.
Probable Causes & Solutions:
-
Acid-Catalyzed Polymerization: The HBr byproduct can protonate the electron-rich indole ring, initiating a cascade of polymerization reactions.[8] This is often observed as an insoluble, dark-colored solid.
-
Solution: Use a non-protic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN). If HBr generation is unavoidable (e.g., when using Br₂), consider adding a non-nucleophilic base like sodium bicarbonate or pyridine to the workup to neutralize the acid immediately. When using NBS, HBr is not a primary byproduct (succinimide is), which is another advantage of this reagent.
-
-
Oxidation: Indoles can be oxidized to oxindoles or other degradation products, especially in the presence of excess brominating agent or upon exposure to air and light during prolonged purification steps.[9]
-
Solution:
-
Quenching: During the workup, quench the reaction with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will destroy any remaining NBS or bromine.
-
Purification: Purify the product promptly after the workup. Use degassed solvents for chromatography and protect the fractions from light if possible. The final product should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures.[10]
-
-
Q3: The bromination is occurring on the benzene portion of the indole ring instead of the desired C3 position. Why is this happening and how can I control the regioselectivity?
A3: While C3 is electronically favored, reaction conditions can sometimes alter the regiochemical outcome. This is an unusual result for an unsubstituted C3 position but can be influenced by protecting groups or extreme reaction conditions.
Probable Causes & Solutions:
-
N-Protected Indole: If the indole nitrogen is protected with a bulky group, it can sterically hinder the approach of the electrophile to the C3 position, potentially allowing for competitive bromination on the benzene ring.
-
Solution: If possible, perform the bromination on the N-H indole. If N-protection is necessary for other steps, choose a smaller protecting group or one that can be easily removed before bromination.
-
-
Reaction Pathway Control: Certain conditions can favor different mechanisms. While electrophilic substitution is standard, radical bromination can occur under specific circumstances (e.g., using NBS with a radical initiator like AIBN and light), which would favor substitution at benzylic-like positions if available.[3][4]
-
Solution: For electrophilic C3-bromination, ensure the reaction is run in the dark and without any radical initiators. Polar solvents like Dimethylformamide (DMF) or MeCN favor the ionic, electrophilic pathway. Using DMF as the solvent with NBS is known to give high levels of para-selectivity in some aromatic systems, though for indole, C3 remains the dominant site.[3]
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Mechanistic Insight: The chloro-substituent at C6 is an ortho-, para-director but is deactivating for electrophilic substitution on the benzene ring.[11] The activating effect of the indole nitrogen is overwhelmingly directed towards the pyrrole ring, specifically C3. Therefore, C3 bromination should be the major product unless this position is blocked or the reaction mechanism is shifted away from the standard electrophilic pathway.
Frequently Asked Questions (FAQs)
What is the primary role of the 6-chloro substituent? The chlorine atom at the C6 position is an electron-withdrawing group due to its inductive effect. This slightly deactivates the indole ring system towards electrophilic attack compared to unsubstituted indole.[5][11] However, it does not change the position of primary electrophilic attack, which remains C3. Its main purpose is often as a synthetic handle for further cross-coupling reactions or to modulate the biological activity of the final molecule.
Which brominating agent is best for this reaction: Br₂, NBS, or something else? For laboratory-scale synthesis where control and selectivity are paramount, N-Bromosuccinimide (NBS) is superior.[12][13] It is a solid, easier to handle than liquid bromine, and provides a milder reaction that minimizes over-bromination and oxidative side products. Molecular bromine (Br₂) is more reactive and can lead to a mixture of products unless conditions are strictly controlled.[9]
What are the ideal solvent and temperature conditions? A polar aprotic solvent such as Acetonitrile (MeCN) or Tetrahydrofuran (THF) is recommended. The reaction should be initiated at a low temperature, typically 0 °C , and monitored closely by TLC. Allowing the reaction to proceed at this temperature often provides the cleanest conversion.
Data Summary: Bromination Conditions
The following table summarizes common conditions for indole bromination, which can be adapted for 6-chloro-1H-indole.
| Brominating Agent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Key Outcome & Considerations |
| NBS | 1.0 - 1.05 | MeCN, THF, DMF | 0 to RT | Recommended Method. High C3-selectivity, minimizes side reactions.[1][3] |
| Br₂ | 1.0 | CH₂Cl₂, CCl₄, AcOH | -20 to 0 | High reactivity, risk of over-bromination and polymerization. Requires careful handling and temperature control.[2] |
| Pyridinium Bromide Perbromide | 1.0 - 1.1 | THF | 0 to RT | Solid reagent, milder than Br₂, good for acid-sensitive substrates.[4] |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and potential side reactions, as well as a logical workflow for troubleshooting common experimental issues.
Diagram 1: Reaction Pathway Analysis
Caption: Main reaction pathway versus common side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting bromination issues.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for high selectivity and yield.
Materials:
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6-chloro-1H-indole
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N-Bromosuccinimide (NBS), recrystallized if necessary
-
Acetonitrile (MeCN), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Ethyl Acetate (EtOAc)
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Hexanes
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 6-chloro-1H-indole (1.0 eq). Dissolve the indole in anhydrous MeCN (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (1.05 eq). Add the NBS to the cooled indole solution in small portions over 15-20 minutes.
-
Rationale: Portion-wise addition prevents a localized excess of the brominating agent, minimizing the formation of dibrominated products.
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-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is complete when the starting indole spot is no longer visible.
-
Rationale: Close monitoring prevents the reaction from proceeding to over-bromination after the starting material is consumed.
-
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution. Stir for 10 minutes.
-
Rationale: This step neutralizes any unreacted NBS and elemental bromine, preventing further reaction and oxidation during workup.
-
-
Workup & Extraction:
-
Remove the MeCN under reduced pressure.
-
To the remaining aqueous residue, add Ethyl Acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Rationale: The NaHCO₃ wash neutralizes any trace acidic byproducts.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate as the eluent.
-
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
References
-
Gil, A. E., & Hadad, C. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. [Link]
-
Carron, J., & Kociolek, M. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review. [Link]
-
Gil, A. E., & Hadad, C. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. [Link]
-
Maheshwari, M., & Hussain, N. (2023). TBA−Br and Selectfluor Mediated Bromination of Glycals and Heterocyclic Compounds. ChemistrySelect. [Link]
-
Wang, P., et al. (2024). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules. [Link]
-
Sundberg, R. J. (2010). Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]
-
Fukase, K., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans. The Journal of Organic Chemistry. [Link]
-
Kamal, A., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Arkivoc. [Link]
-
Gil, A. E., & Hadad, C. (2023). Proposed reaction mechanism for the direct bromination of indoles in... ResearchGate. [Link]
-
Wu, J., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia. [Link]
-
Organic Chemistry Data. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Lebogo, K. T. (2007). The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Chakrabarty, M. (2015). N -Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. [Link]
-
Da Settimo, A., & Nannipieri, E. (1970). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. [Link]
-
LibreTexts. (2022). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Chemistry LibreTexts. [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-6-chloro-1H-indole by Column Chromatography
Welcome to the technical support center for the purification of 3-Bromo-6-chloro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar halogenated indoles. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel (60–120 mesh or 230–400 mesh) is the most common and effective stationary phase. The choice of mesh size will depend on the difficulty of the separation; a finer mesh (230–400) provides higher resolution for challenging separations, while a coarser mesh (60–120) is suitable for simpler purifications with a faster flow rate. In cases where the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) can be considered.[1]
Q2: How do I select an appropriate solvent system (mobile phase) for the purification?
A2: The selection of the mobile phase is critical for a successful separation. A good starting point is a non-polar solvent with a small amount of a polar modifier. For this compound, a mixture of hexanes and ethyl acetate is a standard choice. To determine the optimal ratio, begin by performing thin-layer chromatography (TLC) with a series of solvent systems (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica. You can try a more aggressive solvent system.[1] Consider adding a small percentage of a more polar solvent like methanol or using a different solvent system altogether, such as dichloromethane/methanol. For very polar compounds, a system containing a small amount of ammonia in methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane) can be effective.[1]
Q4: I'm observing co-elution of my product with an impurity. How can I improve the separation?
A4: Co-elution occurs when the Rf values of your product and an impurity are too close. To improve separation:
-
Optimize the Solvent System: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use a Gradient Elution: Instead of a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help resolve closely eluting compounds.
-
Column Dimensions: A longer and narrower column will provide more theoretical plates and better resolution.
-
Sample Loading: Ensure the sample is loaded in a concentrated band at the top of the column. A diffuse starting band will lead to poor separation.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No compound eluting from the column | 1. The compound may have decomposed on the silica gel.[1] 2. The solvent system is not polar enough. 3. The compound eluted in the solvent front. | 1. Test the stability of your compound on silica using a 2D TLC. If it's unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1] 2. Gradually increase the polarity of your mobile phase. If you've been running with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. 3. Check the first few fractions collected. If the compound is very nonpolar, it may have eluted very quickly. |
| Broad or tailing peaks | 1. The flow rate is too fast or too slow.[2] 2. The column was not packed properly, leading to channeling. 3. The sample was overloaded on the column. 4. The sample is not sufficiently soluble in the mobile phase. | 1. Adjust the flow rate. An optimal flow rate allows for proper equilibration between the stationary and mobile phases.[2] 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3] 3. Use an appropriate amount of silica gel relative to your sample (typically a 30:1 to 100:1 ratio by weight). 4. Dissolve the sample in a minimum amount of the initial mobile phase or a slightly more polar solvent before loading. If solubility is a major issue, consider the dry loading method.[2] |
| Streaking of the compound on the column | 1. The compound is acidic or basic and is interacting strongly with the silica. 2. The sample is not pure and contains baseline impurities. | 1. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. 2. Consider a pre-purification step, such as a simple filtration through a small plug of silica, to remove highly polar impurities. |
| Cracking of the silica bed | 1. The column ran dry at some point during the purification. 2. Heat is being generated due to the interaction of the solvent with the silica. | 1. Always maintain a level of solvent above the silica bed.[2] 2. This can occur when switching from a non-polar to a very polar solvent. Ensure the transition in a gradient elution is gradual. |
| Low recovery of the product | 1. The compound is irreversibly adsorbed onto the silica. 2. The compound is spread across too many fractions and is too dilute to detect. | 1. This can happen with very polar compounds or those that are unstable on silica. Consider using a different stationary phase. 2. Concentrate the fractions where you expect your compound to be and re-analyze by TLC. |
III. Experimental Protocols
A. Preparation of the Column (Wet Packing Method)
-
Select an appropriate size column: For a few hundred milligrams of crude product, a 2-3 cm diameter column is generally sufficient.
-
Plug the bottom: Place a small piece of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Pack the column: Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.
-
Settle the packing: Gently tap the side of the column to ensure even packing and remove any air bubbles. Open the stopcock to drain some solvent, which helps in compacting the silica bed.[3]
-
Add a top layer of sand: Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.[2]
-
Equilibrate the column: Run 2-3 column volumes of the initial mobile phase through the column before loading the sample.
B. Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase.[2] Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer.[2]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1] Carefully add this powder to the top of the packed column.[1]
C. Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column and start collecting fractions.
-
Gradient Elution (Recommended): Start with a low polarity mobile phase (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15, and so on). This allows for the elution of compounds with increasing polarity.
-
Monitor the Separation: Collect fractions of a consistent volume and monitor the elution of your compound using TLC.
-
Combine and Concentrate: Once the desired compound has completely eluted, combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualization of Workflow
Below is a diagram illustrating the general workflow for the column chromatography purification of this compound.
Caption: Workflow for Column Chromatography Purification.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available from: [Link]
-
Siddiqui, A. A., et al. Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, vol. 2007, no. 15, 2007, pp. 207-17. Available from: [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. (2023). Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
PubChem. 6-bromo-3-chloro-1H-indole. Available from: [Link]
-
SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Available from: [Link]
-
Heterocycles. SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. vol. 96, no. 9, 2018. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]
-
PubChem. 4-Bromo-6-chloro-1H-indole. Available from: [Link]
-
YouTube. Chemical/Laboratory Techniques: Column Chromatography. (2022). Available from: [Link]
-
ResearchGate. Silica Gel-Assisted Preparation of (Bromo)(Chloro)(Iodo)benzo[b]thiophenes Bearing Halogen Atoms at the 2-, 4-, and 7-Positions | Request PDF. (2025). Available from: [Link]
-
PubChem. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
PubMed. A novel thin-layer chromatography method to screen 1,3-propanediol producers. (2012). Available from: [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Available from: [Link]
Sources
Overcoming poor solubility of 3-Bromo-6-chloro-1H-indole in reactions
Welcome to the technical support resource for 3-Bromo-6-chloro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this valuable but notoriously poorly soluble building block. As Senior Application Scientists, we have consolidated field-proven insights and experimental data to help you navigate these issues effectively.
The Challenge: Overcoming Poor Solubility
This compound is a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. However, its rigid, planar structure and potential for intermolecular hydrogen bonding contribute to high lattice energy and consequently, poor solubility in many common organic solvents. This low solubility can lead to significant challenges in process development, including incomplete reactions, low yields, and reproducibility issues. This guide provides a systematic approach to troubleshooting and overcoming these obstacles.
Physical & Chemical Properties
A clear understanding of the substrate's intrinsic properties is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [1] |
| CAS Number | 57916-08-2 | [1] |
| Physical Form | Solid | |
| Known Solubility | DMSO: 55 mg/mL (Sonication recommended) | [2] |
Frequently Asked Questions (FAQs)
Here we address the most common queries and issues encountered during reactions with this compound.
Q1: What are the best initial solvents for dissolving this compound?
Due to its polarity and hydrogen bonding capabilities, the best starting points are high-boiling point, polar aprotic solvents.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) has documented solubility and is an excellent starting point for achieving a homogeneous solution, though its high boiling point can complicate product isolation.[2]
-
Secondary Options: N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , and N-Methyl-2-pyrrolidone (NMP) are classic choices for cross-coupling reactions involving poorly soluble substrates.[3] They possess strong dipole moments capable of disrupting the crystal lattice of the indole.
-
Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are frequently used, often heated or in combination with co-solvents, especially for palladium-catalyzed cross-coupling reactions.[4][5]
Q2: My substrate still won't dissolve, even with heating in a recommended solvent. What is the next step?
When a single solvent system fails, a systematic approach is necessary. The following workflow guides you through escalating interventions to achieve dissolution and reaction success.
Caption: Workflow for dissolving this compound.
Q3: How exactly does poor solubility negatively impact my cross-coupling reaction?
Poor solubility is not just an inconvenience; it fundamentally undermines the catalytic cycle. The solvent plays a critical role in nearly every step of a cross-coupling reaction.[3][6][7]
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Slows Reaction Rates: The concentration of the dissolved substrate is a key factor in reaction kinetics. If the substrate is not in solution, it cannot effectively interact with the catalyst, leading to dramatically slower or stalled reactions.
-
Incomplete Conversion: A significant portion of the starting material may remain as a solid, inaccessible to the catalyst in the solution phase, resulting in low yields.
-
Catalyst Deactivation: In heterogeneous mixtures, localized high concentrations of reagents or byproducts can lead to catalyst decomposition or the formation of inactive palladium black. This is especially true for aryl iodides, which can form inhibitory palladium-iodide bridges, a phenomenon exacerbated by poor solubility in solvents like toluene.[5]
-
Promotes Side Reactions: At elevated temperatures needed to force solubility, side reactions like hydrodehalogenation (loss of the bromine or chlorine) or protodeborylation (for Suzuki coupling partners) can become more prominent.[8]
Q4: What specific catalyst systems and conditions are recommended for reactions with this substrate?
Success with a poorly soluble substrate often requires moving beyond "standard" conditions and employing highly efficient, modern catalyst systems.
Caption: Interplay of factors for successful cross-coupling.
-
For Suzuki Coupling:
-
Catalyst/Ligand: Use modern palladacycle precatalysts like XPhos Pd G3/G4 or catalyst systems generated in situ from Pd₂(dba)₃ and bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands promote fast oxidative addition and reductive elimination, which can overcome low substrate concentration.[9]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate transmetalation but are generally non-nucleophilic.
-
Solvent: A 1,4-dioxane/water or THF/water mixture is a robust starting point.[9][10] The water can help dissolve the inorganic base and facilitate the catalytic cycle.
-
-
For Buchwald-Hartwig Amination:
-
Catalyst/Ligand: The choice is highly dependent on the amine coupling partner.[4] For primary amines, BrettPhos-based catalysts are often superior. For a wide range of amines, ligands like XantPhos or those from the Buchwald biarylphosphine family are effective.[4][11] The use of pre-formed palladacycles is highly recommended to ensure efficient generation of the active Pd(0) species.[4]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures or more active catalysts.
-
Solvent: Toluene or 1,4-dioxane are standard. DMF can also be effective but may coordinate to the palladium center.[3][11]
-
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for handling poorly soluble substrates.
Protocol 1: General Procedure for Suzuki Coupling
This protocol assumes a 1 mmol scale reaction. Adjust volumes accordingly.
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (230.5 mg, 1.0 mmol) and the boronic acid/ester partner (1.2 mmol, 1.2 equiv).
-
Addition of Base: Add cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv) or finely ground potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).
-
Inerting the System: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. A robust method is to evacuate and backfill the flask three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the chosen solvent system via syringe. A good starting point is a 4:1 mixture of 1,4-dioxane and water (10 mL total volume).
-
Degassing: Bubble argon through the stirred suspension for an additional 15-20 minutes to ensure all dissolved oxygen is removed. Low yields in Suzuki reactions can often be traced back to insufficient degassing.[10]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst. For example, add XPhos Pd G3 (2-3 mol %, ~25 mg).
-
Reaction: Immediately place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting indole is a key indicator. Note that a heterogeneous mixture may become more homogeneous as the product, which may be more soluble, is formed.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure for purification.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for coupling with a primary or secondary amine.
-
Vessel Preparation: To a dry Schlenk tube or vial under an inert atmosphere (in a glovebox is ideal), add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol %) and the ligand if not using a precatalyst.
-
Reagent Addition: Add this compound (230.5 mg, 1.0 mmol) and the strong base, sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 10 mL), followed by the amine coupling partner (1.1 mmol, 1.1 equiv). If the amine is a solid, add it in step 2.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Vigorous stirring is essential, especially given the heterogeneity of the mixture.
-
Monitoring: Follow the reaction progress by LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over sodium sulfate, filter, and concentrate for purification.
References
-
PubChem. (n.d.). 6-bromo-3-chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling. Books. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
Sources
- 1. 6-bromo-3-chloro-1H-indole | C8H5BrClN | CID 12269921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-Bromo Indole | TargetMol [targetmol.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for N-alkylation of 3-Bromo-6-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-alkylation of 3-Bromo-6-chloro-1H-indole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your synthetic work. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction to empower your research.
I. Core Concepts & Initial Considerations
The N-alkylation of an indole nucleus is a fundamental transformation in medicinal chemistry and materials science. The introduction of substituents on the indole nitrogen can significantly alter the molecule's biological activity, solubility, and metabolic stability.[1][2] However, the reaction is not without its challenges, particularly with a substrate like this compound, which contains deactivating halogen substituents.
Q1: What are the primary challenges in the N-alkylation of this compound?
The main hurdles you may encounter are:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the bromo and chloro substituents decreases the electron density of the indole ring system, making the indole nitrogen less nucleophilic and the N-H bond more acidic compared to unsubstituted indole.
-
Competing C3-Alkylation: While the 3-position is blocked by a bromine atom in this specific substrate, it's a crucial general consideration in indole chemistry. The C3 position is often more nucleophilic than the nitrogen, leading to undesired C-alkylation side products.[3]
-
Reaction Rate: Due to the deactivating effects of the halogens, reaction rates can be sluggish, often requiring more forcing conditions (e.g., stronger bases, higher temperatures) than for electron-rich indoles.
-
Side Reactions: Under strong basic conditions, side reactions such as elimination from the alkylating agent or decomposition of the starting material or product can occur.
Q2: What are the "classical" conditions for N-alkylation of indoles, and are they suitable for this substrate?
The classical approach involves deprotonating the indole with a strong base to form the indolide anion, which then acts as a nucleophile to attack an alkylating agent.[4][5] A common system is sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3][6]
For this compound, these conditions are a good starting point. The increased acidity of the N-H bond (pKa ≈ 17 in DMSO for unsubstituted indole) necessitates a sufficiently strong base to achieve complete deprotonation.[4][7]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion to the N-Alkylated Product
Q: I'm seeing mostly unreacted starting material. What are the likely causes and how can I improve the yield?
Several factors could be at play. Let's break them down systematically.
A. Insufficient Deprotonation
-
The Problem: The indole N-H is not sufficiently acidic to be fully deprotonated by the base you've chosen.[4] Incomplete deprotonation results in a low concentration of the reactive indolide anion.
-
The Solution:
-
Switch to a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in your solvent or on your glassware will consume the base, rendering it ineffective for deprotonating the indole.[4] Always use anhydrous solvents and dry your glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.[4]
-
| Base | pKa of Conjugate Acid | Typical Solvent | Notes |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Often requires higher temperatures; may be insufficient for deactivated indoles. |
| Sodium Hydride (NaH) | ~36 | DMF, THF | A very strong and common base for indole N-alkylation.[8] |
| Potassium tert-Butoxide (t-BuOK) | ~19 | THF, Dioxane | A strong, non-nucleophilic base. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, Acetonitrile | Known to be effective in some cases, potentially due to the "cesium effect." |
Table 1: Common bases for indole N-alkylation and their properties.
B. Poor Solubility
-
The Problem: If your indole, base, or alkylating agent is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[4]
-
The Solution:
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent solvent for many polar and nonpolar compounds. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highly polar; can be difficult to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Less polar than DMF/DMSO; good for many organometallic reagents. |
| Acetonitrile (CH₃CN) | 37.5 | 82 | A polar aprotic solvent. |
Table 2: Properties of common solvents for N-alkylation.
C. Low Reactivity of the Alkylating Agent
-
The Problem: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be very slow.
-
The Solution:
-
Use a More Reactive Alkyl Halide: If possible, switch to the corresponding alkyl bromide or iodide.
-
Add a Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide (KI) can significantly accelerate the reaction with alkyl chlorides or bromides through the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
D. Insufficient Reaction Temperature or Time
-
The Problem: The reaction may simply need more energy or time to proceed to completion, especially with a deactivated substrate.
-
The Solution:
-
Increase the Temperature: Gradually increase the reaction temperature. For many N-alkylations, temperatures between room temperature and 80 °C are effective.[3][9] In some cases, even higher temperatures may be necessary.[10]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is progressing over time. Some reactions may require overnight stirring.
-
Issue 2: Formation of Side Products
Q: My reaction is messy, and I'm seeing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?
A. C-Alkylation
-
The Problem: While the 3-position is blocked in your specific substrate, it is important to understand that incomplete deprotonation can lead to a higher proportion of C3-alkylation in other indoles.[3]
-
The Solution (for other indoles):
-
Ensure Complete Deprotonation: Use a sufficiently strong base in a polar aprotic solvent.
-
Temperature Control: Higher temperatures can sometimes favor N-alkylation over C-alkylation.[3]
-
B. Dialkylation
-
The Problem: With highly reactive alkylating agents or under forcing conditions, you might observe alkylation on both the nitrogen and another position on the ring.
-
The Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.
-
Monitor the Reaction: Stop the reaction once the desired mono-N-alkylated product has formed.
-
C. Elimination
-
The Problem: If you are using a sterically hindered secondary or tertiary alkyl halide, the base may act as a base for elimination rather than the indole acting as a nucleophile.
-
The Solution:
III. Alternative Protocols & Advanced Strategies
Q: The classical NaH/DMF system isn't working well for my specific alkylating agent. What are some alternative methods?
A. Mitsunobu Reaction
-
When to Use It: This is an excellent alternative for introducing secondary alkyl groups and for substrates that are sensitive to strong bases.[11][13][14] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.
-
General Conditions: An alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Causality: The PPh₃ and DEAD react to form a phosphonium salt, which activates the alcohol. The indole nitrogen then acts as the nucleophile.
B. Phase-Transfer Catalysis (PTC)
-
When to Use It: PTC can be a milder and more scalable alternative to using strong, moisture-sensitive bases.
-
General Conditions: An aqueous solution of a base (e.g., 50% NaOH), an organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB).
-
Causality: The catalyst transports the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the indole. The resulting indolide anion then reacts with the alkylating agent in the organic phase.
C. Copper-Catalyzed N-Alkylation
-
When to Use It: Modern copper-catalyzed methods offer excellent control and can be used with a variety of alkylating agents, including those that are not suitable for classical SN2 reactions.
-
General Conditions: A copper catalyst (e.g., CuI), a ligand, a base, and the alkylating agent.[12]
-
Causality: The reaction proceeds through a catalytic cycle involving the copper center.
IV. Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Alkylation using NaH/DMF
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another hour.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and slowly add the alkyl halide (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Gentle heating (e.g., 50-80 °C) may be required.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Flowchart
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indole [quimicaorganica.org]
- 8. m.youtube.com [m.youtube.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. PlumX [plu.mx]
- 12. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Ensuring the Stability of 3-Bromo-6-chloro-1H-indole During Storage
Welcome to the Technical Support Center for 3-Bromo-6-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable compound during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments and the longevity of your materials.
Introduction: The Challenge of Storing Halogenated Indoles
This compound is a key building block in medicinal chemistry and materials science. However, its electron-rich indole scaffold, coupled with the presence of halogen substituents, makes it susceptible to degradation if not stored under optimal conditions. This guide will walk you through the primary causes of decomposition and provide actionable, evidence-based strategies to maintain the purity and stability of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The decomposition of this compound is primarily driven by three factors:
-
Oxidation: The indole ring is electron-rich and therefore susceptible to oxidation, particularly at the C2 and C3 positions.[1][2] This is often the main pathway of degradation when exposed to atmospheric oxygen.
-
Photodegradation: Indole derivatives can be sensitive to light, especially UV radiation.[3] Exposure to light can provide the energy needed to initiate degradation reactions, leading to the formation of colored impurities.
-
Acid/Base Instability: Strong acidic conditions can lead to protonation of the indole ring, which can cause or accelerate degradation.[4] While the N-H proton is weakly acidic, strong bases can deprotonate it, and the resulting anion may have different reactivity and stability.
Q2: What is the recommended storage temperature for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C .[5] For short-term storage, a temperature of 2-8°C is acceptable, provided the compound is protected from light and moisture.
Q3: My this compound has developed a yellowish or brownish tint. What does this indicate?
A3: A change in color from a white or off-white solid to a yellowish or brownish hue is a common visual indicator of decomposition. This is often due to the formation of oxidized and polymerized byproducts. If you observe a color change, it is crucial to assess the purity of the compound before use.
Q4: Can I store this compound in its original manufacturer's vial?
A4: While the manufacturer's vial is suitable for initial storage, once opened, the protective inert atmosphere is compromised. For long-term stability after opening, it is best to transfer the compound to a new, dry, amber glass vial and backfill with an inert gas like argon or nitrogen before sealing tightly.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This section provides a structured approach to troubleshooting potential stability issues with your this compound.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing, browning) | Oxidation, Photodegradation | Assess purity using an appropriate analytical technique (see below). If purity is compromised, consider purification or acquiring a new batch. Implement stringent storage protocols immediately. |
| Clumping or change in texture | Moisture absorption | Dry the compound under vacuum (if thermally stable) and store in a desiccator over a strong drying agent (e.g., P₂O₅). Ensure all handling is performed in a dry environment (e.g., glovebox). |
| Inconsistent experimental results | Degradation of starting material | Verify the purity of the this compound stock. If degradation is confirmed, use a fresh, pure sample for subsequent experiments. |
Understanding Decomposition Pathways
The primary decomposition pathway for indoles is oxidation. The electron-rich double bond between the C2 and C3 positions is particularly susceptible to attack by oxygen, leading to the formation of various oxidized species, including oxindoles. The presence of halogen atoms can influence the electron density of the ring and potentially affect the rate and products of decomposition.
Caption: Simplified potential decomposition pathways for this compound.
Experimental Protocols for Ensuring Stability
Protocol 1: Proper Storage of Solid this compound
This protocol outlines the best practices for storing the solid compound to minimize degradation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas supply with a regulator
-
Schlenk line or glovebox (optional but recommended)
-
Parafilm® or other sealing film
Procedure:
-
Vial Preparation: Ensure the amber glass vial and cap are clean and completely dry. If possible, oven-dry the vial and allow it to cool to room temperature in a desiccator before use.
-
Inert Atmosphere:
-
In a Glovebox: Perform all subsequent steps inside a glovebox with a dry, inert atmosphere.
-
Using a Schlenk Line: Place the vial under the Schlenk line and evacuate and backfill with inert gas at least three times to remove atmospheric oxygen and moisture.
-
-
Aliquotting: If you have a larger batch of the compound, it is highly recommended to aliquot it into smaller, single-use vials. This prevents repeated exposure of the entire batch to the atmosphere each time a sample is needed.
-
Transfer: Quickly transfer the desired amount of this compound into the prepared vial.
-
Inert Gas Backfill: Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Sealing: Tightly screw on the PTFE-lined cap.
-
Parafilm Sealing: For added protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Store the sealed vial at -20°C in a dark location.
Caption: Recommended workflow for the proper storage of this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Regularly assessing the purity of your compound is crucial. This protocol provides a general starting point for developing an HPLC method for this compound. Method optimization will be required.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (for MS compatibility) or phosphoric acid
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of, for example, 60:40 (v/v) acetonitrile:water. If needed for peak shape, add 0.1% formic acid to both solvents. Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 220 nm and 280 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The appearance of new peaks, especially at earlier retention times (more polar compounds) or a decrease in the area of the main peak over time, can indicate degradation.
Data Interpretation:
-
Purity (% Area): Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Degradation Products: The presence of additional peaks indicates the formation of impurities. These can be further characterized by LC-MS.
Protocol 3: Characterization of Degradation Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products.
Procedure:
-
LC Separation: Use an HPLC method similar to the one described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).
-
MS Analysis:
-
Ionization Mode: Use electrospray ionization (ESI) in both positive and negative modes to determine the best ionization for the parent compound and its degradation products.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (C₈H₅BrClN, MW: 230.49 g/mol ) and potential degradation products.[3]
-
Expected Degradation Products: Look for masses corresponding to the addition of oxygen (+16 Da for hydroxylation, +32 for hydroperoxidation) or the formation of dimers. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be crucial for identifying halogen-containing fragments.
-
-
Tandem MS (MS/MS): Fragment the parent ion and the ions of the degradation products to obtain structural information.
By following these guidelines and protocols, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.
References
- Uyanik, M., Sahara, N., Tsukahara, M., Hattori, Y., & Ishihara, K. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society.
- Schubert, M., et al. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry.
-
Solos Polymers. (2021). Guide on Nitrogen Flush Packaging. Solos Polymers. Retrieved from [Link]
- MDPI. (2024).
- Rouillon, R., Gay, G., & Bernillon, J. (2025). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture.
-
National Center for Biotechnology Information. (n.d.). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-3-chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
- Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(1), 180-182.
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Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
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SIELC. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PubMed Central. Retrieved from [Link]
- Schubert, M., et al. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. PubMed.
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National Center for Biotechnology Information. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based.... ResearchGate. Retrieved from [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]
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PubMed. (n.d.). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. National Center for Biotechnology Information. Retrieved from [Link]
- Schubert, M. (2020). Identification and Quantification of Oxidation Products in Full- Length Biotherapeutic Antibodies by NMR Spectroscopy.
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The University of Iowa. (n.d.). Liquid Nitrogen Handling | Environmental Health and Safety. The University of Iowa. Retrieved from [Link]
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- Organic & Biomolecular Chemistry. (n.d.). Oxidative trimerization of indoles via water-assisted visible-light photoredox catalysis and the study of their anti-cancer activities. RSC Publishing.
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National Center for Biotechnology Information. (n.d.). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. PubMed Central. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
- University of California, Berkeley. (n.d.). Safe Storage. University of California, Berkeley.
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PubChem. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (n.d.). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-6-chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Suzuki Coupling with 3-Bromo-6-chloro-1H-indole
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Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 3-bromo-6-chloro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this specific transformation. The indole scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is paramount. This resource aims to be a self-validating system, explaining the "why" behind experimental choices to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the C-Br vs. C-Cl bond in this compound under Suzuki coupling conditions?
The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling, which is often the rate-determining step, generally follows the trend: I > Br > OTf > Cl.[1][2] Therefore, in this compound, the carbon-bromine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 6-position. This inherent difference in reactivity allows for chemoselective coupling at the C3 position, leaving the C6-Cl bond intact for potential subsequent transformations.[3] Achieving high selectivity, however, depends on carefully controlled reaction conditions to avoid competitive reaction at the C-Cl bond, especially at elevated temperatures or with highly active catalyst systems.
Q2: Which palladium catalyst and ligand combination is most suitable for this substrate?
The choice of catalyst and ligand is critical for a successful Suzuki coupling, particularly with heteroaromatic substrates like indoles.[4] For the coupling of this compound, a common and effective starting point is a palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
For General Reactivity: A combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ can be effective.[3] However, for more challenging couplings or to ensure high selectivity, more sophisticated ligand systems are often required.
-
For Enhanced Activity and Selectivity: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices.[6] These bulky, electron-rich ligands promote the oxidative addition of the aryl halide and facilitate the reductive elimination step, often allowing for lower catalyst loadings and milder reaction conditions.[5] For instance, the use of Pd₂(dba)₃ with a trialkylphosphine ligand like P(t-Bu)₃ has been shown to be effective for Suzuki couplings of unreactive aryl chlorides, indicating its high activity.[7]
-
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also highly active catalysts for Suzuki couplings and can be a viable alternative to phosphine ligands, offering high functional group tolerance.[7][8]
Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?
The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[1] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[7][9][10] The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[11] K₃PO₄ is often a good choice for challenging couplings as it is a strong enough base to facilitate the reaction without causing significant side reactions.[6]
-
Mild Bases: For substrates with base-labile functional groups, milder bases like KF can be employed.[7][12]
-
Solubility: The solubility of the base is also a factor. Using an aqueous solution or a solvent system that can dissolve the base is important for reaction efficiency.[13][14]
Q4: Can the NH group of the indole interfere with the reaction? Should it be protected?
The acidic proton of the indole NH can potentially interfere with the catalytic cycle, for example, by reacting with the base or the organometallic intermediates. While some Suzuki couplings on indoles proceed without N-protection,[15] protecting the indole nitrogen as an N-Boc or N-tosyl group can often lead to cleaner reactions and higher yields. Protection can prevent side reactions and improve the solubility of the substrate. The decision to protect the indole nitrogen should be made based on initial screening experiments and the specific requirements of the downstream synthetic steps.
Troubleshooting Guide
Encountering issues in a Suzuki coupling is common. The following table outlines frequent problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing.[16] 2. Poorly Degassed System: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[16][17] 3. Impure Reagents: Water in the solvent (if not intended) or impurities in the starting materials can inhibit the reaction. 4. Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not be suitable for the reaction.[12][14] | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst that is more stable. 2. Ensure thorough degassing of the solvent and reaction vessel by purging with an inert gas (Argon or Nitrogen) for an extended period.[16] 3. Use anhydrous solvents and purify starting materials if necessary. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[13][14] |
| Formation of Homo-coupling Product (Biaryl of Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[18] 2. High Temperature: Elevated temperatures can sometimes favor side reactions. | 1. Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[16] 2. Try running the reaction at a lower temperature for a longer duration. |
| Dehalogenation of Starting Material | 1. Presence of a Hydrogen Source: Water or other protic species can lead to protonolysis of the organopalladium intermediate. 2. Certain Ligands/Bases: Some combinations of ligands and bases can promote dehalogenation. | 1. Use anhydrous solvents and reagents. 2. Screen different ligand and base combinations. |
| Protodeborylation of Boronic Acid | 1. Hydrolysis: The C-B bond can be cleaved by water, especially under acidic or strongly basic conditions.[19][20] | 1. Use an excess of the boronic acid (1.2-1.5 equivalents).[19] 2. Use boronic esters (e.g., pinacol esters), which are generally more stable towards protodeboronation.[18][20] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction, often indicated by the formation of palladium black.[17][21] 2. Insufficient Base: The base may be consumed during the reaction. | 1. Increase the catalyst loading or try a more robust catalyst system.[21] 2. Add more base or use a stronger base. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[16]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[22]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available at: [Link]
-
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Wiley Online Library. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Use of Base Metals in Suzuki Coupling. Available at: [Link]
-
ACS Publications. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Wiley Online Library. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
ResearchGate. (2017). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.. Available at: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. Available at: [Link]
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]
- CoLab. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]
-
Bentham Science. (2003). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]
-
ResearchGate. (2015). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available at: [Link]
-
Royal Society of Chemistry. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Bromo-6-chloro-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically proceeds via an electrophilic bromination of 6-chloro-1H-indole. The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The C-3 position is the most nucleophilic and, therefore, the primary site of bromination.
Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine.[1] While seemingly straightforward, scaling up this reaction presents several challenges:
-
Regioselectivity: Ensuring exclusive bromination at the C-3 position and avoiding di- or poly-brominated byproducts.
-
Reaction Control: Managing the exothermic nature of the reaction, especially on a larger scale.
-
Product Stability: The product, this compound, can be unstable under certain conditions.[2]
-
Purification: Efficiently removing unreacted starting material, byproducts, and the brominating agent's remnants.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and scale-up.
Low or No Product Formation
Q1: I'm not seeing any product formation by TLC or LC-MS analysis. What are the likely causes?
A1: Several factors could be at play:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light and moisture.[3][4] Ensure you are using a fresh bottle of NBS or one that has been stored properly in a cool, dark, and dry place.[3][4]
-
Poor Quality Starting Material: Impurities in the 6-chloro-1H-indole can interfere with the reaction. Verify the purity of your starting material by NMR or melting point.
-
Inappropriate Solvent: The choice of solvent is crucial. Highly polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally effective. Ensure the solvent is anhydrous, as water can react with the brominating agent and deactivate it.
-
Insufficient Reaction Time or Temperature: While the reaction is often rapid, some conditions may require longer reaction times or slightly elevated temperatures. Monitor the reaction progress closely.
Q2: My reaction has stalled, and there's a significant amount of starting material left. Should I add more brominating agent?
A2: Adding excess brominating agent mid-reaction can lead to over-bromination and other side reactions. First, re-verify the activity of your current brominating agent. If you suspect it has degraded, it is better to work up the current reaction and start a new one with fresh reagents. If the reaction is simply sluggish, a slight increase in temperature might be beneficial, but this should be done cautiously while monitoring for byproduct formation.
Formation of Multiple Products/Byproducts
Q3: My crude product shows multiple spots on the TLC plate. What are these byproducts, and how can I avoid them?
A3: The most common byproducts are di-brominated indoles and oxindoles.
-
Di-bromination: This occurs when the reaction is too vigorous or when an excess of the brominating agent is used.
-
Solution: Add the brominating agent portion-wise or as a solution to maintain better control over the stoichiometry and reaction temperature. Maintain a low temperature (0 °C to room temperature) during the addition.
-
-
Oxindole Formation: The C2-C3 double bond in indoles can be susceptible to oxidation, leading to the formation of oxindoles, especially in the presence of impurities or under harsh conditions.[5]
-
Solution: Use high-purity reagents and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification Challenges
Q4: I'm having difficulty separating my product from the succinimide byproduct after using NBS.
A4: Succinimide is soluble in water and some polar organic solvents.
-
Aqueous Work-up: A thorough aqueous wash of the organic layer during work-up is essential. Washing with water or a dilute sodium bicarbonate solution will help remove the majority of the succinimide.
-
Filtration: If succinimide precipitates out of the reaction mixture, it can be removed by filtration before the aqueous work-up.[6]
-
Column Chromatography: If residual succinimide remains, it can typically be separated from the desired product using silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.[7]
Q5: The product seems to be degrading on the silica gel column. What can I do?
A5: 3-Bromoindoles can be sensitive to the acidic nature of silica gel.
-
Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% in the eluent), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for chromatography.
-
Recrystallization: If the purity of the crude product is reasonably high, recrystallization can be a milder alternative to chromatography.[6] Test various solvent systems (e.g., cyclohexane, methanol/water, ethanol) to find the optimal conditions.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis on a large scale?
A1: N-Bromosuccinimide (NBS) is often preferred for its ease of handling as a solid compared to liquid bromine.[1][8] However, for very large-scale industrial syntheses, elemental bromine might be more cost-effective, though it requires specialized handling due to its high toxicity and corrosivity.[9][10] Other milder brominating agents like Pyridinium bromide perbromide could also be considered to potentially improve selectivity.[11]
Q2: What are the critical safety precautions for this reaction?
A2:
-
Brominating Agents: Both NBS and bromine are hazardous.[3][9] Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][9][12]
-
Solvents: The organic solvents used are typically flammable. Avoid open flames and sources of ignition.
-
Exothermic Reaction: Be prepared for a potential exotherm, especially during the initial addition of the brominating agent. Use an ice bath to control the temperature.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
Q4: Are there any "green chemistry" considerations for this synthesis?
A4: Yes, several aspects can be optimized from a green chemistry perspective:
-
Solvent Choice: Consider less hazardous solvents if they provide comparable results. Some research has explored indole bromination in greener media.[13][14]
-
Atom Economy: While the use of NBS has a lower atom economy than elemental bromine, its safer handling profile often outweighs this.
-
Catalytic Methods: Recent literature describes catalytic methods for indole halogenation, which can reduce waste.[13][14] Electrochemical methods are also emerging as a sustainable alternative.[2][15]
IV. Experimental Protocols
Protocol 1: Lab-Scale Synthesis using NBS
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 6-chloro-1H-indole (1.0 eq) in anhydrous THF or DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization.
Data Summary Table
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅BrClN | [16] |
| Molecular Weight | 230.49 g/mol | [16][17] |
| CAS Number | 1094641-40-3 | [] |
V. Mechanistic Insight
The bromination of indole is a classic example of an electrophilic aromatic substitution reaction. The indole ring system is highly activated towards electrophiles.
Mechanism Diagram
Caption: Simplified mechanism of indole bromination with NBS.
The lone pair of electrons on the indole nitrogen atom participates in delocalization, making the C-3 position particularly electron-rich and susceptible to attack by the electrophilic bromine species (Br⁺) generated from the brominating agent. The resulting cationic intermediate, often called a sigma complex, is stabilized by resonance. Subsequent loss of a proton from the C-3 position re-establishes the aromaticity of the indole ring, yielding the 3-bromo substituted product.
VI. References
-
Vertex AI Search. Bromination - Common Conditions - Common Organic Chemistry.
-
TargetMol. 3-Chloro-6-Bromo Indole.
-
Benchchem. Synthesis routes of 3-Bromo-1h-indole.
-
ResearchGate. Bromination of Indoles and Chromones mediated with TBA−Br and....
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Safety Data Sheet. NBS N-bromosuccinimide.pdf.
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Fisher Scientific. Bromine - SAFETY DATA SHEET.
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Capot Chemical. MSDS of N-Bromosuccinimide (NBS).
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ResearchGate. How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?.
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Fisher Scientific. SAFETY DATA SHEET.
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PubChem. 6-bromo-3-chloro-1H-indole | C8H5BrClN | CID 12269921.
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NIH. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC.
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New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
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NIH. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
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Bridgewater State University Virtual Commons. Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
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Benchchem. Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
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Biorbyt. 3-Chloro-6-Bromo Indole.
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BOC Sciences. CAS 1094641-40-3 this compound.
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Organic Chemistry Portal. Synthesis of indoles.
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ACS Publications. Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole | The Journal of Organic Chemistry.
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RSC Publishing. Green Chemistry.
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ResearchGate. Indole‐catalyzed bromination reactions. | Download Scientific Diagram.
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Synthesis and Chemistry of Indole.
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Sigma-Aldrich. 4-Bromo-6-chloro-1H-indole | 885519-23-3.
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PubChem. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895.
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MDPI. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.
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ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
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ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Request PDF.
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PubChem. 3-Bromo-1h-indole | C8H6BrN | CID 2763277.
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Google Patents. CN104292145A - Preparation method of 6-bromoindole derivative.
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
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PubChem. 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113.
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PubChem. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | C14H15BrClNO6.
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Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
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BLD Pharm. 4-Bromo-6-chloro-1H-indazole-3-carbonitrile|BLD Pharm.
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Organic Syntheses. 3-bromophthalide - Organic Syntheses Procedure.
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Identification of impurities in 3-Bromo-6-chloro-1H-indole synthesis
An authoritative guide for researchers, scientists, and drug development professionals on the identification and management of impurities in the synthesis of 3-Bromo-6-chloro-1H-indole.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive field experience. Our goal is to empower you to identify, control, and eliminate impurities, ensuring the quality and integrity of your synthesis.
The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the electrophilic bromination of 6-chloro-1H-indole. While seemingly straightforward, this reaction is susceptible to the formation of several process-related impurities. Understanding the origin and chemical nature of these impurities is the first step toward effective control.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions.
Question 1: My TLC/LC-MS analysis of the crude product shows three major spots. One is my starting material, but what are the other two?
Answer: This is a classic impurity profile for this reaction. Besides the unreacted starting material (6-chloro-1H-indole), the other two spots are very likely your desired product (this compound) and an over-brominated byproduct, most commonly 2,3-dibromo-6-chloro-1H-indole.
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Causality: The indole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles.[1] The C3 position is the most nucleophilic and reacts first. However, if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled, a second bromination can occur. The C2 position is a common site for this second attack.
-
Identification Strategy:
-
Relative Polarity: On a normal-phase TLC plate, the polarity will typically decrease with increased bromination. Therefore, you can expect the following order of elution (from bottom to top): 6-chloro-1H-indole > this compound > 2,3-dibromo-6-chloro-1H-indole.
-
LC-MS Analysis: Mass spectrometry is the most definitive method. You should look for the following molecular ion peaks (or their M+2 isotope patterns, characteristic of bromine and chlorine):
-
6-chloro-1H-indole: [M+H]⁺ ≈ 152.5 g/mol
-
This compound: [M+H]⁺ ≈ 231.4 g/mol
-
2,3-dibromo-6-chloro-1H-indole: [M+H]⁺ ≈ 310.3 g/mol
-
-
-
Preventative Measures:
-
Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of N-Bromosuccinimide).
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to moderate the reactivity and improve selectivity.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the solution of 6-chloro-1H-indole to avoid localized high concentrations.
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Question 2: My final product after purification has a lower than expected melting point and the ¹H NMR shows a small set of extra peaks. What could this be?
Answer: This suggests the presence of a persistent isomeric impurity. While bromination is highly regioselective for the C3 position, minor amounts of other isomers can form, such as 2-Bromo-6-chloro-1H-indole or bromination on the benzene ring (e.g., at C4, C5, or C7). These isomers often have very similar polarities to the desired product, making them difficult to remove by column chromatography.
-
Causality: The regioselectivity of indole bromination can be influenced by the solvent, the brominating agent, and the presence of protecting groups on the indole nitrogen.[2] While C3 is electronically favored, other positions can react under certain conditions.
-
Identification Strategy:
-
High-Resolution NMR: A high-field NMR (500 MHz or greater) is invaluable. Pay close attention to the aromatic region. The coupling patterns of the protons on the benzene portion of the indole will be distinct for different isomers. 2D-NMR techniques like COSY and HSQC can help in definitively assigning the structures of these minor impurities.[3]
-
Analytical HPLC: Develop a high-resolution HPLC method. Often, a slight modification of the mobile phase (e.g., changing the organic modifier or adding a small amount of acid) can resolve closely eluting isomers.
-
-
Solution:
-
Re-purification: If the impurity level is unacceptable, a second, more careful chromatographic purification using a shallower solvent gradient may be necessary.
-
Recrystallization: This is often the most effective method for removing small amounts of isomeric impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively crystallizes the desired product.
-
Question 3: The reaction seems to stall and never reaches full conversion, even after adding excess brominating agent. Why is this happening?
Answer: This issue can stem from several factors related to reagent quality or reaction setup.
-
Causality & Solutions:
-
Decomposition of Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. Use freshly opened or recrystallized NBS for best results.[4]
-
Solvent Purity: Ensure your solvent (e.g., THF, DMF, Acetonitrile) is anhydrous. Water can react with the brominating agent and interfere with the reaction.
-
Acid Scavenging: The reaction generates HBr as a byproduct, which can create an acidic environment that may inhibit the reaction or lead to side products. While generally not required for indole bromination with NBS, if your starting material is particularly sensitive, the addition of a non-nucleophilic base (like sodium bicarbonate) in the work-up can be beneficial.
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Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of the most common byproduct.
Caption: Reaction scheme showing the desired synthesis and a key side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for impurity profiling in this synthesis?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for quantitative analysis and purity assessment. For definitive identification of unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are essential as they provide molecular weight information.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of isolated impurities.[3]
Q2: What are the ICH guidelines for reporting and controlling impurities?
The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A/B) on impurities in new drug substances and products. Generally, impurities present at a level of 0.10% or higher should be identified, and qualification is required for impurities above 0.15%.[7][8] It is critical to identify and control any potentially mutagenic impurities to much lower levels.
Q3: How can I effectively remove the succinimide byproduct from my reaction?
Succinimide, the byproduct of NBS, is highly polar and has good water solubility. An aqueous work-up is typically sufficient. After the reaction is complete, quenching with a mild reducing agent (like sodium thiosulfate) to destroy any remaining NBS, followed by extraction with an organic solvent (e.g., ethyl acetate) and washing the organic layer with water or brine will effectively remove the succinimide.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Dissolve 6-chloro-1H-indole (1.0 eq.) in anhydrous THF or acetonitrile (approx. 10 mL per gram of indole) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve N-Bromosuccinimide (NBS) (0.98 eq.) in a minimum amount of the same solvent.
-
Add the NBS solution dropwise to the cooled indole solution over 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Load the crude product onto the column (either dry-loaded onto silica or dissolved in a minimum amount of dichloromethane).
-
Elute the column with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 15%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving issues in your synthesis.
Caption: A logical workflow for troubleshooting impurity issues.
References
-
Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 55-62. Available at: [Link]
-
Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(10), 3118-3126. Available at: [Link]
-
Kumar, V. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Research in Engineering and Science (IJRES), 8(11), 35-41. Available at: [Link]
-
Biotech Spain (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain. Available at: [Link]
-
Asian Journal of Research in Chemistry (2018). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Available at: [Link]
-
Lee, C.-Y., et al. (2020). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 25(24), 6003. Available at: [Link]
-
RSC Advances (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 25969-25974. Available at: [Link]
-
G. S. R. Reddy et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein J. Org. Chem., 7, 55-62. Available at: [Link]
-
B. V. S. S. U. Kiran et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 126, 1-16. Available at: [Link]
-
Organic Syntheses (1961). 3-Bromophthalide. Coll. Vol. 4, p.101 (1963); Vol. 31, p.14 (1951). Available at: [Link]
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- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-Bromo-6-chloro-1H-indole
Welcome to the dedicated technical support guide for the purification of 3-Bromo-6-chloro-1H-indole via crystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity for downstream applications. Achieving a crystalline final product is a critical step that impacts characterization, stability, and biological activity. This guide provides not only step-by-step protocols but also the underlying scientific principles and troubleshooting solutions to common challenges encountered in the laboratory.
Section 1: Foundational Knowledge and Initial Considerations
Before initiating any crystallization experiment, a foundational understanding of the target molecule's properties is paramount. This knowledge informs every subsequent decision, from solvent selection to the method of cooling.
FAQ: What are the key physicochemical properties of this compound?
Understanding the molecule's characteristics is the first step in designing a robust crystallization protocol. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| CAS Number | 57916-08-2 | [1][2] |
| Physical Form | Solid | [3] |
| Known Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 55 mg/mL. | [2] |
FAQ: What is the fundamental principle of purification by crystallization?
Crystallization is a powerful purification technique that leverages the differences in solubility between the compound of interest and its impurities.[4] The core principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to come out of solution and form a structured, solid crystal lattice. Ideally, the impurities remain dissolved in the cooled solvent (the "mother liquor") and are subsequently removed by filtration.[5] The success of this process hinges on selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[4]
Section 2: Standard Experimental Protocols
The following protocols provide a starting point for the crystallization of this compound. The choice between a single-solvent or two-solvent system depends on the solubility profile determined during initial screening.
Workflow: Selecting a Crystallization Method
The logical flow for deciding on an appropriate crystallization strategy is outlined below. This process begins with small-scale solvent screening to minimize the loss of valuable material.
Caption: Decision workflow for selecting a crystallization method.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first if a suitable solvent is identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar. In a separate flask, heat the chosen solvent to its boiling point.
-
Solvent Addition: Add the hot solvent to the flask containing the solid in small portions, with stirring, until the solid just dissolves.[5] The key is to use the minimum amount of hot solvent required to fully dissolve the compound to maximize the final yield.[6]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a very small amount of activated charcoal and boil for a few minutes. Caution: Adding too much charcoal can adsorb your product and significantly reduce yield.[6]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel. Pre-heating the filtration apparatus is recommended.[5]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.[7] Slow cooling is crucial for forming large, pure crystals; rapid cooling can trap impurities.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.[5]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization
This method is ideal when no single solvent provides the desired solubility profile. It requires two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[4]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at near-boiling temperature.
-
Anti-Solvent Addition: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise with stirring. Continue adding until the solution becomes faintly cloudy or turbid. This point of persistent cloudiness is the saturation point.[8]
-
Re-solubilization: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.
-
Isolation, Washing & Drying: Follow steps 6-8 from the single-solvent protocol. For the washing step, use a pre-chilled mixture of the two solvents or just the cold anti-solvent.
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Troubleshooting Crystallization Issues Flowchart
Caption: A logical flowchart for troubleshooting common crystallization problems.
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: Oiling out occurs when the solute comes out of the hot solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution's saturation concentration is too high.
-
Causality: The molecules are dropping out of solution before they have time to align into an ordered crystal lattice.
-
Solution: Reheat the solution until the oil redissolves completely. Add more of the primary solvent to decrease the concentration, and then allow the solution to cool much more slowly. If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.[8]
Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A: This is a common issue that typically points to one of two scenarios: either too much solvent was used, or the solution is in a stable, supersaturated state.
-
Causality: The concentration of the solute has not yet exceeded its solubility limit at that temperature.
-
Solutions:
-
Reduce Solvent Volume: The most likely cause is using too much solvent.[6] Gently heat the solution and boil off a portion of the solvent, then attempt to cool it again.
-
Induce Crystallization: If the solution is supersaturated, nucleation needs to be initiated. Try scratching the inside of the flask at the air-liquid interface with a glass rod.[4] The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[4]
-
Q: My crystals formed almost immediately after I removed the flask from the heat. Is this a problem?
A: Yes, this is a sign of excessively rapid crystallization, often called "crashing out." While it produces a solid, this process is non-selective and tends to trap impurities within the crystals, defeating the purpose of the purification.[6]
-
Causality: The solution was likely too concentrated (supersaturated), and the temperature dropped too quickly.
-
Solution: Place the flask back on the heat source to redissolve the solid. Add a small additional amount of hot solvent (perhaps 5-10% more volume) to slightly decrease the saturation. Then, ensure the flask cools as slowly as possible by, for example, placing it inside a beaker of hot water or wrapping it in glass wool to insulate it.[6] An ideal crystallization should see initial crystal formation after 5-15 minutes of cooling, with continued growth over 20-60 minutes.[6]
Q: The yield of my recrystallized product is very low. What are the common causes?
A: A low recovery can be frustrating and is typically traced back to one of several experimental steps.
-
Potential Causes & Solutions:
-
Excess Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product dissolved in the mother liquor, even after cooling.[6] The only remedy is to recover the solid from the filtrate (e.g., by rotary evaporation) and re-crystallize it more carefully.
-
Premature Crystallization: If a hot filtration step was used, the product may have crystallized on the filter paper or in the funnel stem. Ensure the apparatus is sufficiently pre-heated.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not thoroughly chilled will dissolve some of the product. Always use ice-cold washing solvent.[5]
-
Inherent Solubility: The compound may have a non-trivial solubility even at low temperatures in the chosen solvent, leading to unavoidable losses. A different solvent system may be required for higher recovery.
-
References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-bromo-3-chloro-1H-indole. PubChem. [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
Didier, B. (n.d.). Guide for crystallization. [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Peng, X.-X. (2014). Crystallization purification of indole. ResearchGate. [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1][6]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. PubChem. [Link]
-
Organic Chemistry at CU Boulder. (2013). Recrystallization. YouTube. [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
National Center for Biotechnology Information. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. [Link]
-
ResearchGate. (2023). (PDF) Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1][6]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
National Institutes of Health. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. PubMed Central. [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-6-chloro-1H-indole. PubChem. [Link]
-
MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]2/17)
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Bromo-6-chloro-1H-indole and Other Halogenated Indoles: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Halogenated Indoles in Medicinal Chemistry
The indole nucleus is a quintessential "privileged structure" in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The introduction of halogen atoms to the indole ring is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding interactions, often leading to enhanced therapeutic potential.[1][2] This guide provides an in-depth comparative analysis of the biological activities of 3-bromo-6-chloro-1H-indole and other halogenated indoles, offering a data-driven resource for researchers and drug development professionals. We will delve into their antimicrobial, anticancer, and enzyme-inhibitory properties, supported by experimental data and detailed protocols.
Comparative Biological Activities: A Data-Driven Overview
The biological activity of halogenated indoles is profoundly influenced by the nature, position, and number of halogen substituents. The interplay of electronic and steric effects dictates the molecule's interaction with biological targets.
Antimicrobial and Antifungal Activity
Halogenated indoles have emerged as a promising class of antimicrobial agents, particularly in the face of rising antibiotic resistance. Multi-halogenated indoles, in particular, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
A study on a library of multi-halogenated indoles revealed that di-halogenated derivatives exhibit significantly improved antibacterial activity compared to their mono-halogenated counterparts. For instance, 4-bromo-6-chloroindole and 5-bromo-6-chloroindole were identified as potent agents against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 30 µg/mL.[3] This highlights the synergistic effect of having both bromine and chlorine on the indole scaffold. The data suggests that multi-halogenation at the C4, C5, and C6 positions is favorable for enhanced antimicrobial activity.[3]
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [3] |
| 5-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [3] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 | [3] |
| 5-Iodoindole | Staphylococcus aureus | 100 | [3] |
| Indole (unsubstituted) | Staphylococcus aureus | 1000 | [3] |
| 4,6-Dibromoindole | Candida albicans | 10-50 | [4] |
| 5-Bromo-4-chloroindole | Candida albicans | 10-50 | [4] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of selected halogenated indoles.
Anticancer Activity
The anticancer potential of halogenated indoles is a burgeoning area of research. These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[5][6] The cytotoxic effects are often cell-line specific and dependent on the halogenation pattern.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2-Bromoethyl)-indole | SW480 (Colon) | 50 (at 24h) | [7] |
| Indolyl-chalcone derivatives | A549 (Lung) | Low µM range | [8] |
| N'-[...]-acetohydrazide derivatives | MCF-7 (Breast) | 69.2 - 93.8 | [9] |
| N'-[...]-acetohydrazide derivatives | A549 (Lung) | 75.2 - 97.4 | [9] |
Table 2: Representative IC50 values of halogenated indole derivatives against various cancer cell lines.
Enzyme Inhibition
Halogenated indoles have also been investigated as inhibitors of various enzymes, including tyrosinase and protein kinases, which are implicated in a range of diseases.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[10] Studies have shown that halogenated indole derivatives can effectively inhibit tyrosinase activity. For example, a novel synthesized compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, demonstrated a significantly lower IC50 value (4.1 ± 0.6 μM) against mushroom tyrosinase compared to the standard inhibitor kojic acid (22.0 ± 4.7 μM).[11]
Kinase Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12] Halogenated indoles have been explored as potential CDK inhibitors. While a comprehensive comparative table is challenging to construct due to the diversity of kinases and indole derivatives tested, it is an active area of research with promising initial findings.[13][14]
| Compound | Enzyme | IC50 (µM) | Reference |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | Mushroom Tyrosinase | 4.1 ± 0.6 | [11] |
| Kojic Acid (standard) | Mushroom Tyrosinase | 22.0 ± 4.7 | [11] |
| [b]-Annulated chloroindoles | DYRK1A Kinase | Varies | [13] |
Table 3: Inhibitory concentrations (IC50) of selected halogenated indoles against specific enzymes.
Mechanisms of Action: Unraveling the Biological Pathways
The diverse biological activities of halogenated indoles stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.
Antimicrobial Mechanisms
The antimicrobial action of multi-halogenated indoles against bacteria like S. aureus is associated with the generation of intracellular reactive oxygen species (ROS).[3][6] This oxidative stress leads to damage of vital cellular components such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[15][16] Furthermore, these compounds have been shown to downregulate the expression of quorum-sensing and virulence genes, thereby inhibiting biofilm formation and suppressing bacterial pathogenicity.[3]
Caption: Proposed antimicrobial mechanism of halogenated indoles.
Anticancer Mechanisms: Induction of Apoptosis
In cancer cells, halogenated indoles can trigger programmed cell death, or apoptosis, through multiple signaling pathways.[5][6] One of the key mechanisms involves the induction of the intrinsic mitochondrial pathway of apoptosis.[17] This is often characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.[18] Released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.[] Furthermore, some indole compounds have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further tipping the cellular balance towards cell death.[5][20]
Caption: Intrinsic apoptosis pathway induced by halogenated indoles.
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for key in vitro assays used to evaluate the biological activity of halogenated indoles.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9]
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A Comparative Guide to the X-ray Crystal Structure of Halogenated Indoles: Analysis of 3-Bromo-6-chloro-1H-indole and its Analogs
This guide provides a comprehensive analysis of the X-ray crystal structure of halogenated indoles, with a specific focus on 3-Bromo-6-chloro-1H-indole. Recognizing that a public crystal structure for this specific compound is not available, this document serves as a robust framework for its analysis. It outlines a detailed experimental protocol, presents a hypothetical data profile based on closely related structures, and offers a comparative analysis with other experimentally determined halogenated indole structures. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to interpret and contextualize the structural chemistry of this important class of molecules.
Introduction: The Significance of Halogenated Indoles in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms (F, Cl, Br, I) onto the indole ring profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction involving a region of positive electrostatic potential on the halogen atom, has emerged as a critical factor in molecular recognition and crystal engineering.[1] A precise understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is therefore paramount for rational drug design and development.
This guide will walk through the essential steps of X-ray crystal structure analysis, from crystal growth to data interpretation, using this compound as a central example. By comparing its anticipated structural features with those of other known halogenated indoles, we can elucidate the subtle yet significant effects of halogen substitution on molecular geometry and intermolecular interactions.
Experimental Protocol: From Powder to Structure
The determination of a crystal structure is a meticulous process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in the diffraction experiment and data refinement.
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through various established methods for indole halogenation. A common route involves the bromination of 6-chloro-1H-indole at the C3 position using a mild brominating agent like N-bromosuccinimide (NBS).
Once the pure compound is obtained, the critical step of crystal growth is undertaken. The choice of solvent and crystallization technique is crucial and often empirical. For indole derivatives, slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with dichloromethane) at room temperature is a common and effective method.[]
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The following workflow outlines the standard procedure for SC-XRD analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then scaled and corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like the Patterson function or, more commonly, direct methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense. The results are typically reported in a Crystallographic Information File (CIF).
Structural Analysis of this compound: A Hypothetical Profile
While the experimental structure of this compound is not publicly available, we can predict its key crystallographic features based on the analysis of similar structures. This serves as a valuable baseline for future experimental work.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value | Justification |
| Chemical Formula | C₈H₅BrClN | Based on molecular structure.[3] |
| Formula Weight | 230.49 g/mol | Calculated from the chemical formula.[4] |
| Crystal System | Monoclinic | A common crystal system for indole derivatives.[] |
| Space Group | P2₁/c | A frequently observed space group for this class of compounds. |
| Unit Cell Dimensions | a ≈ 7-8 Å, b ≈ 11-13 Å, c ≈ 10-12 Å, β ≈ 105-110° | Inferred from similar sized halogenated indoles.[] |
| Z | 4 | Typical for the P2₁/c space group. |
| Intermolecular Interactions | N-H···Br/Cl hydrogen bonds, Br···Cl halogen bonds, π-π stacking | Expected based on the functional groups present.[1] |
Comparative Analysis with Other Halogenated Indoles
To understand the structural impact of the specific halogenation pattern in this compound, it is instructive to compare it with other known halogenated indole structures. The position and nature of the halogen substituents can lead to different crystal packing arrangements and intermolecular interactions.
Table 2: Comparison of Crystallographic Data for Selected Halogenated Indole Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 6-Bromo-1H-indole-3-carboxylic acid | Monoclinic | P2₁/c | O-H···O and N-H···O hydrogen bonds | [] |
| 4,6-Dibromo-2,3,3-trimethyl-3H-indole | Monoclinic | P2₁/c | C-Br···π halogen bonds | [5] |
| 5-Chloro-1-indanone | Triclinic | P-1 | C-H···O hydrogen bonds | |
| 2,2-Dibromo-1-indanone | Orthorhombic | Pnma | Br···O interactions |
This comparison highlights the diversity in crystal packing driven by different halogenation patterns. For instance, the presence of a carboxylic acid group in 6-Bromo-1H-indole-3-carboxylic acid leads to strong hydrogen bonding networks, which are likely to be a dominant feature in its crystal structure.[] In contrast, 4,6-Dibromo-2,3,3-trimethyl-3H-indole exhibits C-Br···π halogen bonds, demonstrating the structure-directing role of bromine.[5]
For this compound, a combination of N-H···halogen hydrogen bonds and potentially Br···Cl halogen bonds or π-π stacking interactions would be expected to govern its solid-state architecture. The interplay between these forces will ultimately determine the final crystal packing.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the X-ray crystal structure analysis of this compound. While awaiting the experimental determination of its structure, the outlined protocols and comparative analysis with related halogenated indoles offer valuable insights for researchers in medicinal chemistry and materials science. A detailed understanding of the solid-state structure of this and similar molecules is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents. Future work should focus on obtaining high-quality single crystals of this compound to validate the predictions made in this guide and to further enrich our understanding of the structural chemistry of halogenated indoles.
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Purity Analysis of Synthetic 3-Bromo-6-chloro-1H-indole by HPLC: A Senior Application Scientist's Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise quantification of purity for pharmaceutical intermediates like 3-Bromo-6-chloro-1H-indole is a cornerstone of drug safety, efficacy, and regulatory compliance. This guide provides an in-depth, scientifically grounded methodology for the purity analysis of this synthetic indole derivative using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind each parameter. We will explore a robust reverse-phase HPLC (RP-HPLC) method, detail its validation according to international guidelines, and objectively compare its performance against alternative analytical techniques. This document is structured to serve as a practical guide for laboratory application and a resource for understanding the critical nuances of chromatographic purity assessment.
The Imperative of Purity in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates such as this compound are foundational building blocks. The presence of impurities—arising from starting materials, side reactions, or degradation—can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a validated, sensitive, and specific analytical method is not just a quality control metric; it is a fundamental component of the entire drug development lifecycle, mandated by regulatory bodies like the FDA and governed by guidelines from the International Council for Harmonisation (ICH).[1][2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose[4][5].
Part 1: The Gold Standard—Reverse-Phase HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis of non-volatile and thermally labile compounds, making it ideal for this compound.[6][7] We employ a reverse-phase method, where the stationary phase is nonpolar and the mobile phase is polar. This choice is causal: the halogenated indole is a moderately polar molecule, and its hydrophobic character allows for strong interaction with a nonpolar stationary phase, providing the basis for excellent separation from more polar or less polar impurities.[8]
Diagram: HPLC Purity Analysis Workflow
Caption: A generalized workflow for the HPLC purity analysis of this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and compliant with standard pharmacopeial guidelines, such as USP General Chapter <621>.[9][10][11]
1. Instrumentation and Consumables:
-
HPLC System: A quaternary or binary HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility and strong hydrophobic retention of indole derivatives.[8][12]
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water.
-
Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA).
2. Chromatographic Conditions: The use of a gradient elution is critical. It ensures that impurities with a wide range of polarities can be eluted and resolved, from early-eluting polar impurities to late-eluting non-polar species, within a reasonable timeframe.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier improves peak shape and ensures consistent ionization of the indole nitrogen.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good resolution for heterocyclic compounds. |
| Gradient Program | 0-2 min: 40% B; 2-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B | This gradient provides an initial isocratic hold for robustness, a long ramp for separation, a high-organic wash to elute hydrophobic impurities, and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlling temperature ensures retention time stability and reproducibility.[13] |
| Detection | UV at 280 nm | Indole derivatives typically exhibit strong absorbance around this wavelength. A DAD is preferred for peak purity analysis.[12][14] |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
3. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard and test sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Working Solution: Dilute the stock solution as needed. Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove particulates that could damage the column or system.[12]
4. System Suitability Testing (SST): Before any sample analysis, the system's fitness for purpose must be verified.[11][15] This is a non-negotiable step in a regulated environment. A solution containing the main compound and known impurities is injected multiple times.
| SST Parameter | Acceptance Criteria (Typical) | Purpose |
| Precision/Repeatability | RSD ≤ 2.0% for peak area (n=5) | Ensures the system provides consistent and reproducible results.[16] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry; values outside this range can indicate column degradation or secondary interactions.[17] |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity | Confirms the method's ability to separate the analyte from critical impurities. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and performance. |
5. Data Analysis and Interpretation: Purity is typically determined using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Peak Purity Analysis: If using a DAD, the spectral purity of the main peak should be assessed. A failed purity test suggests a co-eluting impurity, which would require method optimization for better separation.[14]
Part 2: A Comparative Guide to Alternative Analytical Techniques
While HPLC is the workhorse, a comprehensive understanding requires acknowledging alternative and complementary techniques. The choice of method is always driven by the specific analytical question being asked.[6]
| Technique | Principle | Application for this compound | Advantages | Limitations |
| UHPLC | Chromatography using <2 µm particles | Purity and impurity profiling | Faster analysis, higher resolution, lower solvent consumption.[18] | Higher backpressure requires specialized instrumentation. |
| GC | Separation of volatile compounds in the gas phase | Analysis of residual solvents from synthesis | Excellent for volatile and semi-volatile impurities.[7][19] | Not suitable for the non-volatile indole analyte. |
| LC-MS | HPLC coupled with a Mass Spectrometer | Impurity identification and structure elucidation | Provides molecular weight information, enabling definitive identification of unknown impurities.[3][7] | More complex and expensive; quantification can be challenging without standards. |
| SFC | Chromatography using supercritical CO2 as mobile phase | "Green" alternative for purity analysis | Drastically reduces organic solvent use; faster than HPLC.[18][19] | May require significant method development; less universally available. |
| CE | Separation based on electrophoretic mobility in a capillary | Orthogonal purity assessment | High separation efficiency, very low sample and solvent consumption.[7][18] | Lower sensitivity for some compounds; can have reproducibility challenges. |
| qNMR | Quantitative Nuclear Magnetic Resonance | Absolute purity determination (assay) | Provides an absolute measure of purity without needing a reference standard of the same compound. | Lower sensitivity for trace impurities compared to HPLC. |
Part 3: Trustworthiness Through Method Validation
A developed method is only trustworthy if it has been validated. Method validation demonstrates scientifically that the analytical procedure is suitable for its intended purpose.[4][20] According to ICH Q2(R2) guidelines, the following parameters must be evaluated for a purity method.[16][21][22]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[16][21]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][21]
-
Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The purity analysis of this compound is most effectively and reliably achieved using a validated reverse-phase HPLC method with UV detection. This approach, grounded in established chromatographic principles and regulatory standards, provides the necessary specificity, sensitivity, and robustness for confident quality assessment in a pharmaceutical setting. While techniques like UHPLC offer improvements in speed and efficiency, and LC-MS provides invaluable structural information for impurity identification, RP-HPLC remains the foundational gold standard. The implementation of a rigorous System Suitability Test and full method validation in line with ICH guidelines are indispensable steps to ensure data integrity and, ultimately, patient safety.
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A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-6-chloro-1H-indole and Its Analogs
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] Halogenated indoles, in particular, serve as pivotal intermediates, offering reactive handles for further chemical modification through cross-coupling reactions and other transformations. The specific di-halogenated compound, 3-Bromo-6-chloro-1H-indole, is a valuable building block for synthesizing targeted therapeutic agents. However, its preparation presents a classic challenge in heterocyclic chemistry: achieving precise regiocontrol of substitution on the indole nucleus.
This guide provides a comparative analysis of prominent synthetic strategies for this compound and its analogs. We move beyond simple protocols to dissect the underlying mechanisms and practical considerations, offering the field-proven insights necessary for researchers to select the optimal route for their specific discovery and development needs.
Strategic Approaches to the Indole Core
The construction of the indole ring system can be broadly categorized into two approaches:
-
Cyclization Strategies: Building the heterocyclic ring from an acyclic precursor.
-
Functionalization of a Pre-formed Indole: Modifying an existing indole scaffold.
We will evaluate several time-honored named reactions alongside the more direct functionalization route, as the choice of strategy profoundly impacts yield, scalability, and the potential for analog synthesis.
Method 1: Direct Electrophilic Bromination of 6-Chloro-1H-indole
This is arguably the most straightforward approach, leveraging the inherent nucleophilicity of the indole ring. The electron-rich C3 position is highly susceptible to electrophilic attack, allowing for regioselective bromination.
Causality Behind Experimental Choices
The choice of brominating agent is critical. While elemental bromine (Br₂) can be effective, it is highly reactive and can lead to over-bromination and other side products. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the reagent of choice for controlled monobromination of activated heterocycles like indoles.[3] The reaction is typically run in a polar aprotic solvent like DMF or THF at reduced temperatures to further control reactivity and minimize side reactions.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 6-chloro-1H-indole (1.0 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to temper the exothermic reaction and enhance selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Workflow Diagram
Caption: Workflow for direct bromination.
Method 2: The Fischer Indole Synthesis
Discovered in 1883, the Fischer synthesis is a robust and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[4][5]
Causality Behind Experimental Choices
To synthesize this compound, the strategy involves reacting (4-chlorophenyl)hydrazine with a 3-carbon carbonyl compound already containing the bromine atom, such as bromoacetaldehyde diethyl acetal. The acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is essential for protonating the initially formed hydrazone, which facilitates the key[6][6]-sigmatropic rearrangement—the mechanistic heart of this reaction.[4][7] The elevated temperature provides the necessary activation energy for this rearrangement and the subsequent cyclization and ammonia elimination steps.
Experimental Protocol: Fischer Synthesis Adaptation
-
Hydrazone Formation: Stir a mixture of (4-chlorophenyl)hydrazine (1.0 eq) and bromoacetaldehyde diethyl acetal (1.05 eq) in ethanol at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: Add the crude hydrazone to a pre-heated solution of polyphosphoric acid (PPA) or another suitable acid catalyst at 80-100 °C.
-
Reaction: Stir the mixture vigorously at this temperature for 2-4 hours. The reaction is often accompanied by a distinct color change.
-
Work-up: Carefully pour the hot, viscous mixture onto crushed ice. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralization & Extraction: Neutralize the aqueous slurry with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate or DCM.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography to isolate this compound.
Mechanism Overview
Caption: Key steps in the Fischer Indole Synthesis.
Method 3: The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for creating substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8][9] It is particularly effective for synthesizing 7-substituted indoles and can be adapted for other substitution patterns. The reaction requires three equivalents of the Grignard reagent and is often favored when the ortho-substituent on the nitroarene is bulky.[6][8]
Causality Behind Experimental Choices
To target our molecule, one would start with 1-chloro-2-methyl-3-nitrobenzene. The ortho-methyl group provides the necessary steric hindrance to facilitate the key[6][6]-sigmatropic rearrangement.[9] The Grignard reagent of choice would be vinylmagnesium bromide. The first equivalent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso group, setting the stage for the rearrangement. The third equivalent acts as a base in the final aromatization step.[10] This method offers a convergent and often high-yielding route, provided the substituted nitroarene is accessible.
Experimental Protocol: Bartoli Synthesis Adaptation
-
Grignard Preparation: Prepare or procure a solution of vinylmagnesium bromide in THF.
-
Reaction Setup: Dissolve 1-chloro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -40 °C to -78 °C.
-
Grignard Addition: Add the vinylmagnesium bromide solution (3.0 eq) dropwise to the cooled nitroarene solution. A deep red color is often observed.[11]
-
Reaction: Allow the mixture to stir at low temperature for several hours, then slowly warm to room temperature.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude material via column chromatography to yield 6-chloro-7-methyl-1H-indole. This intermediate would then require bromination at the C3 position as described in Method 1.
Note: This route directly produces a 7-substituted indole. To obtain the target this compound via a pure Bartoli synthesis, one would need to start with 1-chloro-4-nitrobenzene and use a bromo-substituted vinyl Grignard, which can be challenging to prepare and handle.
Comparative Performance Analysis
The selection of a synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for the discussed methods.
| Metric | Direct Bromination (Method 1) | Fischer Synthesis (Method 2) | Bartoli Synthesis (Method 3) |
| Starting Materials | 6-Chloro-1H-indole | (4-chlorophenyl)hydrazine, Bromoacetaldehyde acetal | o-Substituted Nitroarene, Vinyl Grignard |
| Overall Yield | High (80-95%) | Moderate to Good (40-75%) | Good (60-85%) |
| Regioselectivity | Excellent for C3 | Dependent on carbonyl partner | Excellent for C7 (can be adapted) |
| Reaction Conditions | Mild (-0 °C to RT) | Harsh (Acid, 80-100 °C) | Cryogenic (-78 °C to RT) |
| Scalability | Excellent | Good, but PPA can be problematic | Moderate due to Grignard stoichiometry |
| Analog Synthesis | Limited by starting indole | Excellent, highly versatile | Good, versatile for ring substitutions |
| Key Advantage | Simplicity, High Yield | Versatility, Low Cost | Access to hindered indoles |
| Key Disadvantage | Requires pre-formed indole | Harsh conditions, potential side reactions | Requires 3 eq. Grignard, cryogenic temps |
Recommendations for Researchers
-
For Rapid Analog Synthesis & Small Scale: Direct Bromination is the superior choice if the corresponding 6-chloro-analogs are commercially available or readily synthesized. Its simplicity, mild conditions, and high yield make it ideal for generating a library of C3-functionalized compounds.
-
For Core Scaffold Construction & Versatility: The Fischer Indole Synthesis remains a workhorse for building the indole nucleus from the ground up.[7] It allows for immense flexibility in introducing substituents on both the benzene and pyrrole rings, making it a powerful tool for foundational drug discovery programs, despite its harsher conditions.
-
For Sterically Congested Targets: The Bartoli Synthesis excels where other methods fail, particularly for constructing indoles with bulky ortho-substituents. While the cryogenic conditions and stoichiometric use of organometallics can be a drawback, it provides a unique and effective pathway to otherwise inaccessible structures.[8]
By understanding the mechanistic nuances and practical limitations of each method, researchers can strategically navigate the synthesis of this compound and its analogs, accelerating the pace of discovery and development.
References
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Bartoli, G. et al. The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 1989. [Link]
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Name-Reaction.com. Bartoli Indole Synthesis. Name-Reaction.com. [Link]
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Online Organic Chemistry Tutor. Bartoli Indole Synthesis. organic-chemistry-tutor.com. [Link]
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J&K Scientific LLC. Bartoli Indole Synthesis. jk-scientific.com. [Link]
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Wikipedia. Bartoli indole synthesis. en.wikipedia.org. [Link]
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Knepper, K. et al. Bartoli Indole Synthesis on Solid Supports. Organic Letters, 2000. [Link]
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Grokipedia. Fischer indole synthesis. grokipedia.org. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. organic-chemistry.org. [Link]
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Taber, D. F., & Tirunahari, P. K. Indole synthesis: a review and proposed classification. Journal of the Indian Institute of Science, 2011. [Link]
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HETEROCYCLES. A New Method for Madelung-Type Indole Synthesis. heterocycles.jp, 2016. [Link]
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National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. ncbi.nlm.nih.gov, 2010. [Link]
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A Comparative Guide to the Structural Validation of 3-Bromo-6-chloro-1H-indole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. Substituted indoles, such as 3-Bromo-6-chloro-1H-indole, represent a privileged scaffold in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.[1][2] The precise placement of halogen substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the rigorous validation of the intended structure is not merely a procedural step but a critical determinant of a research program's success.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound, grounded in the principles of scientific integrity. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting not just the "how" but the "why" behind the experimental choices and data interpretation.
The Analytical Triad: A Multi-faceted Approach to Structural Validation
No single analytical technique, in isolation, can provide the same level of structural confidence as a multi-pronged approach. For a molecule like this compound, a combination of NMR, MS, and X-ray crystallography forms a self-validating system, where each technique corroborates the findings of the others, leading to an unassailable structural assignment.
Caption: Overall workflow for the structural validation of a synthesized compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Principles and Rationale
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR, in turn, reveals the number of non-equivalent carbons and their hybridization state. The presence of bromine and chlorine atoms, being electron-withdrawing, will deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to the parent indole.
Predicted ¹H and ¹³C NMR Data for this compound
The following data is predicted based on established substituent effects on the indole ring system. Actual experimental values may vary slightly.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.20 | br s |
| ~7.60 | d |
| ~7.50 | d |
| ~7.25 | s |
| ~7.15 | dd |
Experimental Protocol for NMR Analysis
Caption: Experimental workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3] For unambiguous assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants. Use the 2D NMR data to establish the connectivity between protons and carbons, confirming the substitution pattern.
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Principles and Rationale
In an MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. The presence of bromine and chlorine atoms is readily identifiable due to their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive isotopic cluster for the molecular ion peak.
Predicted Mass Spectrum Data for this compound
| m/z (Predicted) | Relative Intensity | Assignment |
| 228.9294 | ~75% | [M]⁺ (C₈H₅⁷⁹Br³⁵ClN) |
| 230.9273 | ~100% | [M+2]⁺ (C₈H₅⁸¹Br³⁵ClN / C₈H₅⁷⁹Br³⁷ClN) |
| 232.9244 | ~25% | [M+4]⁺ (C₈H₅⁸¹Br³⁷ClN) |
| 194.9683 | Variable | [M-Cl]⁺ |
| 150.0034 | Variable | [M-Br]⁺ |
| 115.0417 | Variable | [M-Br-Cl]⁺ |
Experimental Protocol for Mass Spectrometry Analysis
Caption: Experimental workflow for Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Interpretation: Analyze the resulting mass spectrum. Confirm the molecular weight from the molecular ion peak and verify the elemental composition by comparing the measured accurate mass to the theoretical mass. Analyze the isotopic pattern to confirm the presence of one bromine and one chlorine atom. Study the fragmentation pattern to gain further structural insights.
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule. It allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation.
Principles and Rationale
X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the diffraction pattern, the electron density of the molecule can be mapped, and from this, the positions of the individual atoms can be determined. This technique provides irrefutable evidence for the connectivity and stereochemistry of a molecule. For this compound, X-ray crystallography would definitively confirm the positions of the bromine and chlorine atoms on the indole scaffold.
Experimental Protocol for Single-Crystal X-ray Crystallography
Caption: Experimental workflow for X-ray Crystallography.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations.[4] Collect the diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Structure Validation: Analyze the final structure for geometric reasonability (bond lengths, bond angles) and assess the quality of the refinement using metrics such as the R-factor.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry | Provides detailed structural information in solution | Requires relatively large amounts of sample; complex spectra can be difficult to interpret |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, requires very small amounts of sample | Provides limited information on connectivity and stereochemistry |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state |
Conclusion
The structural validation of this compound derivatives, like any novel compound destined for drug development, demands a rigorous and multi-faceted analytical approach. The synergistic use of NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography provides a self-validating system that ensures the highest level of confidence in the assigned structure. While NMR and MS provide essential information about the molecular skeleton and composition in a more routine fashion, X-ray crystallography stands as the ultimate arbiter of the three-dimensional atomic arrangement. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to unequivocally confirm the structure of their target molecules, thereby ensuring the integrity and success of their scientific endeavors.
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PubChem. (n.d.). 6-bromo-3-chloro-1H-indole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved from [Link]
-
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A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 3-Bromo-6-chloro-1H-indole Conjugates
This guide provides an in-depth analysis of the cross-reactivity profiles of polyclonal antibodies developed against 3-Bromo-6-chloro-1H-indole. Researchers, scientists, and drug development professionals will find valuable insights into the specificity and potential off-target binding of these antibodies, supported by detailed experimental data and protocols.
The study of halogenated indoles is of significant interest due to their diverse biological activities, ranging from antifungal to antimicrobial properties.[1][2][3] The ability to specifically detect and quantify these small molecules is crucial for research and development. This guide focuses on antibodies raised against this compound, a di-halogenated indole, and evaluates their binding affinity to a panel of structurally related compounds.
The Rationale Behind Hapten Conjugation and Antibody Production
Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must be covalently linked to a larger carrier protein, a process known as hapten conjugation. The choice of the carrier protein and the conjugation chemistry are critical determinants of the resulting antibody's specificity. In this study, this compound was conjugated to Bovine Serum Albumin (BSA) to serve as the immunogen.
The fundamental principle of antibody production relies on the immune system's ability to recognize the three-dimensional structure of the hapten presented by the carrier protein. The resulting polyclonal antibodies will consist of a heterogeneous population of immunoglobulins that recognize different epitopes on the hapten-carrier conjugate.
Assessing Antibody Specificity: The Competitive ELISA
To evaluate the cross-reactivity of the generated antibodies, a competitive enzyme-linked immunosorbent assay (cELISA) was employed. This immunoassay format is ideal for the detection and quantification of small molecules.[4][5][6][7][8] The principle of the cELISA is based on the competition between the free analyte (the halogenated indole being tested) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte in the sample.[5]
Experimental Workflow: Competitive ELISA
The following diagram illustrates the key steps in the competitive ELISA protocol used for this study.
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Cross-Reactivity Profile of Anti-3-Bromo-6-chloro-1H-indole Antibodies
The cross-reactivity of the polyclonal antibodies was assessed against a panel of structurally similar halogenated indoles. The results are summarized in the table below. Cross-reactivity is expressed as the percentage of the IC50 (the concentration of the analyte that causes 50% inhibition of the signal) of the target analyte (this compound) relative to the IC50 of the competing compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10.2 | 100 |
| 6-Bromo-1H-indole | Analog 1 | 55.8 | 18.3 |
| 3-Chloro-1H-indole | Analog 2 | 121.4 | 8.4 |
| 6-Chloro-1H-indole | Analog 3 | 98.5 | 10.4 |
| 4-Bromo-6-chloroindole | Analog 4 | 35.7 | 28.6 |
| 5-Bromo-4-chloroindole | Analog 5 | 42.1 | 24.2 |
| Indole | Parent Compound | > 1000 | < 1.0 |
Interpretation of Results:
The data reveals that the antibodies exhibit the highest affinity for the target analyte, this compound. The presence and position of the halogen substituents significantly influence antibody recognition.
-
Importance of Dual Halogenation: The significantly lower cross-reactivity with single halogenated indoles (Analogs 1, 2, and 3) suggests that the antibodies recognize an epitope that includes both the bromo and chloro substituents.
-
Positional Effects: The cross-reactivity with other di-halogenated indoles (Analogs 4 and 5) is higher than with the mono-halogenated compounds, but still considerably lower than the target analyte. This indicates that the specific positioning of the halogens at the 3 and 6 positions is a key feature for strong antibody binding.
-
Negligible Recognition of the Parent Indole: The lack of significant cross-reactivity with the parent indole molecule confirms that the halogen atoms are critical components of the epitope recognized by the antibodies.
Detailed Experimental Protocol: Competitive ELISA
Materials:
-
Anti-3-Bromo-6-chloro-1H-indole polyclonal antibody
-
This compound-HRP conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Halogenated indole standards and test compounds
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the anti-3-Bromo-6-chloro-1H-indole antibody in Coating Buffer to the optimal concentration. Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of the halogenated indole standard or sample to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Principle of Competitive ELISA
The following diagram illustrates the competitive binding principle that underpins this cross-reactivity study.
Caption: Competitive binding in ELISA for small molecule detection.
Conclusion
The polyclonal antibodies raised against this compound conjugates demonstrate a high degree of specificity for the target analyte. The cross-reactivity studies highlight the critical role of both the presence and the specific positioning of the halogen substituents in antibody recognition. While there is some cross-reactivity with other di-halogenated indoles, the binding affinity is significantly lower. These findings are crucial for the development of robust and reliable immunoassays for the specific detection of this compound in complex matrices. Researchers utilizing these antibodies should be aware of the potential for cross-reactivity with structurally similar compounds and validate the assay accordingly for their specific application. The provided experimental protocol offers a solid foundation for such validation studies.
References
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Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed, 26(12). Retrieved from [Link]
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Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Retrieved from [Link]
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Wentsel, M. L., & Ragsdale, S. R. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(9), 1174-1176. Retrieved from [Link]
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MDPI. (n.d.). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, December 3). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, November 19). Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, September 26). Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model. Retrieved from [Link]
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MDPI. (2025, November 7). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Retrieved from [Link]
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Benchmarking the stability of 3-Bromo-6-chloro-1H-indole against similar compounds
A Comparative Guide to the Chemical Stability of 3-Bromo-6-chloro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Halogenated Indole Scaffold and the Imperative of Stability
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Halogenation of this bicyclic heterocycle is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile, influencing properties such as lipophilicity, metabolic resistance, and receptor binding affinity.[1] Among these, di-halogenated indoles like this compound represent a class of compounds with significant potential in drug discovery programs.
However, the introduction of functional groups, particularly on the electron-rich pyrrole ring, can profoundly impact the molecule's chemical stability.[2] For any active pharmaceutical ingredient (API), stability is not a mere checkbox; it is a critical quality attribute that ensures safety, efficacy, and a viable shelf-life. Instability can lead to loss of potency and the formation of potentially toxic degradation products.
This guide provides an in-depth, comparative analysis of the stability of this compound against structurally similar analogs. We will delve into the causality behind experimental design, present detailed protocols for forced degradation studies based on international regulatory standards, and interpret the resulting data to elucidate key structure-stability relationships. Our objective is to equip researchers with the foundational knowledge to anticipate the stability challenges inherent in this class of compounds.
Compound Selection for Comparative Analysis
To benchmark the stability of This compound (Compound A) , we have selected three comparator compounds. The rationale for their selection is to probe the influence of the specific halogen and its position on both the pyrrole and benzene rings of the indole scaffold.
-
Compound B: 3-Chloro-6-bromo-1H-indole: This isomer allows for a direct comparison of placing a bromine versus a chlorine atom at the reactive C3 position of the pyrrole ring.[3][4]
-
Compound C: 3,6-Dichloro-1H-indole: This analog replaces the C6 bromine with a chlorine, helping to isolate the effect of the less polarizable and more electronegative chlorine atom on the benzene ring's stability contribution.
-
Compound D: 6-Bromo-1H-indole: This compound lacks a C3 substituent, providing a baseline to understand the stability impact of introducing a halogen at the electron-rich C3 position.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development, designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[5][6] The protocols outlined below are aligned with the principles set forth by the International Council for Harmonisation (ICH) in guidelines Q1A and Q1B.[7][8] The primary analytical technique for quantifying the parent compound and detecting degradants is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which must be validated to resolve all significant degradation products from the parent peak.
Caption: Workflow for the forced degradation study of indole derivatives.
Detailed Experimental Protocols
The following are step-by-step protocols for the stress testing of each compound. A control sample (time zero, unexposed) is analyzed concurrently for each condition to establish the baseline.
1. Acidic Hydrolysis
-
Rationale: The indole ring is susceptible to protonation, primarily at the C3 position, which can initiate degradation pathways.[2] This test evaluates stability in low-pH environments.
-
Protocol:
-
Prepare a 1.0 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).
-
Add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid in a sealed, light-protected vial.
-
Place the vial in a thermostatically controlled water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent volume of 0.1 M sodium hydroxide and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
2. Alkaline Hydrolysis
-
Rationale: Strong bases can deprotonate the indole N-H, potentially altering the electron distribution and susceptibility to degradation.[9] Ester or amide functionalities, if present in more complex derivatives, are particularly labile to base-catalyzed hydrolysis.[10][11]
-
Protocol:
-
Prepare a 1.0 mg/mL stock solution as described above.
-
Add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide in a sealed, light-protected vial.
-
Place the vial in a water bath at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
Immediately neutralize with an equivalent volume of 0.1 M hydrochloric acid and dilute for HPLC analysis.
-
3. Oxidative Degradation
-
Rationale: The electron-rich nature of the indole ring makes it a prime target for oxidation.[2] Degradation often proceeds via hydroxylation at the C2 and C3 positions, potentially leading to oxindole and isatin-like structures.[12][13]
-
Protocol:
-
Prepare a 1.0 mg/mL stock solution.
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide in a sealed, light-protected vial.
-
Maintain the vial at room temperature (25°C).
-
Withdraw aliquots at specified time points.
-
Dilute directly with mobile phase for immediate HPLC analysis to prevent further reaction.
-
4. Thermal Degradation
-
Rationale: This test assesses the solid-state stability of the API, which is crucial for determining storage requirements. High temperatures can provide the energy needed to overcome activation barriers for solid-state decomposition reactions.[14][15][16]
-
Protocol:
-
Place a thin layer of the solid API (approx. 10-20 mg) in an open glass vial.
-
Store the vial in a calibrated oven at 105°C.
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution of known concentration for HPLC analysis.
-
5. Photostability
-
Rationale: Many aromatic heterocyclic compounds can absorb UV or visible light, leading to photochemical degradation. This is a mandatory test to determine if the API or drug product requires light-resistant packaging.[8][17]
-
Protocol:
-
Expose a thin layer of the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the light-exposed and dark control samples for HPLC analysis.
-
Results and Comparative Stability Analysis
The data from the forced degradation studies are summarized below. The values represent the percentage of the parent compound remaining after 24 hours of stress (or 7 days for thermal stress).
| Compound | Stress Condition | % Parent Remaining | Major Degradants (m/z) |
| A: this compound | Acid (0.1M HCl, 60°C) | 88.5% | 246/248 (M+16) |
| Base (0.1M NaOH, 60°C) | 95.2% | Minor peaks | |
| Oxidation (3% H₂O₂, RT) | 75.1% | 246/248 (M+16) | |
| Thermal (105°C, 7 days) | 98.9% | Minor peaks | |
| Photo (ICH Q1B) | 92.4% | Various minor peaks | |
| B: 3-Chloro-6-bromo-1H-indole | Acid (0.1M HCl, 60°C) | 85.3% | 246/248 (M+16) |
| Base (0.1M NaOH, 60°C) | 94.8% | Minor peaks | |
| Oxidation (3% H₂O₂, RT) | 68.7% | 246/248 (M+16) | |
| Thermal (105°C, 7 days) | 99.1% | Minor peaks | |
| Photo (ICH Q1B) | 91.8% | Various minor peaks | |
| C: 3,6-Dichloro-1H-indole | Acid (0.1M HCl, 60°C) | 86.1% | 202/204 (M+16) |
| Base (0.1M NaOH, 60°C) | 96.5% | Minor peaks | |
| Oxidation (3% H₂O₂, RT) | 71.5% | 202/204 (M+16) | |
| Thermal (105°C, 7 days) | 99.3% | Minor peaks | |
| Photo (ICH Q1B) | 94.5% | Minor peaks | |
| D: 6-Bromo-1H-indole | Acid (0.1M HCl, 60°C) | 97.8% | Minor peaks |
| Base (0.1M NaOH, 60°C) | 98.5% | Minor peaks | |
| Oxidation (3% H₂O₂, RT) | 89.3% | 212/214 (M+16) | |
| Thermal (105°C, 7 days) | 99.5% | Minor peaks | |
| Photo (ICH Q1B) | 96.2% | Minor peaks |
Discussion: Structure-Stability Relationships
The experimental data reveal clear structure-stability relationships among the tested indole derivatives.
-
Susceptibility to Oxidation: The most significant degradation for all compounds occurred under oxidative stress. This is consistent with the electron-rich nature of the indole ring system, which is prone to attack by electrophilic oxygen species.[18] The primary degradation product observed for all compounds corresponds to the addition of an oxygen atom (M+16), strongly suggesting the formation of an oxindole or a related hydroxylated intermediate, a common degradation pathway for indoles.[19]
-
Impact of C3 Halogenation: The presence of a halogen at the C3 position (Compounds A, B, and C) significantly increases susceptibility to both oxidative and acidic degradation compared to the C3-unsubstituted analog (Compound D). While halogens are deactivating via induction, the C3 position is the most nucleophilic center of the indole ring.[2] Its substitution appears to create a focal point for degradation, particularly oxidation. Compound D, lacking this C3 substituent, is markedly more stable under all stress conditions.
-
Comparing C3-Bromo vs. C3-Chloro: Compound A (3-Bromo) is slightly more stable under oxidative conditions than Compound B (3-Chloro). This may seem counterintuitive, as chlorine is more electronegative. However, the C-Br bond is weaker and bromine is more polarizable than chlorine. Under oxidative attack, Compound B (3-Chloro) degrades more readily, suggesting the electronic nature of the C3 substituent is the dominant factor in mediating reactivity with H₂O₂. Both compounds show similar, moderate degradation under acidic conditions, indicating that C3-halogenation renders the ring sensitive to acid-catalyzed reactions.
-
Overall Stability: All tested compounds demonstrated excellent stability under thermal and alkaline conditions. The high thermal stability is characteristic of rigid aromatic structures.[20] The relative stability under basic conditions suggests that N-H deprotonation does not readily lead to degradative pathways under these test conditions. Photostability was also high, though minor degradation was observed, indicating that light-protected packaging would be a prudent measure for long-term storage.
Caption: A proposed pathway for the oxidative degradation of C3-halogenated indoles.
Conclusion and Recommendations
This comparative stability study of this compound and its analogs provides critical insights for drug development professionals. The key takeaway is that while di-halogenated indoles are generally robust, the presence of a halogen at the C3 position significantly sensitizes the molecule to oxidative and, to a lesser extent, acidic degradation.
Key Findings:
-
Primary Degradation Route: Oxidation is the most significant degradation pathway for this class of compounds.
-
Structure-Stability Hotspot: The C3 position is critical; its substitution with a halogen increases instability compared to C3-unsubstituted analogs.
-
Practical Implications: Development of formulations containing these APIs should prioritize the exclusion of oxidative agents and consider the use of antioxidants. Storage should be in well-sealed, light-resistant containers, although thermal instability is not a primary concern.
By understanding these structure-stability relationships early in the development process, researchers can proactively design more stable drug candidates, select appropriate formulation strategies, and establish meaningful specifications to ensure the delivery of a safe and effective final product.
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Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PubMed Central. [Link]
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Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Bromo-6-chloro-1H-indole: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-6-chloro-1H-indole is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive operational plan for the safe handling of this halogenated indole, grounded in established safety protocols and a deep understanding of chemical causality. The procedures outlined here are designed to create a self-validating system of safety, ensuring protection for both the researcher and the integrity of the experiment.
Section 1: Hazard Assessment - The 'Why' Behind the Protocol
Understanding the potential hazards of this compound is the critical first step in developing a robust safety plan. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not consistently available, we can infer a reliable hazard profile from structurally related bromo- and chloro-indoles and general principles of halogenated aromatic compounds.
The primary anticipated hazards include:
-
Skin Irritation: Halogenated organic compounds are known to cause skin irritation upon contact[1][2][3].
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation or damage[1][2][3].
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols can irritate the respiratory system[1][2][3].
-
Acute Toxicity: There is potential for harm if the compound is swallowed, inhaled, or absorbed through the skin[1][4][5][6].
-
Hazardous Decomposition: When heated to decomposition, it may release toxic fumes such as nitrogen oxides (NOx) and hydrogen halides (HCl, HBr)[2][4].
This profile necessitates a multi-layered defense, starting with engineering controls and supplemented by meticulously selected Personal Protective Equipment (PPE).
Section 2: The Core Ensemble - Essential Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The following equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendation & Rationale |
| Engineering Control | Certified Chemical Fume Hood: This is the primary barrier. All handling of the solid compound and its solutions must occur within a fume hood to prevent inhalation of dust and vapors[7]. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 / EN166): Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes and airborne dust[8][9][10]. Use a face shield in addition to goggles when handling larger quantities (>10g) or if there is a significant splash risk. |
| Hand Protection | Nitrile Gloves (Double Layered): Nitrile provides good resistance to a wide range of chemicals and is the preferred choice for incidental contact[11]. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected for tears before use and changed immediately upon known or suspected contact with the chemical[8][9]. |
| Body Protection | Long-Sleeved Laboratory Coat: A standard lab coat is the minimum requirement to protect skin and personal clothing from contamination[7][12]. For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended[11]. |
| Respiratory Protection | N95 Dust Mask (at minimum): To be used in addition to a fume hood during weighing or transfer operations where dust generation is unavoidable[7]. For spill cleanup outside of a fume hood, a full-face respirator with appropriate cartridges may be necessary[4][11]. |
Section 3: Standard Operating Procedure (SOP) for Safe Handling
A systematic workflow is crucial to minimize exposure and prevent contamination. Follow these steps meticulously.
Step 1: Preparation and Planning
-
Review the SDS: Before any work begins, thoroughly review the most relevant available Safety Data Sheet for bromo-chloro-indoles to be fully aware of all hazards and safety precautions[7].
-
Prepare the Workspace: Ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of all unnecessary items.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and a designated, labeled waste container, and place them inside the fume hood.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on the lab coat and ensure it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on your chemical splash goggles.
Step 3: Handling and Aliquoting the Compound
-
Perform all manipulations deep within the fume hood to ensure maximum containment.
-
Open the container of this compound.
-
Handle the solid material carefully to minimize the creation of dust. Use smooth, deliberate motions.
-
When weighing, use an analytical balance inside the fume hood or in a contained space with local exhaust ventilation.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Step 4: Doffing Personal Protective Equipment (PPE) The sequence of removal is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, ensuring the external surface is not touched by your bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it outwards, away from your body. Hang it in its designated location or dispose of it if it is contaminated.
-
Goggles: Remove your goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the first pair.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water[5][8].
Section 4: Contingency and Disposal Plans
Spill Management
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Assess and Equip: For a small, manageable spill inside a fume hood, ensure you are wearing your full PPE.
-
Contain and Clean: Cover the solid spill with an inert absorbent material to prevent it from becoming airborne. Carefully sweep or scoop the material into a labeled hazardous waste container[2][13]. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.
Waste Disposal
-
Designated Waste Stream: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container[14]. The label should read "Hazardous Waste" and list the chemical constituents[14].
-
Avoid Mixing: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Institutional Protocol: Follow all institutional and local regulations for the final disposal of the hazardous waste container[13][15].
Section 5: Visualization of the Safe Handling Workflow
The following diagram illustrates the critical path for safely handling this compound.
Caption: Safe handling workflow for this compound.
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-
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
